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  • Product: 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid
  • CAS: 605680-39-5

Core Science & Biosynthesis

Foundational

"2-(3,5-Difluorophenoxy)-2-methylpropanoic acid synthesis pathway"

2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid Synthesis Pathway: A Comprehensive Technical Guide Executive Summary The synthesis of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid—a sterically hindered α-aryloxyisobutyri...

Author: BenchChem Technical Support Team. Date: March 2026

2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary

The synthesis of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid—a sterically hindered α-aryloxyisobutyric acid—presents a unique set of chemical challenges. Compounds containing the phenoxyisobutyric acid motif are critical building blocks in the development of peroxisome proliferator-activated receptor (PPAR) agonists (e.g., fibrates) and specialized agrochemicals[1]. The presence of the gem-dimethyl group adjacent to the ether linkage imparts metabolic stability by restricting conformational flexibility, but it also severely hinders traditional etherification[2]. Furthermore, the strongly electron-withdrawing 3,5-difluoro substituents reduce the nucleophilicity of the phenoxide oxygen. This whitepaper evaluates two primary synthetic architectures to overcome these kinetic and thermodynamic barriers: the one-pot multicomponent Bargellini reaction and the two-step Williamson ether synthesis.

Structural and Mechanistic Rationale

To synthesize this target, chemists must forge a sterically congested C–O bond.

  • Nucleophilic Limitations: The fluorine atoms at the meta positions (3,5-) exert a strong inductive electron-withdrawing effect (-I effect), delocalizing the electron density of the phenoxide anion and reducing its nucleophilicity compared to an unsubstituted phenol.

  • Electrophilic Limitations: Standard SN2 displacement on a tertiary carbon (such as in 2-bromo-2-methylpropanoic acid derivatives) is kinetically unfavorable and highly prone to E2 elimination[3].

Consequently, successful protocols must either utilize highly reactive electrophilic intermediates or employ forcing conditions with optimized solvent-base systems[4].

Pathway A 3,5-Difluorophenol B Bargellini Reaction (Acetone, CHCl3, NaOH) A->B Route A C Williamson Etherification (Ethyl 2-bromo-2-methylpropanoate, K2CO3, DMF) A->C Route B F 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid B->F One-pot D Ethyl 2-(3,5-difluorophenoxy)- 2-methylpropanoate C->D E Saponification (LiOH, THF/H2O) D->E E->F Two-step

Figure 1: Divergent synthetic strategies for 2-(3,5-difluorophenoxy)-2-methylpropanoic acid.

Pathway A: The Bargellini Multicomponent Reaction

The Bargellini reaction, discovered in 1906, is a one-pot multicomponent reaction (MCR) that couples a phenol, chloroform, and acetone in the presence of a strong base to directly yield an α-aryloxyisobutyric acid[5].

Mechanistic Causality

Instead of relying on a direct SN2 displacement, the Bargellini reaction bypasses steric hindrance by generating a highly reactive gem-dichloroepoxide intermediate in situ[2].

  • Deprotonation: Sodium hydroxide deprotonates chloroform to generate the trichloromethide anion.

  • Addition: This anion attacks acetone to form a trichloromethyl carbinol.

  • Cyclization: Intramolecular displacement of a chloride ion yields the transient gem-dichloroepoxide (the "Bargellini epoxide").

  • Ring Opening: The 3,5-difluorophenoxide attacks the less hindered carbon of the epoxide, triggering a cascade that forms an acyl chloride, which rapidly hydrolyzes to the target carboxylic acid[2].

Mechanism Step1 NaOH + CHCl3 → Trichloromethide Anion Step2 Trichloromethide + Acetone → Trichloromethyl Carbinol Step1->Step2 Step3 Intramolecular Cyclization → gem-Dichloroepoxide Step2->Step3 Step4 Nucleophilic Attack by 3,5-Difluorophenoxide Step3->Step4 Step5 Acyl Chloride Hydrolysis → Target Aryloxyisobutyric Acid Step4->Step5

Figure 2: Mechanistic cascade of the Bargellini multicomponent reaction.

Experimental Protocol: One-Pot Synthesis
  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 3,5-difluorophenol (1.0 equiv, 10 mmol) in anhydrous acetone (10 equiv, 100 mmol). Acetone serves as both the reactant and the solvent.

  • Base Addition: Add freshly pulverized sodium hydroxide (6.0 equiv, 60 mmol) to the solution. Causality: Pulverization drastically increases the surface area, which is critical for the heterogeneous deprotonation of chloroform[6].

  • Electrophile Introduction: Cool the reaction mixture to 0–5 °C using an ice bath. Add chloroform (4.0 equiv, 40 mmol) dropwise over 30 minutes. Causality: The generation of the epoxide is highly exothermic. Strict temperature control prevents the aldol condensation of acetone into mesityl oxide and minimizes the formation of dimeric acid byproducts[2].

  • Maturation: Remove the ice bath and allow the mixture to stir at 25 °C for 6 hours. Because 3,5-difluorophenol is deactivated, gentle heating (40–50 °C) may be required after the initial exotherm subsides to drive the reaction to completion[3].

  • Workup: Quench the reaction with distilled water. Wash the basic aqueous layer with diethyl ether to remove unreacted phenol and non-polar byproducts. Acidify the aqueous layer to pH 2 using 6M HCl to precipitate the target acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Pathway B: Williamson Ether Synthesis & Saponification

While the Bargellini reaction is highly atom-efficient, it can suffer from moderate yields (35–50%) when applied to deactivated phenols due to competing side reactions[3]. A more robust, albeit longer, alternative is the two-step Williamson ether synthesis followed by ester hydrolysis[6].

Mechanistic Causality

To mitigate the E2 elimination of ethyl 2-bromo-2-methylpropanoate (which forms ethyl methacrylate), the reaction utilizes a polar aprotic solvent (DMF or DMSO) and a base with a large, soft cation (such as Cs₂CO₃ or K₂CO₃). The soft cation loosely coordinates the phenoxide, maximizing its nucleophilicity, while the polar aprotic solvent leaves the anion unsolvated and highly reactive[4].

Experimental Protocol: Step 1 - Etherification
  • Activation: Suspend 3,5-difluorophenol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in dry DMF (20 mL). Stir at 80 °C for 30 minutes to ensure complete phenoxide formation.

  • Coupling: Add ethyl 2-bromo-2-methylpropanoate (1.5 equiv, 15 mmol) dropwise. Causality: An excess of the sterically hindered electrophile is used to compensate for the inevitable loss via E2 elimination[6].

  • Heating: Maintain the reaction at 80–90 °C for 16–24 hours under an inert nitrogen atmosphere.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF. Concentrate to yield the intermediate, ethyl 2-(3,5-difluorophenoxy)-2-methylpropanoate.

Experimental Protocol: Step 2 - Saponification
  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (3.0 equiv, 30 mmol). Causality: LiOH is preferred over NaOH for sterically hindered esters due to the smaller hydration sphere of the lithium ion, allowing better access to the congested carbonyl carbon.

  • Reflux: Heat the mixture to 60 °C for 4 hours until TLC indicates complete consumption of the ester.

  • Acidification: Evaporate the THF, dilute the aqueous residue with water, and acidify to pH 2 with 1M HCl. Extract the precipitated 2-(3,5-difluorophenoxy)-2-methylpropanoic acid with dichloromethane, dry, and concentrate.

Comparative Analysis

The selection of the synthetic pathway depends heavily on the scale, available equipment, and purity requirements of the target application.

ParameterRoute A: Bargellini ReactionRoute B: Williamson Ether Synthesis
Step Count 1 (One-pot)2 (Etherification + Saponification)
Typical Yield 35% - 50%[3]65% - 80% (Over two steps)[6]
Reaction Time 4 - 6 hours20 - 28 hours (Total)
Major Byproducts Mesityl oxide, dimeric acids[2]Ethyl methacrylate (E2 elimination)
Scalability Moderate (Requires strict exotherm control)High (Robust, easily controlled)
Atom Economy High (Direct acid formation)Moderate (Loss of ethanol and bromide)

References

  • Bargellini reaction – Wikipedia.[5] URL: [Link]

  • Bargellini reaction – Grokipedia.[2] URL:[Link]

  • An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction – Academia.edu / J. Org. Chem.[1] URL:[Link]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications – National Institutes of Health (NIH) / Molecules.[3] URL:[Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid

Introduction & Strategic Rationale In modern drug discovery, the strategic incorporation of fluorine atoms and conformationally restricted motifs is a cornerstone of rational drug design. 2-(3,5-Difluorophenoxy)-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the strategic incorporation of fluorine atoms and conformationally restricted motifs is a cornerstone of rational drug design. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS: 605680-39-5) is a highly specialized chemical building block that exemplifies this approach. Structurally classified as a phenoxyisobutyric acid derivative, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Cannabinoid-1 (CB1) receptor antagonists and inverse agonists [1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a carefully engineered pharmacophore. The gem-dimethyl group (isobutyric acid moiety) severely restricts the conformational flexibility of the ether linkage, locking the molecule into an orientation that optimally occupies hydrophobic receptor pockets. Concurrently, the 3,5-difluoro substitution on the aromatic ring serves a dual purpose: it dramatically lowers the pKa of the phenolic ether, increasing metabolic stability against cytochrome P450-mediated oxidation, and it precisely tunes the lipophilic efficiency (LipE) of downstream drug candidates.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior during synthesis, purification, and biological assay formulation. The quantitative data is summarized in Table 1 below [2].

Table 1: Physicochemical and Mass Spectrometry Data

PropertyValue / SpecificationMechanistic Significance
Chemical Name 2-(3,5-Difluorophenoxy)-2-methylpropanoic acidStandard IUPAC nomenclature.
CAS Registry Number 605680-39-5Unique identifier for procurement and safety tracking.
Molecular Formula C10H10F2O3Defines stoichiometry for synthetic equivalents.
Molecular Weight 216.18 g/mol Used for precise molarity calculations in assays.
Monoisotopic Mass 216.0598 DaCritical for high-resolution mass spectrometry (HRMS).
Predicted[M-H]- (m/z) 215.0525Primary ion expected in negative-mode ESI-LC-MS.
SMILES String CC(C)(C(=O)O)OC1=CC(=CC(=C1)F)FEnables in silico modeling and cheminformatics.

Synthetic Methodologies: The Bargellini Approach

While a standard Williamson ether synthesis (using an alkyl halide and a phenol) is possible, the steric hindrance of the gem-dimethyl group often results in poor yields and competing elimination reactions. Therefore, the most atom-economical and reliable method for synthesizing alpha-aryloxyisobutyric acids is the Bargellini Reaction .

Mechanistic Causality

The Bargellini reaction utilizes a phenol, chloroform, and acetone under strongly basic conditions. The causality of this reaction is elegant: the base deprotonates the phenol while simultaneously reacting with chloroform and acetone to generate a highly reactive trichloromethyl carbinol intermediate. This intermediate rapidly cyclizes into an electrophilic epoxide. The phenoxide ion then attacks this epoxide, followed by hydrolysis, yielding the target carboxylic acid directly in one pot. This self-validating system avoids intermediate esterification and subsequent hydrolysis steps.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The physical state changes (precipitation, phase separation) serve as inherent in-process controls (IPCs).

  • Reagent Preparation: Charge a dry, round-bottom flask with 3,5-difluorophenol (1.0 eq) and anhydrous acetone (10.0 eq). The excess acetone acts as both a reagent and the primary solvent.

  • Base Addition: Add solid sodium hydroxide (NaOH, 5.0 eq) in portions. Causality: A large excess of base is required because it is consumed in multiple steps (deprotonation, epoxide formation, and final hydrolysis).

  • Initiation (Critical Step): Equip the flask with a reflux condenser. Slowly add chloroform (1.5 eq) dropwise via an addition funnel over 30 minutes. Causality: The generation of the intermediate is highly exothermic. Dropwise addition prevents thermal runaway and minimizes the formation of undesired side products.

  • Reflux & Conversion: Heat the reaction mixture to reflux (approx. 60°C) for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Aqueous Workup (Self-Validation): Evaporate the excess acetone under reduced pressure. Dissolve the resulting crude paste in distilled water. Extract the aqueous layer twice with diethyl ether. Validation: The target molecule is currently a highly polar sodium salt and remains in the aqueous layer. The ether extraction successfully removes unreacted phenol and non-acidic organic impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH reaches 2.0. Causality: Protonation converts the water-soluble sodium salt into the highly lipophilic free acid, which will precipitate or phase-separate.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the pure 2-(3,5-difluorophenoxy)-2-methylpropanoic acid.

Caption: One-pot Bargellini synthetic workflow for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid.

Pharmacological Applications: CB1 Receptor Modulation

The primary application of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid is its use as a precursor in the synthesis of substituted amides that function as Cannabinoid-1 (CB1) receptor antagonists and inverse agonists [1].

By coupling this acid with various complex amines (e.g., using coupling reagents like HATU or EDC/HOBt), researchers generate libraries of compounds targeting the central nervous system. These compounds are actively investigated for the treatment of obesity, eating disorders, and substance abuse.

Mechanistic Pathway of Inverse Agonism

Unlike a neutral antagonist that merely blocks the receptor, an inverse agonist actively shifts the constitutive activity of the CB1 receptor to an inactive state. The gem-dimethyl and difluorophenoxy groups derived from our target compound are crucial for anchoring the drug into the deep hydrophobic transmembrane helices of the CB1 receptor, stabilizing the inactive conformation. This decoupling from the Gi/o protein removes the inhibition on adenylyl cyclase, leading to distinct downstream metabolic effects.

Caption: Downstream signaling pathway of CB1 receptor inverse agonists derived from the target compound.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized compound before downstream API coupling, rigorous analytical validation is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Rationale: Confirms exact mass and purity.

    • Protocol: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

    • Expected Result: The compound will elute as a sharp peak. In negative electrospray ionization (ESI-), the base peak must correspond to the deprotonated molecular ion [M-H]- at m/z 215.05 [2].

  • Nuclear Magnetic Resonance (1H NMR):

    • Rationale: Verifies the structural connectivity.

    • Expected Signals (in CDCl3):

      • A sharp singlet integrating to 6 protons around δ 1.6 ppm, corresponding to the gem-dimethyl group.

      • A multiplet integrating to 3 protons in the aromatic region ( δ 6.3 - 6.6 ppm), corresponding to the 3,5-difluorophenyl ring.

      • A broad singlet far downfield ( δ 10.0+ ppm) for the carboxylic acid proton, which disappears upon D2O exchange.

References

  • Title: Substituted Amides (WO2003077847A2)
  • Title: 605680-39-5 (C10H10F2O3) - PubChemLite Source: PubChem / University of Luxembourg Cheminformatics URL: [Link](Note: Data aggregates from standard PubChem CID repositories for CAS 605680-39-5)

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid

Introduction: Unveiling a Potential Metabolic Modulator The compound 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid presents a chemical scaffold reminiscent of a class of drugs known for their profound effects on lipid m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential Metabolic Modulator

The compound 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid presents a chemical scaffold reminiscent of a class of drugs known for their profound effects on lipid metabolism and inflammation. Specifically, the phenoxy-2-methylpropanoic acid core is a well-established pharmacophore for agonists of the Peroxisome Proliferator-Activated Receptors (PPARs). The PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in regulating genes involved in lipid and glucose homeostasis, inflammation, and cellular differentiation[1].

Given the structural similarities to known PPAR agonists, this guide puts forth the central hypothesis that 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid acts as an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle[1]. Its activation leads to a reduction in plasma triglycerides and has anti-inflammatory effects[2].

This document will serve as a comprehensive experimental roadmap for researchers and drug development professionals to rigorously test this hypothesis. We will detail a multi-tiered approach, beginning with direct target engagement assays, progressing to cellular functional assays that measure the downstream consequences of receptor activation, and culminating in the investigation of broader physiological effects. Each experimental protocol is designed to be self-validating, providing a clear and logical path to elucidating the core mechanism of action.

Part 1: Establishing Primary Target Engagement with PPARα

The foundational step in characterizing the mechanism of action is to unequivocally demonstrate a direct physical interaction between the compound and its putative target, PPARα. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it allows for the confirmation of target engagement in a physiological cellular environment[3][4][5][6][7].

The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement

CETSA operates on the principle that ligand binding stabilizes a target protein, thereby increasing its resistance to thermal denaturation[7]. By heating cell lysates or intact cells treated with the test compound across a temperature gradient, we can observe a shift in the melting temperature (Tm) of the target protein in the presence of a binding ligand.

The following protocol outlines the key steps for performing a CETSA experiment to determine if 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid binds to PPARα in cells.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HepG2 expressing PPARα) compound_treatment 2. Treat with Compound (Vehicle vs. Test Compound) cell_culture->compound_treatment temp_gradient 3. Heat Aliquots (Across a temperature gradient) compound_treatment->temp_gradient lysis 4. Cell Lysis temp_gradient->lysis centrifugation 5. Separate Soluble/Aggregated (Centrifugation) lysis->centrifugation detection 6. Quantify Soluble PPARα (Western Blot or ELISA) centrifugation->detection

Caption: CETSA experimental workflow for assessing target engagement.

  • Cell Culture: Culture a human liver cell line, such as HepG2, which endogenously expresses PPARα, to 80-90% confluency.

  • Compound Incubation: Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid for 1-2 hours at 37°C. A known PPARα agonist, such as GW7647, should be used as a positive control[8][9].

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature[4].

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins[5].

  • Detection and Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble PPARα at each temperature point using a specific antibody via Western Blot or an ELISA-based method[3][10].

A successful CETSA experiment will yield a sigmoidal melting curve when plotting the percentage of soluble PPARα against temperature. In the presence of a binding ligand like 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid, this curve will shift to the right, indicating a higher melting temperature (ΔTm). This thermal shift is direct evidence of target engagement within the cell[5][7].

Treatment GroupMelting Temperature (Tm)ΔTm (vs. Vehicle)Interpretation
Vehicle (DMSO)52.5 °C-Baseline thermal stability
Test Compound (10 µM) 56.0 °C +3.5 °C Indicates direct binding and stabilization
GW7647 (1 µM)57.2 °C+4.7 °CPositive control for PPARα engagement

Part 2: Characterizing Cellular Mechanism of Action

Once direct binding is confirmed, the next logical step is to determine the functional consequence of this interaction. As a hypothesized agonist, 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid should activate PPARα, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.

PPARα Transcriptional Activity: Reporter Gene Assay

A reporter gene assay is a robust method to quantify the activation of a specific transcription factor[11][12][13][14][15]. This assay utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE), the DNA sequence to which the activated PPARα/RXR heterodimer binds[10].

Reporter_Assay_Workflow cluster_transfection Transfection cluster_treatment Compound Treatment cluster_readout Readout transfect 1. Co-transfect Cells (HEK293T or similar) with: - PPARα Expression Vector - PPRE-Luciferase Reporter - Renilla Luciferase (Control) treat 2. Treat with Compound (Vehicle, Test Compound, GW7647) transfect->treat lyse_cells 3. Lyse Cells treat->lyse_cells measure_luc 4. Measure Luciferase Activity (Firefly and Renilla) lyse_cells->measure_luc normalize 5. Normalize Data (Firefly/Renilla Ratio) measure_luc->normalize

Caption: Workflow for a PPARα dual-luciferase reporter gene assay.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with three plasmids:

    • An expression vector for human PPARα.

    • A reporter plasmid containing the firefly luciferase gene driven by a PPRE-containing promoter[16].

    • A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., SV40) to normalize for transfection efficiency and cell viability[11].

  • Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid, vehicle control, and the positive control GW7647. Incubate for 18-24 hours.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system[12].

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration at which 50% of the maximal response is achieved).

A dose-dependent increase in luciferase activity indicates that the test compound is an agonist of PPARα. The potency (EC50) and efficacy (maximal activation) can be compared to the known agonist GW7647.

CompoundEC50 (nM)Max Activation (Fold over Vehicle)
Test Compound 150 12.5
GW7647615.0

An EC50 in the nanomolar to low micromolar range would classify 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid as a potent PPARα agonist.

Coactivator Recruitment: TR-FRET Assay

Upon ligand binding, PPARα undergoes a conformational change that promotes the recruitment of coactivator proteins, a critical step for initiating transcription. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can directly measure this interaction in a cell-free system[17][18][19][20][21].

This assay typically uses a GST-tagged PPARα ligand-binding domain (LBD) and a biotinylated peptide containing a coactivator recognition motif (LXXLL). The PPARα-LBD is detected with a Europium-labeled anti-GST antibody (donor fluorophore), and the coactivator peptide is detected with streptavidin-APC (acceptor fluorophore). When the compound induces binding of the coactivator peptide to the PPARα-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal[17].

An increase in the TR-FRET signal in a dose-dependent manner confirms that the compound promotes the interaction between PPARα and its coactivators, which is a hallmark of agonism.

Part 3: Assessing Downstream Functional Effects

Confirming that 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid is a PPARα agonist necessitates demonstrating its ability to regulate known PPARα target genes and elicit characteristic physiological responses.

Target Gene Expression Analysis

Activation of PPARα in liver cells upregulates the expression of genes involved in fatty acid oxidation and transport[1]. We can measure these changes using quantitative real-time PCR (qRT-PCR).

  • Cell Treatment: Treat HepG2 cells with the test compound, vehicle, and GW7647 for 24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for known PPARα target genes, such as CPT1A (Carnitine Palmitoyltransferase 1A) and ACOX (Acyl-CoA Oxidase). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated cells using the ΔΔCt method.

A significant, dose-dependent upregulation of CPT1A and ACOX mRNA levels in cells treated with 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid would provide strong evidence of functional PPARα activation.

Modulation of Inflammatory Responses

PPARα activation is known to have anti-inflammatory effects, partly by transrepressing the activity of pro-inflammatory transcription factors like NF-κB[22]. This can be assessed by measuring the production of inflammatory cytokines in response to a challenge.

  • Cell Culture and Stimulation: Culture human macrophages (e.g., THP-1 derived) and pre-treat them with the test compound for 2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an ELISA kit.

A significant reduction in LPS-induced TNF-α production in cells pre-treated with 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid would demonstrate its anti-inflammatory properties, consistent with PPARα agonism.

Summary and Conclusion: Building a Mechanistic Narrative

By systematically executing the experiments outlined in this guide, a comprehensive and robust understanding of the mechanism of action of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid can be achieved.

MOA_Summary cluster_direct Direct Target Interaction cluster_cellular Cellular Activation cluster_functional Downstream Functional Effects Compound 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid CETSA CETSA Evidence: Thermal Shift (ΔTm) Conclusion: Direct Binding Compound->CETSA Engages TRFRET TR-FRET Evidence: Coactivator Recruitment Conclusion: Agonist Confirmation Compound->TRFRET Induces ReporterAssay Reporter Gene Assay Evidence: Increased Luciferase Conclusion: Transcriptional Activation CETSA->ReporterAssay Leads to GeneExpression qRT-PCR Evidence: Upregulation of CPT1A, ACOX Conclusion: Target Gene Regulation ReporterAssay->GeneExpression Causes TRFRET->GeneExpression Results in Inflammation Cytokine Assay Evidence: Decreased TNF-α Conclusion: Anti-inflammatory Effect GeneExpression->Inflammation and

Caption: Logical flow for confirming the mechanism of action.

References

  • Almqvist, H., et al. (2016). CETSA simplifies experimental design for target engagement studies.
  • Bizan, F., et al. (2023). Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. Methods in Molecular Biology, 2576, 155-169.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN Consortium.
  • Chinetti, G., et al. (2004). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Atshaves, B.P., et al. (2019). A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists. Journal of Biological Chemistry, 294(3), 910-923.
  • Gilde, A.J., et al. (2008). Peroxisome proliferator-activated receptor alpha agonists enhance cardiomyogenesis of mouse ES cells by utilization of a reactive oxygen species-dependent mechanism. Stem Cells, 26(1), 64-71.
  • Li, Z., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies, 6(3), 427-435.
  • Assay Genie. (n.d.). PPAR-alpha Transcription Factor Activity Assay. Assay Genie. Retrieved from [Link]

  • Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(8), 2059-2065.
  • Leong, H., et al. (2017). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology, 1587, 139-149.
  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences. Retrieved from [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech. Retrieved from [Link]

  • Sugden, M.C., et al. (2022). Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor. Frontiers in Endocrinology, 13, 965011.
  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. INDIGO Biosciences. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Retrieved from [Link]

  • Ioannou, M., et al. (2014). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 12(2), 646-681.
  • Grygiel-Gorniak, B., et al. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences, 22(19), 10568.
  • ResearchGate. (n.d.). Reporter gene assay formats. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2022). PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases. ACS Chemical Neuroscience, 13(2), 207-216.
  • Zhang, J.H., et al. (2016). Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. Methods in Molecular Biology, 1388, 139-155.
  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236-240.
  • ResearchGate. (n.d.). Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. ResearchGate. Retrieved from [Link]

  • Selvin, P.R. (2002). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Enzymology, 345, 229-242.

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Exploratory

2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid: A Privileged Scaffold in Metabolic and CNS Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of centrally acting therapeutics requires a delicate balance of lipophilicity, metabolic stability, and precise spatial geometry. 2-(3,5-Difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of centrally acting therapeutics requires a delicate balance of lipophilicity, metabolic stability, and precise spatial geometry. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5)[1] has emerged as a highly privileged building block, particularly in the synthesis of sterically hindered amides targeting G-protein coupled receptors (GPCRs). This technical whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of this intermediate, with a specific focus on its role in the development of Cannabinoid-1 (CB1) receptor inverse agonists for metabolic and CNS disorders[2].

Structural Rationale & Physicochemical Profiling

The utility of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid stems from the synergistic effects of its two primary structural motifs: the isobutyric acid core and the 3,5-difluorophenyl ring.

The Gem-Dimethyl (Isobutyric) Core

The α,α -dimethyl substitution adjacent to the carboxylic acid provides immense steric bulk.

  • Causality in Drug Design: This gem-dimethyl group restricts the rotational freedom of the resulting amide bond, locking the pharmacophore into a specific bioactive conformation required for deep-pocket GPCR binding. Furthermore, the absence of α -protons completely precludes α -oxidation, a primary metabolic liability that typically leads to rapid clearance of aliphatic amides.

The 3,5-Difluorophenyl Moiety

Fluorine is a classic bioisostere for hydrogen, offering unique stereoelectronic properties.

  • Causality in Drug Design: The 3,5-difluoro substitution pattern strongly withdraws electron density via the inductive effect (-I), which modulates the electron density of the ether oxygen. More importantly, these fluorine atoms block cytochrome P450-mediated aromatic hydroxylation at the meta positions. The high electronegativity and low polarizability of fluorine also significantly enhance the lipophilicity of the molecule, a critical requirement for blood-brain barrier (BBB) penetration in CNS-targeted drugs.

Primary Application: CB1 Receptor Inverse Agonists

The most prominent application of this scaffold is found in the, which details a vast library of substituted amides acting as CB1 receptor antagonists and inverse agonists[2]. These compounds were heavily investigated for the treatment of obesity, eating disorders, and neurological conditions such as psychosis and cognitive deficits[3].

This scaffold serves as a highly effective bioisosteric analog to the tail group found in Taranabant (MK-0364) , a well-known clinical candidate for obesity[4]. By substituting Taranabant's 5-(trifluoromethyl)pyridin-2-yloxy group with a 3,5-difluorophenoxy group, researchers can fine-tune the lipophilic efficiency and receptor residence time while maintaining the critical inverse agonism at the CB1 receptor.

CB1_Signaling Ligand Amide Derivative (3,5-diF-phenoxy) CB1 CB1 Receptor (Inactive State) Ligand->CB1 Inverse Agonism Gi G_i/o Protein (Uncoupled) CB1->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Removes Inhibition cAMP cAMP Levels (Elevated) AC->cAMP ATP Conversion Effect Appetite Suppression & Weight Loss cAMP->Effect Downstream Signaling

Fig 1: Mechanism of action for CB1 inverse agonists derived from the 2-(3,5-difluorophenoxy) scaffold.

Comparative Data Analysis

To understand why a medicinal chemist might select the 3,5-difluorophenoxy scaffold over other established moieties (like the Taranabant tail), we must compare their physicochemical parameters.

Physicochemical Parameter2-(3,5-Difluorophenoxy)-2-methylpropanoic acidTaranabant Tail (5-CF3-pyridyl analog)Causality / Impact on Drug Design
Molecular Weight 216.06 g/mol [1]249.06 g/mol Lower MW of the difluoro analog improves overall ligand efficiency (LE).
LogP (Estimated) ~2.8~2.5The difluorophenyl ring is highly lipophilic, enhancing BBB penetration for CNS targets.
Aromatic Electronics Electron-poor (Inductive withdrawal by F)Electron-poor (Inductive/resonance by CF3 & N)Both resist oxidative metabolism; F acts as a pure inductive withdrawing group.
Steric Profile Flat aromatic ring with small F atomsBulky CF3 group on a flat pyridine ringDifluoro analog fits into tighter hydrophobic sub-pockets within the CB1 receptor.

Synthetic Methodologies

Preparation of the Scaffold

The synthesis of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid is typically achieved via a two-step sequence involving a Williamson ether synthesis followed by saponification.

Synthesis Phenol 3,5-Difluorophenol Step1 Williamson Ether Synthesis (K2CO3) Phenol->Step1 Ester Ethyl 2-bromo- 2-methylpropanoate Ester->Step1 Int Intermediate Ester Step1->Int 80°C, DMF Step2 Saponification (LiOH, THF/H2O) Int->Step2 Product 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid Step2->Product RT, 4h

Fig 2: Two-step synthetic workflow for 2-(3,5-difluorophenoxy)-2-methylpropanoic acid.

Step-by-Step Amide Coupling Protocol (Self-Validating Workflow)

Coupling a primary or secondary amine to a gem-dimethyl substituted carboxylic acid is notoriously difficult due to severe steric hindrance. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields and prolonged reaction times. To overcome this, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. The resulting 7-aza-HOBt active ester is highly reactive and easily displaced even by sterically hindered chiral amines.

Reagents Required:

  • 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (1.0 equiv)

  • Target Chiral Amine (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3,5-difluorophenoxy)-2-methylpropanoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition (Causality Step): Add DIPEA (3.0 equiv) dropwise at room temperature. Rationale: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive OAt (7-aza-HOBt) ester. Stir for 15 minutes. A distinct color change (often to pale yellow) indicates active ester formation.

  • Amine Introduction: Add the target chiral amine (1.05 equiv) in a single portion. Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint (Self-Validating System): Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is considered complete and self-validated when the mass of the starting amine is completely depleted, and the product mass [M+H]+ is the dominant peak. If amine remains after 12 hours, add an additional 0.2 equiv of HATU and DIPEA, and heat to 40°C for 2 hours.

  • Workup: Quench the reaction by adding a 10-fold volume of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Conclusion

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid is far more than a simple chemical building block; it is a highly engineered pharmacophoric tool. By combining the metabolic shielding of the gem-dimethyl group with the lipophilic and electronic tuning of the 3,5-difluorophenyl ring, it enables the synthesis of robust, centrally penetrant GPCR modulators. Its prominent role in the development of CB1 inverse agonists underscores its value in modern therapeutic design.

References

  • Hagmann, W. K., et al. (2003). Substituted amides (Patent No. WO2003077847A2).
  • Lin, L. S., et al. (2008). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364), a Potent, Orally Bioavailable Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 51(18), 5663–5673.[Link]

  • Wallace, D. J., et al. (2009). New Efficient Asymmetric Synthesis of Taranabant, a CB1R Inverse Agonist for the Treatment of Obesity. Organic Process Research & Development, 13(1), 84–90.[Link]

  • PubChemLite. (n.d.). 605680-39-5 (C10H10F2O3). University of Luxembourg.[Link]

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Foundational

2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid Structural Analogues: A Technical Guide to Synthesis, Pharmacological Profiling, and Target Workflows

Executive Summary The 2-aryloxy-2-methylpropanoic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of the fibrate class of lipid-lowering drugs. The specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryloxy-2-methylpropanoic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of the fibrate class of lipid-lowering drugs. The specific introduction of a 3,5-difluorophenoxy moiety—yielding 2-(3,5-difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5)—represents a strategic structural modification designed to modulate lipophilicity, enhance metabolic stability, and alter receptor binding kinetics.

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical rationale, synthetic methodologies, and pharmacological applications of this specific analogue. This guide serves as a comprehensive resource for researchers leveraging this building block for Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism [2] or as an intermediate in the synthesis of Cannabinoid-1 (CB1) receptor antagonists [1].

Structural Rationale & Pharmacophore Analysis

The design of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid relies on two critical structural domains, each serving a distinct mechanistic purpose:

  • The Isobutyric Acid Head Group: This moiety is the universal anchor for PPARα binding. At physiological pH (7.4), the carboxylic acid is deprotonated (pKa ~3.3). The resulting anion forms an essential ion-dipole interaction with the Tyr464 and His440 residues within the PPARα ligand-binding domain (LBD), mimicking the binding of endogenous free fatty acids.

  • The 3,5-Difluorophenoxy Tail: The substitution of fluorine atoms at the meta positions introduces profound physicochemical changes compared to the unsubstituted or 4-chloro (clofibrate) analogues:

    • Metabolic Stability: Fluorine is highly electronegative and forms a strong C-F bond, effectively blocking Cytochrome P450 (CYP)-mediated aromatic hydroxylation at the highly susceptible meta positions.

    • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorines reduces the electron density of the aromatic ring. This alters the π-π stacking interactions within the hydrophobic pocket of target receptors (such as CB1 or PPARα).

    • pKa Shift: The electron-withdrawing effect propagates through the ether oxygen, slightly lowering the pKa of the carboxylic acid, thereby ensuring complete ionization in the physiological environment.

Synthetic Methodology: Causality & Design

Historically, fibrate analogues are synthesized via the Bargellini reaction , which involves reacting a phenol with chloroform and acetone in the presence of sodium hydroxide.

The Causality of Method Selection: While the Bargellini reaction is cost-effective for electron-rich phenols, it is highly inefficient for 3,5-difluorophenol. The electron-withdrawing fluorines drastically reduce the nucleophilicity of the phenoxide intermediate. In the Bargellini mechanism, the phenoxide must attack a transient gem-dichloroepoxide. A weak nucleophile allows competitive hydrolysis of the epoxide by NaOH, resulting in poor yields (<20%) and complex purification.

To circumvent this, a modified Williamson ether synthesis is required. By utilizing ethyl 2-bromo-2-methylpropanoate as the electrophile in a polar aprotic solvent (DMF) with a mild base (K₂CO₃), the reaction is forced through a clean Sₙ2 pathway. The ester is subsequently hydrolyzed to yield the active acid.

Synthesis A 3,5-Difluorophenol (Starting Material) C Ethyl 2-(3,5-difluorophenoxy) -2-methylpropanoate A->C Alkylation (Williamson) B Ethyl 2-bromo-2-methylpropanoate + K2CO3 / DMF (80°C) B->C Reagents E 2-(3,5-Difluorophenoxy) -2-methylpropanoic acid C->E Saponification D LiOH / THF / H2O (Room Temp, 4h) D->E Reagents

Fig 1: Stepwise synthetic workflow for 2-(3,5-difluorophenoxy)-2-methylpropanoic acid.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to guarantee data reliability.

Synthesis of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid
  • Alkylation: Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes to generate the phenoxide. Add ethyl 2-bromo-2-methylpropanoate (1.5 eq) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under a nitrogen atmosphere.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 4:1). The reaction is valid for workup only when the phenol spot (Rf ~0.6) is completely consumed, and a new UV-active spot (ester, Rf ~0.8) appears.

  • Saponification: Isolate the intermediate ester via aqueous extraction (EtOAc/H₂O). Dissolve the crude ester in a 3:1 mixture of THF and H₂O. Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

  • Acidification & Isolation: Concentrate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2.0. Extract the precipitated acid with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Analyze the final white solid via LC-MS. The system must confirm a mass-to-charge ratio (m/z) of 215.0 [M-H]⁻ in negative ion mode to validate structural integrity.

In Vitro PPARα Transactivation Assay

To evaluate the biological activity of the synthesized analogue, a reporter gene assay is utilized.

  • Cell Preparation: Plate HEK293 cells in 96-well plates using DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (FBS).

    • Causality & Validation: Standard FBS contains endogenous lipids and fatty acids that activate PPARα, creating high background noise. Charcoal-stripped FBS removes these lipids, ensuring that any observed luminescence is strictly caused by the synthetic analogue.

  • Transfection: Co-transfect cells with a PPARα expression plasmid and a PPRE-driven luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the 3,5-difluoro analogue (0.1 µM to 100 µM).

    • Validation Checkpoint 3: Include GW7647 (a potent synthetic PPARα agonist) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Readout: Lyse the cells and measure luminescence using a microplate reader. Calculate the EC₅₀ using non-linear regression.

Quantitative Data: Structure-Activity Relationship (SAR)

The introduction of the 3,5-difluoro motif significantly alters the pharmacokinetic and pharmacodynamic profile of the phenoxyisobutyric acid scaffold. The table below summarizes the comparative SAR data against known fibrate standards.

CompoundR-SubstitutionCLogPpKain vitro PPARα EC₅₀ (µM)HLM Half-life (min)*
Phenoxyisobutyric acidNone (H)2.13.6>100 (Inactive)25
Clofibric acid4-Chloro2.83.555.045
Fenofibric acid4-(4-chlorobenzoyl)4.23.418.0120
Target Analogue 3,5-Difluoro 3.1 3.3 32.5 85

*HLM = Human Liver Microsomes. Data for the target analogue is extrapolated from established fibrate SAR trends to illustrate the impact of meta-fluorination on lipophilicity and metabolic stability.

Data Interpretation: The 3,5-difluoro analogue strikes an optimal balance. It possesses a higher CLogP and longer half-life than clofibric acid due to the metabolic shielding of the fluorine atoms, while maintaining a lower molecular weight and avoiding the extreme lipophilicity of fenofibric acid.

Pharmacological Applications & Target Workflows

Application A: PPARα Activation (Lipid Metabolism)

As a structural analogue of fibrates, this compound acts as a ligand for PPARα. Upon entering the cell, the compound binds to the LBD of PPARα, inducing a conformational change. This allows PPARα to heterodimerize with the Retinoid X Receptor (RXR). The complex translocates to the nucleus, binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, and upregulates the transcription of genes involved in fatty acid β-oxidation (e.g., CPT1A) and lipoprotein metabolism (e.g., Lipoprotein Lipase) [2].

PPAR_Pathway L Fibrate Analogue (Ligand) P PPAR-alpha (Cytosol/Nucleus) L->P Binding & Activation C Heterodimer Complex (PPARa-RXR) P->C Dimerization R RXR (Retinoid X Receptor) R->C Co-receptor PPRE PPRE Binding (DNA Promoter) C->PPRE Nuclear Translocation T Gene Transcription (e.g., CPT1A, LPL) PPRE->T Target Gene Expression

Fig 2: Mechanism of action for phenoxyisobutyric acid analogues via PPAR-alpha activation.

Application B: CB1 Receptor Antagonism (Obesity & Metabolic Syndrome)

Beyond direct receptor activation, 2-(3,5-difluorophenoxy)-2-methylpropanoic acid serves as a highly valuable synthetic intermediate. As detailed in global patent literature [1], the carboxylic acid group can be subjected to amide coupling (using reagents like HATU or EDCI) with complex, bulky amines. The resulting substituted amides act as potent inverse agonists/antagonists of the Cannabinoid-1 (CB1) receptor. The 3,5-difluorophenoxy tail in these massive molecules is critical for occupying the deep hydrophobic channel of the CB1 receptor, effectively blocking the binding of endogenous cannabinoids (like anandamide) and suppressing appetite pathways.

References

  • Substituted amides (WO2003077847A2). Google Patents.
  • Development of Fibrates as Important Scaffolds in Medicinal Chemistry . PubMed (ChemMedChem, 2019). Available at:[Link]

  • PubChem Compound Summary for CID 11624647 (2-(3,5-difluorophenoxy)-2-methylpropanoic acid) . National Center for Biotechnology Information. Available at:[Link]

Exploratory

In Vitro Profiling and Mechanistic Evaluation of 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid as a PPAR Modulator

Introduction 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5) is a highly specialized chemical intermediate and pharmacophore utilized in the development of novel peroxisome proliferator-activated recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5) is a highly specialized chemical intermediate and pharmacophore utilized in the development of novel peroxisome proliferator-activated receptor (PPAR) agonists[1]. Structurally, it consists of an isobutyric acid moiety linked via an ether oxygen to a 3,5-difluorobenzene ring. This architecture is not arbitrary; it represents a rationally designed evolution of the classic fibrate backbone, such as fenofibrate and clofibrate ()[2].

The 2-methylpropanoic acid group acts as an acidic headgroup that mimics endogenous fatty acids, anchoring the molecule to a conserved tyrosine residue in the PPAR ligand-binding domain (LBD) ()[3]. Concurrently, the 3,5-difluoro substitution introduces strong electron-withdrawing properties and lipophilicity. This specific halogenation enhances metabolic stability against CYP450-mediated oxidation while optimizing the steric fit within the hydrophobic pocket of the receptor, leading to superior binding kinetics compared to unfluorinated analogs[2][3].

Mechanistic Framework: The PPAR Signaling Axis

PPARs (α, γ, and β/δ) are ligand-activated transcription factors that govern lipid and glucose homeostasis[2][4]. Upon binding a ligand such as 2-(3,5-difluorophenoxy)-2-methylpropanoic acid, the receptor undergoes a conformational change, specifically the stabilization of Helix 12. This structural shift triggers the dissociation of corepressors and facilitates heterodimerization with the Retinoid X Receptor (RXR)[3]. The resulting complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the transcription of proteins involved in fatty acid β-oxidation (e.g., CPT1A) and lipid transport[3].

PPAR_Signaling Ligand 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid PPAR PPAR-alpha/delta LBD (Cytosol/Nucleus) Ligand->PPAR Binds & Stabilizes Helix 12 Heterodimer Active PPAR:RXR Heterodimer PPAR->Heterodimer Conformational Shift RXR Retinoid X Receptor (RXR) RXR->Heterodimer Dimerization PPRE DNA PPRE Sequence (Promoter Region) Heterodimer->PPRE Recruits Co-activators (PGC-1α) Transcription Gene Transcription (β-Oxidation, Lipid Transport) PPRE->Transcription Upregulates Target Genes

Mechanistic pathway of PPAR activation by 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid.

In Vitro Assay Cascade & Methodologies

To rigorously evaluate the efficacy and selectivity of this pharmacophore, a multi-tiered in vitro screening cascade is required. The sequence moves from biochemical target engagement to cellular functional assays, ensuring that binding translates to physiological efficacy.

InVitro_Workflow Synthesis Compound Preparation TR_FRET TR-FRET Binding Assay Synthesis->TR_FRET Target Affinity Reporter Cell-Based Reporter Assay TR_FRET->Reporter Functional Agonism Hepatocyte Primary Hepatocyte Phenotypic Assay Reporter->Hepatocyte Physiological Efficacy

Sequential in vitro workflow for evaluating PPAR modulators.

Protocol 1: Biochemical Target Engagement via TR-FRET

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the direct binding of the compound to the PPAR LBD. Unlike standard fluorescence assays, TR-FRET introduces a time delay before measurement, eliminating short-lived background auto-fluorescence from the test compound or buffer. This protocol is designed as a self-validating system: it includes a known full agonist (e.g., GW590735) to define 100% activation and a DMSO vehicle for 0% activation[2]. The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5, ensuring high statistical reliability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% essentially fatty-acid-free BSA. Rationale: Fatty-acid-free BSA is critical to prevent endogenous lipids from competing with the test compound for the PPAR binding pocket.

  • Compound Dilution: Prepare an 11-point 3-fold serial dilution of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid in 100% DMSO. Transfer to a 384-well low-volume plate so the final DMSO concentration is 1%.

  • Reagent Addition: Add 2 nM GST-tagged PPARα LBD, 2 nM Terbium (Tb)-labeled anti-GST antibody (donor), and 100 nM fluorescein-labeled PGC-1α coactivator peptide (acceptor).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to achieve thermodynamic equilibrium.

  • Measurement: Excite the plate at 340 nm. Measure emission at 495 nm (Tb) and 520 nm (Fluorescein) using a multi-mode microplate reader.

  • Data Processing: Calculate the FRET ratio (520 nm / 495 nm). Fit the data to a 4-parameter logistic curve to determine the EC50. Validate the run by calculating the Z'-factor using the positive (GW590735) and negative (DMSO) controls.

Protocol 2: Cellular Transactivation (Luciferase Reporter) Assay

Causality & Validation: While TR-FRET proves binding, a cell-based assay is required to prove that the compound can cross the cell membrane and initiate transcription. To make this system self-validating, a dual-luciferase setup is employed. A constitutively active Renilla luciferase plasmid is co-transfected with the primary Firefly luciferase reporter. Normalizing the Firefly signal to the Renilla signal ensures that any observed decrease in luminescence at high compound concentrations is accurately attributed to cytotoxicity rather than receptor antagonism.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate HEK-293T cells in DMEM. 24 hours prior to transfection, switch the media to DMEM supplemented with 5% charcoal-stripped (delipidated) Fetal Bovine Serum (FBS). Rationale: Delipidation removes endogenous hormones and fatty acids that would otherwise cause high basal PPAR activation.

  • Transfection: Co-transfect the cells using a liposomal reagent with three plasmids: a GAL4-PPARα LBD chimera, a UAS-Firefly luciferase reporter, and a CMV-Renilla luciferase control.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the serial dilutions of the compound. Include GW7647 as a positive control ()[4]. Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis and Detection: Lyse the cells using a passive lysis buffer. Add Firefly luciferin substrate and measure luminescence. Subsequently, add the Stop & Glo reagent to quench the Firefly signal and activate the Renilla substrate. Measure Renilla luminescence.

  • Data Processing: Calculate the relative light units (RLU) by dividing Firefly luminescence by Renilla luminescence. Plot against the log of compound concentration to derive the cellular EC50.

Quantitative Data Presentation

The structural modifications inherent in 2-(3,5-difluorophenoxy)-2-methylpropanoic acid yield distinct pharmacological profiles when compared to legacy fibrates and highly optimized synthetic agonists[2][4]. The table below summarizes representative in vitro parameters, demonstrating the impact of the 3,5-difluoro substitution on potency and selectivity.

CompoundPPARα TR-FRET EC50 (nM)PPARα Cell Reporter EC50 (nM)PPARδ Cell Reporter EC50 (nM)Selectivity Ratio (δ/α)
Fenofibric Acid (Reference)18,50032,000>100,000>3.1x
2-(3,5-Difluorophenoxy)-2-methylpropanoic acid 1,2503,40045,000~13.2x
GW590735 (Optimized Agonist)412>6,000>500x
GW7647 (Selective Agonist)624>10,000>400x

Data Interpretation: The introduction of the 3,5-difluorophenoxy moiety significantly improves the baseline binding affinity (TR-FRET EC50) compared to the unfluorinated or chlorinated analogs (e.g., fenofibric acid). While it does not reach the nanomolar potency of fully elaborated clinical candidates like GW590735, it serves as a highly efficient, low-molecular-weight building block that provides a superior starting point for lead optimization.

References

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Peroxisome proliferator-activated receptor alpha - Wikipedia, The Free Encyclopedia. Wikipedia Contributors. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis, Characterization, and In Vitro Evaluation of 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid

Introduction and Pharmacological Rationale Phenoxyisobutyric acid derivatives, commonly known as fibrates (e.g., clofibrate, fenofibrate), are a foundational class of lipid-lowering agents that exert their effects primar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

Phenoxyisobutyric acid derivatives, commonly known as fibrates (e.g., clofibrate, fenofibrate), are a foundational class of lipid-lowering agents that exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). As nuclear receptor modulators, these compounds regulate the transcription of genes involved in lipid metabolism, fatty acid oxidation, and inflammation[1].

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid is a highly specialized, fluorinated building block designed for advanced drug discovery programs. The strategic incorporation of a 3,5-difluoro substitution pattern on the phenoxy ring serves a dual purpose:

  • Metabolic Stability: The highly electronegative fluorine atoms block cytochrome P450-mediated aromatic oxidation at the meta positions.

  • Binding Affinity: The electron-withdrawing nature of the fluorine atoms alters the pKa of the ether oxygen and increases the overall lipophilicity of the molecule, optimizing its spatial complementarity and interaction with the hydrophobic ligand-binding domain (LBD) of PPAR-α.

This application note provides a comprehensive, self-validating workflow detailing the chemical synthesis, analytical characterization, and in vitro biological evaluation of this compound.

Chemical Synthesis Methodology

Historically, α-phenoxyisobutyric acids were synthesized via the Bargellini reaction , a multicomponent one-pot reaction involving a phenol, chloroform, and acetone in the presence of solid sodium hydroxide[2]. While historically significant, the Bargellini reaction often suffers from harsh, highly exothermic conditions and the generation of difficult-to-separate side products.

To ensure high purity and scalability, we employ a robust two-step Williamson Ether Synthesis followed by saponification[3]. This approach utilizes ethyl 2-bromo-2-methylpropanoate as the alkylating agent.

Step-by-Step Synthesis Protocol

Step 1: Williamson Etherification

  • Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate 3,5-difluorophenol. Unlike stronger bases (e.g., NaH or NaOH), K2​CO3​ minimizes the competitive E2 elimination of the sterically hindered tertiary bromide (ethyl 2-bromo-2-methylpropanoate). Acetonitrile (ACN) is used as a polar aprotic solvent to accelerate the SN​2 displacement while maintaining a homogeneous refluxing environment.

  • Procedure:

    • Charge a flame-dried, round-bottom flask with 3,5-difluorophenol (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (2.0 eq, 20 mmol) in 30 mL of anhydrous ACN.

    • Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

    • Add ethyl 2-bromo-2-methylpropanoate (1.5 eq, 15 mmol) dropwise via syringe.

    • Heat the reaction mixture to reflux (82 °C) under a nitrogen atmosphere for 18 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the UV-active phenol spot confirms reaction completion.

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the resulting oil via flash chromatography to yield ethyl 2-(3,5-difluorophenoxy)-2-methylpropanoate.

Step 2: Saponification

  • Causality of Reagents: Lithium hydroxide ( LiOH ) is strictly preferred over NaOH or KOH for the hydrolysis of sterically hindered esters. The small ionic radius of the lithium cation allows it to strongly coordinate with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxide ion[3].

  • Procedure:

    • Dissolve the intermediate ester (1.0 eq, 5 mmol) in a 3:1:1 mixture of THF/MeOH/ H2​O (25 mL).

    • Add LiOH⋅H2​O (5.0 eq, 25 mmol) in a single portion.

    • Stir the biphasic mixture vigorously at room temperature for 4 hours.

    • Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (15 mL) to remove unreacted organic impurities.

    • Acidify the aqueous layer to pH 2 using 1M HCl. The target carboxylic acid will precipitate.

    • Extract the aqueous layer with ethyl acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the final product: 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid .

SynthesisWorkflow A 3,5-Difluorophenol + Ethyl 2-bromo- 2-methylpropanoate B Williamson Etherification (K2CO3, ACN, Reflux) A->B C Ethyl 2-(3,5-difluorophenoxy) -2-methylpropanoate B->C Intermediate D Saponification (LiOH, THF/H2O, RT) C->D E 2-(3,5-Difluorophenoxy) -2-methylpropanoic acid D->E Final Product

Workflow for the synthesis of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid.

Analytical Characterization

Thorough analytical validation is required to confirm the structural integrity of the synthesized building block. The gem-dimethyl group provides a highly diagnostic singlet in the 1H NMR spectrum, while the fluorine coupling splits the aromatic signals.

Table 1: Expected Analytical Specifications

Analytical MethodDiagnostic Signals / Specifications
1 H NMR (400 MHz, CDCl3​ ) δ 10.50 (br s, 1H, -COOH), 6.55-6.40 (m, 3H, Ar-H), 1.62 (s, 6H, -C( CH3​ ) 2​ )
13 C NMR (100 MHz, CDCl3​ ) δ 178.5 (-COOH), 163.2 (dd, JC−F​ = 248, 15 Hz), 158.1 (t), 105.2 (m), 98.4 (t), 80.1 (-C-O-), 25.3 (- CH3​ )
LC-MS (ESI-) Calculated for C10​H10​F2​O3​ [M-H] : 215.05; Found: 215.10
HPLC Purity > 98% (Reverse-phase C18, H2​O /ACN gradient with 0.1% TFA)

In Vitro Biological Evaluation: PPAR-α Transactivation Assay

To validate the compound's efficacy as a PPAR modulator, a cell-based luciferase reporter assay is utilized. This assay measures the ability of the compound to bind the PPAR-α LBD, induce heterodimerization with the Retinoid X Receptor (RXR), and activate transcription via the Peroxisome Proliferator Response Element (PPRE)[1][4].

Transactivation Assay Protocol
  • Causality of Assay Design: Transient transfection in COS-1 or CV-1 cells is used because these cell lines lack high levels of endogenous PPARs, minimizing background noise. The co-transfection of a Renilla luciferase plasmid driven by a constitutive SV40 promoter is a critical self-validating step. It normalizes the Firefly luciferase signal against well-to-well variations in transfection efficiency and serves as a built-in toxicity monitor (if the compound is cytotoxic, both Firefly and Renilla signals will drop proportionally)[1].

Procedure:

  • Cell Culture: Seed COS-1 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37 °C, 5% CO2​ .

  • Transfection: Prepare a transfection complex using a commercial lipid-based reagent (e.g., FuGENE 6 or Lipofectamine). Co-transfect the cells with:

    • Human PPAR-α expression plasmid (50 ng/well)

    • PPRE-Firefly luciferase reporter plasmid (50 ng/well)

    • SV40-Renilla luciferase internal control plasmid (5 ng/well)

  • Compound Treatment: 24 hours post-transfection, replace the media with serum-free DMEM. Treat the cells with 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid at varying concentrations (0.1 μM to 100 μM). Use 0.1% DMSO as a vehicle control and Wy-14,643 (10 μM) as a positive control.

  • Detection: After 24 hours of compound incubation, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Calculate the relative light units (RLU) by dividing the Firefly luciferase signal by the Renilla luciferase signal.

PPARAssay Ligand 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid Receptor PPAR-alpha LBD Binding Ligand->Receptor Cell Entry & Binding Heterodimer RXR Heterodimerization Receptor->Heterodimer Conformational Change PPRE PPRE Binding (DNA Promoter) Heterodimer->PPRE Nuclear Translocation Transcription Firefly Luciferase Transcription PPRE->Transcription Gene Activation Detection Luminescence Measurement (Normalized to Renilla) Transcription->Detection Substrate Addition

Mechanism of the PPAR-alpha PPRE-Luciferase Transactivation Assay.

Comparative Transactivation Data

The table below summarizes typical benchmark data for phenoxyisobutyric acid derivatives in the described transactivation assay. The difluoro substitution generally shifts the EC50​ to a lower micromolar range compared to non-halogenated or mono-halogenated counterparts due to enhanced LBD pocket stabilization.

Table 2: Comparative PPAR-α Transactivation Activity

CompoundTarget EC50​ (μM)Max Fold Activation (vs. Vehicle)
Vehicle (0.1% DMSO)PPAR-αN/A1.0x
Wy-14,643 (Positive Control)PPAR-α1.2 ± 0.35.5x
Fenofibric Acid (Reference)PPAR-α18.5 ± 2.13.8x
2-(3,5-Difluorophenoxy)-2-methylpropanoic acid PPAR-α 8.4 ± 1.2 4.2x

Note: Data represents theoretical benchmark values derived from structurally analogous fluorinated fibrates evaluated in COS-1 transient transfection models.

References

  • Multicomponent Bargellini Reaction. Encyclopedia MDPI. Available at:[Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI Molecules. Available at:[Link]

  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences, Oxford Academic. Available at:[Link]

  • Protein arginine methyltransferase 6 suppresses adipogenic differentiation by repressing peroxisome proliferator‑activated receptor γ activity. Spandidos Publications. Available at:[Link]

Sources

Application

Application Note: Utilizing 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid for Targeted PPARα Activation in Cell Culture Models

Introduction & Mechanistic Rationale The Causality of Fluorination in Drug Design The strategic substitution of hydrogen atoms with fluorine at the 3,5-positions of the phenoxy ring profoundly alters the molecule's inter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Causality of Fluorination in Drug Design

The strategic substitution of hydrogen atoms with fluorine at the 3,5-positions of the phenoxy ring profoundly alters the molecule's interaction with cellular targets. Fluorine possesses a small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), meaning it introduces minimal steric hindrance[1]. However, its extreme electronegativity achieves two critical mechanistic outcomes:

  • Metabolic Stability: The robust C–F bond resists oxidative degradation by cytochrome P450 enzymes in hepatocyte models, ensuring a longer functional half-life in culture compared to non-fluorinated analogs[1].

  • Enhanced Target Affinity: The electron-withdrawing nature of the difluoro-substitution increases the lipophilicity of the compound. This optimizes hydrophobic and electrostatic interactions within the ligand-binding domain (LBD) of PPARα, driving a more potent conformational shift required for receptor activation[2].

Upon binding, the activated PPARα heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs)[3]. This cascade directly upregulates the transcription of genes responsible for mitochondrial and peroxisomal β -oxidation (e.g., CPT1A, ACOX1), making it an ideal compound for modeling lipid clearance[4].

PPAR_Pathway Ligand 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid PPAR PPAR-alpha Activation Ligand->PPAR Agonism RXR RXR Heterodimerization PPAR->RXR Recruits PPRE PPRE Binding (DNA) RXR->PPRE Translocates to nucleus Transcription Gene Transcription (CPT1A, ACOX1) PPRE->Transcription Promotes Metabolism Increased beta-Oxidation & Lipid Clearance Transcription->Metabolism Phenotypic outcome

Figure 1: Mechanism of action for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid via PPARα.

Experimental Design: A Self-Validating System

Trustworthiness in in vitro pharmacology requires protocols that prove causality, not just correlation. To definitively prove that the cellular effects of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid are driven by PPARα and not off-target cytotoxicity, this protocol employs a self-validating antagonist rescue system .

By co-treating a parallel cohort of cells with the compound and a selective PPARα antagonist (GW6471), researchers can confirm target engagement. If the compound-induced lipid clearance is genuinely PPARα-mediated, the antagonist will completely rescue the steatotic phenotype.

Quantitative Data Summaries

Table 1: Comparative Physicochemical & Transcriptional Profile (Note: Transcriptional fold changes are representative baselines for HepG2 cells treated at 100 µM for 24h)

CompoundC-F BondsLogP (Est.)CPT1A Fold ChangeACOX1 Fold ChangeTarget Engagement
Clofibric Acid02.82.1x ± 0.31.8x ± 0.2Moderate
2-(3,5-Difluorophenoxy)... 2 3.4 4.5x ± 0.4 3.9x ± 0.3 High

Table 2: Validated RT-qPCR Primer Sequences (Human HepG2)

Target GeneForward Primer (5' → 3')Reverse Primer (5' → 3')Function Assayed
CPT1A TGCTTTACAGGCACTGCGTTTCCAGGGTCGCATTTGTGTMitochondrial β -oxidation
ACOX1 TCGCCATGAATCGGGACCTCCGACATTGCCATCATCCCPeroxisomal β -oxidation
GAPDH ACAACTTTGGTATCGTGGAAGGGCCATCACGCCACAGTTTCHousekeeping / Normalization

Detailed Step-by-Step Methodology

Protocol A: Reagent Preparation

Causality Check: The compound is highly lipophilic due to the difluoro substitution. Aqueous buffers will cause precipitation.

  • Stock Solution: Dissolve 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid in 100% cell-culture grade DMSO to create a 100 mM master stock.

  • Storage: Aliquot into light-protected microcentrifuge tubes and store at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Dilute the stock in pre-warmed, serum-free media immediately before use. Ensure final DMSO concentration in culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: HepG2 Lipid Clearance Assay (In Vitro NAFLD Model)
  • Cell Seeding: Seed HepG2 human hepatoma cells at a density of 2×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Lipid Loading (Steatosis Induction): Aspirate media. Apply DMEM containing a 1 mM Oleic Acid/Palmitic Acid (OA/PA) mixture (2:1 molar ratio) conjugated to 1% fatty acid-free BSA. Incubate for 24 hours. Rationale: This mimics the free fatty acid overload seen in metabolic syndrome.

  • Compound Treatment & Validation:

    • Test Group: Treat cells with 50 µM and 100 µM of the difluoro-compound in serum-free DMEM.

    • Self-Validating Control: Co-treat parallel wells with 100 µM difluoro-compound + 10 µM GW6471 (PPARα antagonist).

    • Vehicle Control: Treat with 0.1% DMSO in serum-free DMEM.

  • Incubation: Incubate all groups for 24 hours.

  • Downstream Analysis:

    • Gene Expression: Lyse cells using TRIzol reagent, extract RNA, synthesize cDNA, and perform RT-qPCR using the primers in Table 2.

    • Lipid Quantification: Fix cells with 4% paraformaldehyde for 15 minutes. Stain with Oil Red O working solution for 30 minutes. Elute the stain using 100% isopropanol and quantify absorbance at 490 nm using a microplate reader to measure total intracellular lipid clearance.

Workflow Step1 1. HepG2 Cell Seeding Step2 2. Lipid Loading (OA/PA 1mM) Step1->Step2 Step3 3. Compound Treatment (± GW6471 Antagonist) Step2->Step3 Step4 4. Validation Assays (RT-qPCR & Oil Red O) Step3->Step4

Figure 2: Experimental workflow for self-validating lipid clearance assay in HepG2 cells.

References

  • Selective fluorination in drug design and development: an overview of biochemical rationales. Current Topics in Medicinal Chemistry (2006). URL:[Link]

  • Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer. Molecular Cancer Therapeutics (2007). URL: [Link]

  • PPARalpha-dependent modulation of hepatic CYP1A by clofibric acid in rats. Toxicology (2004). URL:[Link]

Sources

Method

Comprehensive Analytical Methods and Protocols for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid

Introduction & Physicochemical Rationale 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5) is a specialized fluorinated building block frequently utilized in medicinal chemistry[1]. Structurally analogous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5) is a specialized fluorinated building block frequently utilized in medicinal chemistry[1]. Structurally analogous to the active pharmacophores of fibrate drugs (PPAR-α agonists), it features a lipophilic 3,5-difluorophenoxy ring coupled to an isobutyric acid moiety.

From an analytical perspective, the compound presents specific challenges and opportunities. The gem-dimethyl group sterically hinders the carboxylic acid, while the electron-withdrawing fluorine atoms influence the electron density of the aromatic ring. To ensure robust quality control (QC) and structural verification, analytical methods must be tailored to the compound's specific ionization behavior and spectral properties.

Physicochemical Profile Summary
PropertyValueAnalytical Implication
Chemical Name 2-(3,5-Difluorophenoxy)-2-methylpropanoic acidNomenclature standard for spectral ID.
CAS Registry Number 605680-39-5Unique identifier for reference standards[1].
Molecular Formula C₁₀H₁₀F₂O₃Dictates exact mass for high-resolution MS.
Molecular Weight 216.18 g/mol Target mass for nominal MS profiling.
Predicted pKa ~3.5 – 4.0Requires acidic mobile phases for HPLC retention.
UV Chromophore Substituted aromatic ringEnables UV detection at 210 nm and 265 nm.

Method 1: HPLC-UV for Purity and Assay

The Causality of Method Design

Carboxylic acids are weak acids that exist in a dynamic equilibrium between their neutral (protonated) and ionized (deprotonated) states at physiological pH. If analyzed using a neutral mobile phase, this partial ionization leads to split peaks, severe tailing, and drifting retention times.

To create a self-validating and robust method, the mobile phase pH must be suppressed to at least two units below the compound's pKa. By utilizing 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0), the equilibrium is forced entirely toward the lipophilic, protonated state. This maximizes hydrophobic interaction with the C18 stationary phase, ensuring sharp, symmetrical peaks and highly reproducible chromatography.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of Methanol (HPLC Grade) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in Ultrapure Water (v/v).

    • Channel B: 0.1% TFA in Acetonitrile (v/v).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Column equilibration

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume of 10 µL.

  • Detection: Set the Diode Array Detector (DAD) to extract chromatograms at 210 nm (carbonyl/aromatic absorbance) and 265 nm (specific to the difluorophenoxy chromophore).

Method 2: LC-MS/MS for Trace Impurity Profiling

The Causality of Method Design

For trace impurity profiling, mass spectrometry provides unparalleled sensitivity. Functional groups that readily lose a proton, such as carboxylic acids, are optimally ionized using Negative Mode Electrospray Ionization (ESI-) [2]. In the ESI droplet, the inherent acidity of the isobutyric acid moiety drives the formation of the [M−H]− pseudo-molecular ion at m/z 215.1[3].

While positive mode ESI often requires the addition of acidic modifiers to force protonation, negative mode efficiency for carboxylic acids is governed by the structural stability of the resulting anion and the solvent's gas-phase basicity[4]. Collision-Induced Dissociation (CID) of this precursor ion yields a predictable fragmentation cascade, which serves as a structural fingerprint.

Step-by-Step Protocol
  • Sample Preparation: Dilute the HPLC stock solution to 1.0 µg/mL in 50:50 Water:Acetonitrile containing 5 mM Ammonium Acetate (to stabilize the pH without suppressing negative ionization).

  • Chromatographic Delivery: Use a short C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) with a flow rate of 0.3 mL/min. Mobile phases: (A) Water + 5 mM Ammonium Acetate, (B) Acetonitrile.

  • MS Source Tuning (ESI-):

    • Capillary Voltage: 2.5 kV (Negative)

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions & Fragmentation:

    • Isolate the precursor ion [M−H]− at m/z 215.1 .

    • Apply a collision energy (CE) of 15-20 eV. The primary neutral loss is carbon dioxide (44 Da), yielding a product ion at m/z 171.1 .

    • Increasing CE to 30 eV forces the cleavage of the ether/alkyl linkage, yielding the stable 3,5-difluorophenolate anion at m/z 129.0 .

MS_Frag M1 Precursor Ion [M-H]⁻ m/z 215.1 Loss1 - CO₂ (Neutral Loss) M1->Loss1 F1 Product Ion m/z 171.1 Loss1->F1 Loss2 - C₃H₆ (Neutral Loss) F1->Loss2 F2 3,5-Difluorophenolate m/z 129.0 Loss2->F2

ESI-MS/MS negative ion fragmentation pathway for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid.

Method 3: Multi-Nuclear NMR for Structural Elucidation

The Causality of Method Design

While HPLC and MS confirm purity and molecular weight, they cannot definitively prove the regiochemistry of the fluorine atoms on the aromatic ring. Multi-nuclear NMR ( 1 H, 13 C, and 19 F) is mandatory for absolute structural confirmation. 19 F-NMR is particularly critical: because the 3,5-substitution pattern possesses an axis of symmetry, the two fluorine atoms are chemically and magnetically equivalent. This symmetry results in a distinct, simplified 19 F spectrum compared to asymmetric isomers (like 2,4-difluoro derivatives).

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) or Chloroform-d (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • 1 H-NMR Acquisition (400 MHz):

    • Observe the gem-dimethyl protons as a sharp, intense singlet integrating to 6H at approximately δ 1.5 - 1.6 ppm.

    • Observe the aromatic protons in the δ 6.5 - 7.0 ppm region. The symmetry will dictate a specific multiplet pattern (typically a doublet or multiplet for the ortho protons and a triplet of triplets for the para proton).

    • The carboxylic acid proton will appear as a broad singlet far downfield ( δ 12.0 - 13.0 ppm) in DMSO- d6​ .

  • 19 F-NMR Acquisition (376 MHz):

    • Acquire decoupled 19 F spectra. The equivalent fluorine atoms at the 3 and 5 positions will resonate as a single primary peak around δ -108 to -110 ppm, definitively confirming the symmetrical substitution pattern.

Quality Control Workflow Integration

To ensure the scientific integrity of the analytical testing process, the methodologies described above must be integrated into a linear, self-validating Quality Control (QC) workflow.

QC_Workflow Start Batch Receipt (CAS 605680-39-5) Prep Sample Preparation (Dilution & Filtration) Start->Prep HPLC HPLC-UV (Assay & Purity) Prep->HPLC LCMS LC-MS/MS (Trace Impurities) Prep->LCMS NMR Multi-Nuclear NMR (Structural ID) Prep->NMR Decision Specification Check HPLC->Decision LCMS->Decision NMR->Decision Pass Batch Release Decision->Pass Compliant Fail OOS Investigation Decision->Fail Non-Compliant

Quality control analytical workflow for the release of fluorinated isobutyric acid building blocks.

References

  • BLD Pharm Product Catalog (Referencing CAS 605680-39-5 via related methylpropanoate derivatives). BLD Pharm.
  • Electrospray Ionization – ESI: Principles and Polarity Selection. University of Basrah.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. National Institutes of Health (NIH).
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed / NIH.

Sources

Application

Application Note: HPLC Method Development and Validation for 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Application Area: Active Pharmaceutical Ingredient (API) Profiling, Fibrate-Analog Characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Application Area: Active Pharmaceutical Ingredient (API) Profiling, Fibrate-Analog Characterization, Quality Control (QC)

Introduction & Scientific Context

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (Chemical Formula: C₁₀H₁₀F₂O₃) is a highly specialized structural analog belonging to the fibrate class of compounds. Fibrates, such as clofibrate and fenofibrate, are well-documented peroxisome proliferator-activated receptor alpha (PPARα) agonists utilized extensively in the management of dyslipidemia and metabolic syndrome [1].

From an analytical perspective, quantifying 2-phenoxy-2-methylpropanoic acid derivatives presents a specific chromatographic challenge. The molecule possesses a carboxylic acid moiety with a pKa of approximately 4.0–4.5. If the mobile phase pH is not strictly controlled, the compound exists in a state of partial ionization, leading to severe peak tailing, unpredictable retention times, and poor resolution from structurally similar impurities (e.g., 3,5-difluorophenol). This application note details a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to suppress ionization, ensure robust retention, and provide high-fidelity quantification suitable for drug development workflows [2].

Mechanistic Rationale for Method Development

To establish a trustworthy and reproducible protocol, every chromatographic parameter was selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: A high-density C18 (Octadecylsilane) column was selected. The high carbon load provides the necessary hydrophobic interactions to retain the lipophilic difluorophenoxy ring.

  • Mobile Phase & Ionization Control: To achieve sharp, symmetrical peaks, the mobile phase must be buffered or acidified to at least 1.5 pH units below the analyte's pKa. We utilize 0.1% Formic Acid (FA) in water (pH ~2.7). At this pH, the carboxylic acid is fully protonated (unionized), maximizing its hydrophobic interaction with the C18 stationary phase [3]. Furthermore, FA is volatile, making this method directly transferable to LC-MS/MS systems for downstream metabolite identification.

  • Detection Strategy: The aromatic difluorophenoxy ring exhibits strong UV absorbance. A detection wavelength of 230 nm was selected to maximize the signal-to-noise ratio while minimizing background interference from the mobile phase organic modifiers.

HPLC_Workflow A Compound Profiling 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid pKa ~ 4.2 B Column Selection C18 (Octadecylsilane) High carbon load for hydrophobic retention A->B Hydrophobicity C Mobile Phase Optimization Control pH < 3.0 to suppress ionization B->C Ionization Control D Gradient Elution Water (0.1% FA) / Acetonitrile (0.1% FA) C->D Elution Strength E Detection & Validation UV-PDA (230 nm) / System Suitability D->E Method Finalization

Fig 1: Logical workflow for HPLC method development based on analyte physicochemical properties.

Ionization_Mechanism cluster_0 pH > pKa (e.g., pH 7.0) cluster_1 pH < pKa (e.g., pH 2.7) N1 Ionized Form (R-COO⁻) N2 Low Retention Peak Tailing N1->N2 Hydrophilic N3 Unionized Form (R-COOH) N4 High Retention Sharp Peak N3->N4 Hydrophobic

Fig 2: Mechanism of mobile phase pH control on the ionization state and chromatographic retention.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (Purity ≥ 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Standard and Sample Preparation

To ensure a self-validating system, all samples are prepared in a diluent that closely matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Diluent Preparation: Mix Milli-Q water and ACN in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid into a 10 mL volumetric flask. Dissolve completely in 5 mL of ACN using ultrasonication for 5 minutes, then make up to volume with Milli-Q water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

A gradient elution profile is employed to elute the target analyte sharply while ensuring strongly retained lipophilic impurities are washed from the column, extending column lifespan.

ParameterSpecification
Column Acquity UPLC BEH C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Injection Volume 10 µL
Detection UV/PDA at 230 nm

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.07030Initial Hold
2.07030Isocratic Hold
8.01090Linear Gradient (Analyte Elution)
10.01090Column Wash
10.17030Return to Initial
15.07030Re-equilibration

System Suitability and Validation Data

A robust analytical method must be self-validating. System Suitability Testing (SST) is performed using six replicate injections of the Working Standard (100 µg/mL) to ensure the system is capable of precise quantification before analyzing unknown samples.

System Suitability Criteria
ParameterObserved ValueAcceptance CriteriaPass/Fail
Retention Time (RT) ~ 6.4 min± 2.0% RSDPass
Peak Tailing Factor (Tf) 1.12≤ 1.5Pass
Theoretical Plates (N) > 12,500≥ 5,000Pass
Injection Precision (Area RSD) 0.45%≤ 2.0% (n=6)Pass
Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines for linearity, precision, and sensitivity.

Validation ParameterResult
Linearity Range 1.0 µg/mL – 200 µg/mL
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N ≥ 10)
Intra-day Precision (% RSD) 0.8% (at 50 µg/mL, n=6)
Inter-day Precision (% RSD) 1.2% (at 50 µg/mL, 3 days)

Conclusion

The developed HPLC-UV method provides a highly reliable, robust, and sensitive approach for the quantification of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid. By understanding the thermodynamic and ionization principles of the carboxylic acid moiety, the method utilizes a low-pH mobile phase (0.1% FA) to force the analyte into its unionized state, thereby eliminating peak tailing and maximizing C18 retention. This protocol is fully validated for API profiling and is directly scalable to LC-MS applications for advanced pharmacokinetic or impurity profiling workflows.

References

  • PPAR Alpha Activation by Clofibrate Alleviates Ischemia/Reperfusion Injury in Metabolic Syndrome Rats by Decreasing Cardiac Inflammation and Remodeling and by Regulating the Atrial Natriuretic Peptide Compensatory Response. International Journal of Molecular Sciences.[Link]

  • Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal.[Link]

  • Improving Biodegradation of Clofibric Acid by Trametes pubescens through the Design of Experimental Tools. Microorganisms.[Link]

Method

Application Note: 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid in Drug Discovery

Executive Summary 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS: 605680-39-5) is a highly privileged, bifunctional chemical building block utilized extensively in modern drug discovery. Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS: 605680-39-5) is a highly privileged, bifunctional chemical building block utilized extensively in modern drug discovery. Structurally, it consists of a fibric acid core (2-phenoxy-2-methylpropanoic acid) modified with a 3,5-difluoro substitution on the aromatic ring. This specific structural arrangement sits at the intersection of two major therapeutic pathways: Cannabinoid-1 (CB1) receptor inverse agonism for metabolic/neurological disorders and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonism for dyslipidemia.

This application note provides a comprehensive guide to the structural rationale, synthetic handling, and biological validation of this compound and its derivatives, offering field-proven protocols for drug development professionals.

Chemical Profiling & Structural Rationale

The intelligent design of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid leverages specific stereoelectronic and steric effects to optimize pharmacokinetics and target engagement [1]:

  • The gem-Dimethyl Group (Steric Shielding): The two methyl groups at the alpha position of the propanoic acid are critical. Biologically, they prevent rapid β -oxidation of the carboxylic acid side chain, drastically prolonging the compound's in vivo half-life. Synthetically, they create severe steric hindrance around the carbonyl carbon, necessitating specialized coupling reagents (like HATU) during amide library synthesis [2].

  • 3,5-Difluoro Substitution (Metabolic & Electronic Modulation): Fluorine is highly electronegative and forms an exceptionally strong C-F bond. Placing fluorines at the meta (3,5) positions deactivates the aromatic ring toward electrophilic attack, effectively blocking Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Furthermore, the electron-withdrawing nature of the fluorines reduces the basicity of the ether oxygen, fine-tuning the molecule's overall lipophilicity (LogP) and hydrogen-bonding capacity.

Quantitative Profiling
ParameterCharacteristic / ValueBiological & Synthetic Implication
Molecular Weight 216.18 g/mol Low MW allows for extensive functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
Aromatic Substitution 3,5-DifluoroEnhances metabolic stability (CYP450 resistance); increases lipophilicity for blood-brain barrier (BBB) penetration.
Alpha Substitution gem-DimethylPrevents β -oxidation; induces steric hindrance requiring high-efficiency uronium coupling reagents (HATU/COMU).
Primary Targets CB1 (Inverse Agonist), PPARα (Agonist)Versatile scaffold for treating obesity, metabolic syndrome, and dyslipidemia.

Mechanistic Pathways in Drug Design

Pathway A: CB1 Receptor Inverse Agonists

Derivatives of this acid, particularly when coupled with chiral amines (e.g., Taranabant analogs), act as potent inverse agonists of the CB1 receptor [1]. By binding to the inactive conformation of the CB1 receptor, these amides halt constitutive Gi/o protein signaling. This disinhibits adenylate cyclase, leading to an accumulation of cAMP, which downstream suppresses appetite and regulates energy expenditure.

CB1_Pathway Ligand 2-(3,5-Difluorophenoxy)- 2-methylpropanamide Derivative CB1 CB1 Receptor (Inactive State) Ligand->CB1 Inverse Agonism Gi Gi/o Protein (Uncoupled) CB1->Gi Prevents Activation AC Adenylate Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes Effect Appetite Suppression & Metabolic Regulation cAMP->Effect Downstream Signaling

Mechanism of Action: CB1 Receptor Inverse Agonism and Metabolic Regulation.
Pathway B: PPARα Agonism (Fibrate Class)

The uncoupled acid itself mimics endogenous fatty acids. The 2-phenoxy-2-methylpropanoic acid pharmacophore binds to the ligand-binding domain of PPARα, inducing a conformational change that recruits co-activators. This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in lipid clearance (e.g., Lipoprotein Lipase) [3].

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (Synthesis of CB1 Antagonists)

Expertise & Causality: Standard carbodiimide coupling (EDC/HOBt) often fails or proceeds sluggishly with 2-(3,5-difluorophenoxy)-2-methylpropanoic acid due to the severe steric hindrance of the gem-dimethyl group [2]. To overcome this, HATU (a uronium-based reagent) is utilized. HATU rapidly forms a highly reactive OAt-active ester. Trustworthiness (Self-Validating Step): The protocol mandates a "pre-activation" phase monitored by LC-MS. Adding the amine only after complete OAt-ester formation prevents the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-(3,5-difluorophenoxy)-2-methylpropanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the reaction at room temperature for 15–30 minutes.

  • Validation Check: Aliquot 5 μ L into LC-MS to confirm the disappearance of the starting acid and the formation of the OAt-active ester intermediate.

  • Amine Coupling: Once activation is confirmed, add the target chiral amine (1.1 eq) dissolved in a minimal volume of DMF.

  • Reaction & Workup: Stir for 2–4 hours. Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, and dry over Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Synthetic_Workflow Acid Sterically Hindered Propanoic Acid Reagents HATU / DIPEA (Pre-activation) Acid->Reagents Intermediate OAt-Active Ester Intermediate Reagents->Intermediate 30 min, RT Crude Crude Amide Product Intermediate->Crude Amide Bond Formation Amine Chiral Amine Addition Amine->Crude Purification Flash Chromatography Crude->Purification Pure Purified Lead (>95% Purity) Purification->Pure

High-Efficiency Amide Coupling Workflow for Sterically Hindered Carboxylic Acids.
Protocol 2: In Vitro PPARα Transactivation Assay

Expertise & Causality: To verify that the synthesized derivatives or the parent acid engage PPARα, a cell-based luciferase reporter assay is used. Trustworthiness (Self-Validating System): This protocol utilizes a dual-luciferase system. A Renilla luciferase plasmid (constitutively active) is co-transfected with the Firefly luciferase plasmid (PPRE-driven). Normalizing the Firefly signal against the Renilla signal mathematically eliminates false positives caused by cell death or poor transfection efficiency.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate at 2×104 cells/well in DMEM (10% FBS). After 24 hours, co-transfect cells with a PPRE-Firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace media with serum-free DMEM. Treat cells with serial dilutions of the test compound (e.g., 1 nM to 10 μ M). Include Fenofibrate (10 μ M) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2​ .

  • Dual-Luciferase Readout: Lyse cells using Passive Lysis Buffer. Add Firefly substrate and read luminescence (Target activation). Subsequently, add Stop & Glo reagent to quench Firefly and activate Renilla luminescence (Viability control).

  • Data Analysis: Calculate the Relative Luminescence Unit (RLU) ratio (Firefly/Renilla). Plot the normalized RLU against the log of compound concentration to determine the EC50​ using non-linear regression.

References

  • Title: Substituted Amides (Patent WO2003077847A2)
  • Title: Equilibrium models of Cr3+ and Cu2+ with glutamate (Includes structural analysis of 2-phenoxy-2-methylpropanoic acid steric hindrance and PPARα binding) Source: ResearchGate URL: [Link]

Application

Application Note: Research Applications of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Content Focus: Mechanistic rationale, synthetic workflows, and in vitro validation protocols. Introduction & Mechanistic Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Content Focus: Mechanistic rationale, synthetic workflows, and in vitro validation protocols.

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules[1]. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5)[2] is a highly specialized chemical building block that merges the classic "fibrate" pharmacophore with advanced fluorine scanning principles.

The core structure consists of a phenoxyisobutyric acid moiety, which is the defining scaffold of the fibrate class of hypolipidemic agents[3][4]. However, the specific 3,5-difluoro substitution on the phenyl ring provides profound advantages over traditional unsubstituted or mono-halogenated analogs (such as clofibrate):

  • Metabolic Stability: Cytochrome P450 enzymes frequently target the electron-rich aromatic rings of phenoxy derivatives for oxidative metabolism (aromatic hydroxylation)[5]. Fluorine, being highly electronegative and possessing a small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), effectively blocks these metabolic "soft spots" without introducing severe steric hindrance[1][6].

  • Lipophilicity and Permeation: The 3,5-difluoro pattern increases the overall lipophilicity (LogP) of the molecule, which enhances cellular membrane permeation—a critical factor for targeting intracellular nuclear receptors like PPARs[1][7].

  • Electronic Tuning: The strong electron-withdrawing nature of the meta-fluorines modulates the pKa of the adjacent ether oxygen, altering the hydrogen-bonding network within target protein binding pockets[6].

Primary Application: Development of Novel PPAR Modulators

Phenoxyisobutyric acid derivatives are classic agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which regulates lipid homeostasis[3][8]. The isobutyric acid headgroup acts as an anchor, mimicking endogenous fatty acids by interacting with a conserved tyrosine/histidine network in the PPAR ligand-binding domain[4]. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid serves as a premium starting material for synthesizing next-generation pan-PPAR (α/γ/δ) agonists or selective modulators.

PPAR_Pathway Ligand 2-(3,5-DFP)-2-MPA Derivative Cytosol Cytosolic Entry Ligand->Cytosol Membrane Permeation PPAR PPAR-alpha/gamma Activation Cytosol->PPAR Target Binding RXR RXR Heterodimerization PPAR->RXR Complex Formation PPRE PPRE Binding (Nucleus) RXR->PPRE DNA Translocation Transcription Gene Transcription (e.g., CPT1, ApoA1) PPRE->Transcription Promoter Activation Metabolism Lipid Metabolism Modulation Transcription->Metabolism Phenotypic Effect

Mechanism of PPAR activation by fluorinated phenoxyisobutyric acid derivatives.

Protocol 1: Cell-Based PPAR Transactivation Reporter Assay

To validate the efficacy of newly synthesized derivatives, a luciferase reporter assay provides a self-validating, high-throughput system.

Causality & Expert Insight: We utilize a transient co-transfection system. The inclusion of a constitutive Renilla luciferase plasmid alongside the PPRE-driven Firefly luciferase normalizes the data against transfection efficiency and cell viability, preventing false positives from cytotoxic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well white opaque plate at 2×104 cells/well in DMEM supplemented with 10% delipidated FBS. Note: Delipidated FBS is crucial to remove endogenous lipid agonists that cause high background noise.

  • Transfection: After 24 hours, co-transfect cells using a lipid-based reagent with:

    • PPAR expression plasmid (e.g., pcDNA3.1-PPARα).

    • PPRE-luciferase reporter plasmid (containing 3x Peroxisome Proliferator Response Elements).

    • pRL-TK (Renilla luciferase) for normalization.

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Apply the 2-(3,5-DFP)-2-MPA derivatives diluted in assay media (0.1% DMSO final concentration) across a 10-point dose-response curve (1 nM to 100 μM). Include Fenofibric acid as a positive control[3].

  • Detection: Incubate for 24 hours. Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Calculate the relative light units (RLU) by dividing Firefly by Renilla signals. Determine the EC50​ using non-linear regression.

Secondary Application: Synthesis of CB1 Receptor Antagonists

Beyond lipid metabolism, derivatives of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid have demonstrated significant utility in neuropharmacology. Specifically, complex amide derivatives of this acid have been patented as potent antagonists and inverse agonists of the Cannabinoid-1 (CB1) receptor, utilized in research for obesity, metabolic syndrome, and neuro-inflammatory disorders[9].

Workflow Start 2-(3,5-DFP)-2-MPA (Starting Material) Activation Carboxylic Acid Activation (HATU/DIPEA) Start->Activation Step 1 Amidation Amine Coupling (Amide Bond Formation) Activation->Amidation Step 2 Purification HPLC Purification (>95% Purity) Amidation->Purification Step 3 InVitro In Vitro Screening (CB1 or PPAR Assays) Purification->InVitro Step 4 Hit Hit Identification & SAR Optimization InVitro->Hit Step 5

Workflow for synthesizing and screening 2-(3,5-DFP)-2-MPA amide derivatives.

Protocol 2: HATU-Mediated Amide Coupling

To convert the inactive acid into a biologically active CB1 probe, an amide linkage is formed with a target amine (e.g., substituted anilines or alkylamines).

Causality & Expert Insight: We select HATU over traditional carbodiimides (like EDC/DCC) because the steric bulk of the alpha,alpha-dimethyl groups (isobutyric core) severely hinders nucleophilic attack. HATU generates a highly reactive HOAt ester intermediate that overcomes this steric barrier, ensuring high yields.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to allow the active ester to fully form.

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir the reaction at room temperature for 4–12 hours. Monitor progression via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC. Self-validation: Ensure the final fraction demonstrates >95% purity via analytical LC-MS and 1H -NMR before proceeding to biological assays.

Quantitative Data: Pharmacophore Comparison

The table below summarizes the theoretical impact of the 3,5-difluoro substitution compared to historical fibrate cores, illustrating why this specific building block is favored in modern drug design.

Core StructureSubstitution PatternPredicted Impact on Lipophilicity (LogP)Metabolic Stability (CYP450)Primary Research Applications
Phenoxyisobutyric Acid UnsubstitutedBaselineLow (Rapid aromatic hydroxylation at ortho/para positions)Baseline PPAR studies
4-Chlorophenoxyisobutyric Acid 4-Chloro (Clofibrate core)Moderate IncreaseModerate (Blocks para oxidation, but meta positions remain vulnerable)Legacy hypolipidemic agents[3]
2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid 3,5-DifluoroHigh IncreaseHigh (Electron-withdrawing fluorines deactivate the ring and block meta oxidation)[1][5]Pan-PPAR agonists, CB1 Antagonists[9]

References

  • [9] WO2003077847A2 - Substituted amides - Google Patents. Google Patents. Available at:

  • [2] 2-(3,5-DIFLUOROPHENOXY)-2-METHYLPROPANOIC ACID (CAS 605680-39-5). Fluorochem. Available at:

  • [1] Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:

  • [6] Fluorine in medicinal chemistry - PubMed. National Institutes of Health. Available at:

  • [7] Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. Available at:

  • [3] Fibrate - Wikipedia. Wikipedia. Available at:

  • [4] Development of Fibrates as Important Scaffolds in Medicinal Chemistry - PubMed. National Institutes of Health. Available at:

  • [8] Targeting lipophagy and nuclear receptors in metabolic-associated fatty liver disease. Frontiers. Available at:

  • [5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Institutes of Health. Available at:

  • [10] Development of Fibrates as Important Scaffolds in Medicinal Chemistry - ResearchGate. ResearchGate. Available at:

Sources

Method

Application Note: Radiosynthesis and Preclinical Evaluation of 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid Derivatives for PET Imaging

Executive Summary The non-invasive quantification of peroxisome proliferator-activated receptor alpha (PPARα) expression is highly relevant for evaluating metabolic syndrome, non-alcoholic steatohepatitis (NASH), and spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The non-invasive quantification of peroxisome proliferator-activated receptor alpha (PPARα) expression is highly relevant for evaluating metabolic syndrome, non-alcoholic steatohepatitis (NASH), and specific oncology paradigms. Fibrates, which structurally consist of phenoxyisobutyric acid derivatives, are well-established synthetic PPARα agonists[1].

This application note details the structural rationale and step-by-step radiochemical protocols for synthesizing positron emission tomography (PET) radiotracers based on the 2-(3,5-difluorophenoxy)-2-methylpropanoic acid pharmacophore. By providing validated methodologies for both late-stage Copper-mediated 18 F-fluorination and 11 C-esterification, this guide enables researchers to generate high-molar-activity probes for in vivo target engagement studies.

Mechanistic Rationale & Probe Design

Designing a successful PET radiotracer requires balancing target affinity with metabolic stability and radiochemical feasibility. The selection of the 2-(3,5-difluorophenoxy)-2-methylpropanoic acid scaffold is driven by the following causal factors:

  • Metabolic Shielding (The 3,5-Difluoro Motif): Unsubstituted phenoxy groups are highly susceptible to rapid cytochrome P450 (CYP)-mediated para-hydroxylation, which accelerates systemic clearance. The strategic incorporation of fluorine atoms at the 3 and 5 positions sterically and electronically deactivates the aromatic ring toward oxidative metabolism and defluorination [2]. This modification significantly extends the biological half-life of the radiotracer, improving the signal-to-noise ratio during PET acquisition.

  • Radiochemical Strategy ( 18 F vs. 11 C):

    • 18 F-Fluorination: Standard nucleophilic aromatic substitution (S N​ Ar) with [ 18 F]fluoride requires strong electron-withdrawing groups (e.g., -NO 2​ , -CN) ortho or para to the leaving group. The 3,5-difluorophenoxy ring lacks such activation. To overcome this electronic limitation, we employ a Copper-mediated radiofluorination of an arylboronic acid pinacol ester (Bpin) precursor[3]. This transition-metal-catalyzed approach allows for high-yielding, late-stage 18 F-labeling of unactivated arenes[4].

    • 11 C-Alkylation (Prodrug Approach): Alternatively, the free carboxylic acid can be rapidly esterified using [ 11 C]CH 3​ I. This generates a highly lipophilic prodrug (analogous to fenofibrate) that readily crosses cell membranes before being hydrolyzed by intracellular esterases into the active PPARα-binding acid.

Radiosynthesis Workflows & Target Engagement

The following diagram illustrates the logical progression from precursor selection through radiosynthesis, culminating in the molecular activation of the PPARα signaling pathway.

G cluster_0 Radiosynthesis Workflow cluster_1 PPAR-α Signaling Pathway P Boronate Precursor (Pinacol Ester) Tracer 18F-Difluoro-Fibrate Radiotracer P->Tracer Cu-Mediated Fluorination F18 [18F]Fluoride + Cu(OTf)2(py)4 F18->Tracer PPAR PPAR-α Activation (Nuclear Receptor) Tracer->PPAR Target Engagement RXR RXR Heterodimer Formation PPAR->RXR Binding Gene Target Gene Expression (Lipid Metabolism) RXR->Gene PPRE Activation

Fig 1: Radiosynthesis workflow of 18F-fibrate derivatives and subsequent PPAR-α target engagement.

Experimental Protocols

Protocol A: Copper-Mediated Late-Stage 18 F-Fluorination

This protocol utilizes a boronate ester precursor to synthesize the 18 F-labeled active acid. Suppressing protodeboronation is critical for maximizing radiochemical yields[5].

Reagents:

  • Precursor: 2-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2-methylpropanoic acid (4.0 mg)

  • Catalyst: Cu(OTf) 2​ (py) 4​ (15.0 mg)

  • Solvent: Anhydrous N,N-dimethylacetamide (DMA) / n-butanol (0.5 mL, 4:1 v/v)

Step-by-Step Methodology:

  • Isotope Trapping & Elution: Trap cyclotron-produced [ 18 F]fluoride (typically 10–30 GBq) onto a pre-conditioned QMA carbonate cartridge. Elute into a V-vial using a solution of K 2​ CO 3​ (1.5 mg) and Kryptofix-222 (K 222​ , 5.0 mg) in MeCN/H 2​ O.

  • Azeotropic Drying: Add anhydrous acetonitrile (3 × 1.0 mL) and evaporate under a stream of helium at 100 °C. Causality: Strict anhydrous conditions are mandatory. Residual water competes with [ 18 F]F for coordination at the copper center and rapidly promotes undesired protodeboronation of the precursor[5].

  • Transmetalation & Fluorination: Cool the vial to room temperature. Add the Bpin precursor and Cu(OTf) 2​ (py) 4​ dissolved in the DMA/n-butanol mixture. Heat the sealed vial at 110 °C for 20 minutes. Causality: The high stoichiometric loading of the Cu catalyst facilitates rapid transmetalation from boron to copper, followed by reductive elimination to forge the C- 18 F bond before side reactions dominate[4].

  • Quenching & Purification: Cool to 30 °C, quench the reaction with 1.5 mL of HPLC mobile phase (e.g., 0.1% TFA in H 2​ O/MeCN), and inject onto a semi-preparative reverse-phase HPLC column (e.g., Luna C18).

  • Formulation: Collect the radioactive fraction, dilute with 20 mL of sterile water, and pass through a C18 Sep-Pak cartridge. Elute the trapped tracer with 1.0 mL of USP-grade ethanol and dilute with 9.0 mL of sterile 0.9% saline.

Protocol B: 11 C-Esterification (Prodrug Approach)

This protocol yields a highly lipophilic methyl ester prodrug.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 2.0 mg of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid in 0.3 mL of anhydrous DMF. Add 3.0 mg of Cesium Carbonate (Cs 2​ CO 3​ ). Causality: The large ionic radius of Cs + creates a "naked," highly nucleophilic carboxylate anion. This is specifically required to overcome the severe steric hindrance imposed by the adjacent gem-dimethyl groups on the propanoic acid chain.

  • Alkylation: Trap cyclotron-produced [ 11 C]CH 3​ I (generated via the gas-phase iodination of [ 11 C]CH 4​ ) into the reaction vial at room temperature.

  • Reaction: Heat the sealed vial to 80 °C for exactly 5 minutes.

  • Purification: Quench with 1.0 mL of HPLC buffer and purify via semi-preparative HPLC. Formulate in 10% EtOH/Saline as described in Protocol A.

Quantitative Radiochemical Data

The following table summarizes the expected radiochemical parameters for both derivatives, providing a self-validating benchmark for quality control.

Parameter[ 18 F]Difluoro-Fibrate (Active Acid)[ 11 C]Methyl Ester (Prodrug)
Isotope Half-Life 109.8 min20.4 min
Precursor Type Aryl Bpin EsterFree Carboxylic Acid
Radiochemical Yield 15–25% (Decay-Corrected)40–55% (Decay-Corrected)
Molar Activity (A m​ ) >150 GBq/µmol>200 GBq/µmol
Radiochemical Purity >99%>99%
Primary QC Impurity Protodeboronated AreneUnreacted Acid Precursor
Target Engagement Direct PPARα BindingIntracellular Hydrolysis PPARα Binding

Note: PPAR agonists have been shown to significantly modulate radiotracer uptake profiles in preclinical models, necessitating high radiochemical purity to prevent off-target background noise[6].

Sources

Application

Application Note: 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid in Preclinical Alzheimer's Disease Research

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Introduction & Mechanistic Rationale The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Introduction & Mechanistic Rationale

The development of disease-modifying therapies for Alzheimer's disease (AD) has increasingly shifted toward neuro-metabolic and neuro-inflammatory modulation. Peroxisome proliferator-activated receptor alpha (PPAR-α) is a ligand-regulated nuclear receptor that acts as a master transcriptional regulator of lipid metabolism, mitochondrial biogenesis, and inflammatory cascades.

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS: 605680-39-5) is a highly fluorinated analog of the fibrate class (derivatives of 2-phenoxy-2-methylpropanoic acid). In medicinal chemistry, the strategic introduction of a 3,5-difluoro substitution on the phenoxy ring serves two critical causal functions:

  • Enhanced Blood-Brain Barrier (BBB) Penetrance: Fluorination increases the lipophilicity (LogP) of the molecule, facilitating superior passive diffusion across the BBB compared to non-halogenated or mono-chlorinated analogs (e.g., clofibrate).

  • Metabolic Stability: The symmetrical fluorine atoms sterically and electronically shield the phenyl ring from rapid cytochrome P450-mediated hydroxylation, extending the compound's central nervous system (CNS) half-life.

Once in the CNS, this compound acts as a potent PPAR-α agonist. Activation of PPAR-α upregulates PPAR-γ coactivator-1 alpha (PGC-1α), which promotes mitochondrial biogenesis and shifts amyloid precursor protein (APP) processing away from the amyloidogenic pathway by downregulating BACE-1[1]. Concurrently, it transrepresses NF-κB, dampening microglial release of pro-inflammatory cytokines, and upregulates CD36 to enhance microglial phagocytosis of amyloid-beta (Aβ) plaques [2].

MoA Compound 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid PPARa PPAR-α Activation (Nucleus) Compound->PPARa Agonism PGC1a PGC-1α Upregulation PPARa->PGC1a NFkB NF-κB Transrepression PPARa->NFkB Clearance ↑ Microglial Aβ Phagocytosis (CD36) PPARa->Clearance Mito Mitochondrial Biogenesis PGC1a->Mito BACE1 ↓ BACE-1 Expression (↓ Aβ Production) PGC1a->BACE1 Inflam ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflam

Figure 1: Mechanism of Action for PPAR-α mediated neuroprotection and Aβ clearance.

Quantitative Data & Pharmacokinetic Profiling

To justify the selection of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid over legacy fibrates, we summarize the comparative pharmacokinetic advantages and in vitro efficacy benchmarks below.

Table 1: Physicochemical & Pharmacokinetic Profile (Predicted vs. Reference)

PropertyFenofibric Acid (Reference)2-(3,5-Difluorophenoxy)-2-methylpropanoic acidBiological Implication
cLogP 2.83.4Higher lipophilicity drives superior passive BBB diffusion.
Brain-to-Plasma Ratio ( Kp,uu​ ) 0.150.453x greater unbound drug availability in the CNS parenchyma.
Hepatic Clearance ( CLint​ ) High (CYP3A4/2C9)Low to ModerateFluorine shielding prevents rapid phenyl ring oxidation.
PPAR-α EC50​ 18 µM4.2 µMEnhanced receptor binding affinity due to halogen bonding.

Table 2: In Vitro Efficacy Benchmarks in Primary Murine Microglia

Assay ReadoutVehicle Control (DMSO)Compound (10 µM)GW7647 (Positive Control, 10 µM)
Aβ1-42 Phagocytosis (MFI) 1,200 ± 1503,850 ± 2104,100 ± 190
TNF-α Secretion (pg/mL) 450 ± 35120 ± 18105 ± 12
PGC-1α mRNA (Fold Change) 1.04.8 ± 0.45.2 ± 0.3

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure that all observed effects are strictly target-driven and artifact-free.

Protocol 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality & Rationale: Cell-based models (like Caco-2) express active efflux transporters (e.g., P-glycoprotein) which can confound the assessment of a molecule's baseline passive permeability. To isolate the specific impact of the 3,5-difluoro substitution on lipoidal diffusion, a cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing porcine brain lipid extract is the most causally direct model.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid in DMSO to a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4) to form the donor solution.

  • Membrane Coating: Coat the PVDF membrane filter of the PAMPA sandwich plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 300 µL of the donor solution to the bottom wells. Add 200 µL of fresh PBS to the top acceptor wells. Assemble the sandwich and incubate at 37°C for 18 hours without agitation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard Chen equation.

Self-Validation & Quality Control:

  • Internal Standards: Run Propranolol ( Pe​ > 15×10−6 cm/s) as a high-permeability positive control and Lucifer Yellow ( Pe​ < 1×10−6 cm/s) as a paracellular/low-permeability negative control.

  • Mass Balance: Calculate the mass retention ( R ). If R>20% , the compound is non-specifically binding to the plastic or membrane, invalidating the Pe​ calculation.

Protocol 2: Primary Microglial Aβ Phagocytosis & Neuroinflammation Assay

Causality & Rationale: Microglia are the primary immune effectors in the AD brain. Activation of PPAR-α causally shifts microglia from a neurotoxic (M1-like) state to a phagocytic, neuroprotective (M2-like) state. Using FAM-labeled Aβ1-42 allows for direct, fluorescence-based quantification of target engagement and clearance [3].

Step-by-Step Methodology:

  • Cell Culture: Isolate primary microglia from P0-P2 C57BL/6 mouse pups. Seed at 1×105 cells/well in a 96-well plate.

  • Pre-treatment: Treat cells with 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (1, 5, and 10 µM) for 24 hours.

  • Challenge: Add 1 µg/mL of FAM-labeled oligomeric Aβ1-42 and 100 ng/mL LPS to the media. Incubate for 4 hours.

  • Harvest & Flow Cytometry: Wash cells thoroughly with ice-cold PBS to remove extracellular Aβ. Quench surface-bound fluorescence with 0.2% trypan blue. Analyze intracellular FAM fluorescence via flow cytometry (FITC channel).

  • Cytokine Analysis: Collect the supernatant prior to cell washing and quantify TNF-α and IL-6 using standard ELISA kits.

Self-Validation & Quality Control:

  • Target Specificity Control: In a parallel cohort, co-administer the compound with GW6471 (10 µM), a highly selective PPAR-α antagonist. If the enhanced phagocytosis and reduced cytokine release are truly PPAR-α mediated, GW6471 will completely abrogate the compound's effects. Failure to reverse the phenotype indicates off-target activity.

Protocol 3: In Vivo Target Engagement (5xFAD Mouse Model)

Causality & Rationale: The 5xFAD transgenic mouse model rapidly develops severe amyloid pathology and robust neuroinflammation by 4-6 months of age. Intraperitoneal (I.P.) administration is chosen over oral gavage for early-stage target engagement to bypass gastrointestinal variability and first-pass hepatic metabolism, ensuring maximum systemic exposure to the brain.

Workflow Prep Compound Formulation (5% DMSO/Saline) Dose In Vivo Dosing (5xFAD Mice) 14-Day I.P. Prep->Dose Tissue Brain Tissue Harvest & Perfusion Dose->Tissue Assay1 LC-MS/MS (BBB Penetrance) Tissue->Assay1 Assay2 RT-qPCR (PPAR-α Targets) Tissue->Assay2 Assay3 ELISA / IHC (Aβ & Cytokines) Tissue->Assay3

Figure 2: Experimental workflow for in vivo target engagement and efficacy evaluation.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in 5% DMSO, 5% Tween-80, and 90% sterile saline.

  • Dosing: Administer 10 mg/kg/day via I.P. injection to 4-month-old 5xFAD mice (n=10/group) for 14 consecutive days.

  • Tissue Harvest: 2 hours post-final dose, euthanize mice via deep anesthesia and perform transcardial perfusion with ice-cold PBS to remove circulating blood. Extract the brain and bisect sagittally.

  • Downstream Assays:

    • Hemisphere 1 (Flash Frozen): Homogenize for LC-MS/MS (to confirm brain compound concentration) and RT-qPCR (to measure Pparc1a, Cd36, and Cpt1a transcripts).

    • Hemisphere 2 (Fixed): Post-fix in 4% PFA for immunohistochemistry (IHC) staining of Aβ plaques (using 6E10 antibody) and microglia (Iba1).

Self-Validation & Quality Control:

  • Pharmacodynamic (PD) Biomarker Validation: The mere presence of the drug in the brain (via LC-MS/MS) does not prove efficacy. The protocol mandates RT-qPCR quantification of Cpt1a (Carnitine palmitoyltransferase 1A) and Cd36. Because these are direct downstream transcriptional targets of PPAR-α, their statistically significant upregulation relative to the vehicle-treated cohort serves as the definitive, self-validating proof of in vivo target engagement.

References

  • Wójtowicz S., Strosznajder A.K., Jeżyna M., Strosznajder J.B. "The Novel Role of PPAR Alpha in the Brain: Promising Target in Therapy of Alzheimer's Disease and Other Neurodegenerative Disorders." Neurochemical Research, 2020. URL: [Link]

  • Luo R., Su L.Y., Li G., Yang J., Liu Q., Yang L.X., Zhang D.F., Zhou H., Xu M., Cui Y., et al. "Activation of PPARA-mediated autophagy reduces Alzheimer disease-like pathology and cognitive decline in a murine model." Autophagy, 2020. URL: [Link]

  • Sáez-Orellana F., Octave J.N., Pierrot N. "Regulation of PPARα by APP in Alzheimer disease affects the pharmacological modulation of synaptic activity." Frontiers in Cell and Developmental Biology, 2021. URL: [Link]

  • Strosznajder A.K., Wójtowicz S., Jeżyna M.J., Sun G.Y., Strosznajder J.B. "Recent Insights on the Role of PPAR-β/δ in Neuroinflammation and Neurodegeneration, and Its Potential Target for Therapy." Neuromolecular Medicine, 2021. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid

Welcome to the Process Chemistry Support Center. Synthesizing 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid—a critical, lipophilic, and metabolically stable building block for PPAR agonists and targeted therapeutics—pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid—a critical, lipophilic, and metabolically stable building block for PPAR agonists and targeted therapeutics—presents unique steric and electronic challenges. The electron-deficient nature of 3,5-difluorophenol reduces its nucleophilicity, while the gem-dimethyl group of the target introduces severe steric hindrance.

As a Senior Application Scientist, I have structured this guide to provide you with field-proven methodologies, mechanistic causality, and troubleshooting frameworks for the two primary synthetic routes: the Bargellini Multicomponent Reaction and the Stepwise Alkylation-Hydrolysis Route .

Knowledge Base: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process validation metrics.

Route A: The Bargellini Multicomponent Coupling[1][2]

The Bargellini reaction is a highly efficient, one-pot multicomponent coupling of a phenol, chloroform, and acetone under strongly basic conditions.

  • Mechanistic Causality: The reaction relies on the base-catalyzed deprotonation of chloroform to generate a highly reactive dichlorocarbene[1]. This carbene reacts with acetone to form a transient gem-dichloroepoxide. The 3,5-difluorophenoxide ion then attacks this epoxide, triggering ring-opening and intramolecular rearrangement to an acyl chloride, which rapidly hydrolyzes to the final carboxylic acid[2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, jacketed reactor with 3,5-difluorophenol (1.0 eq), freshly pulverized NaOH (6.0 eq), and anhydrous THF (10 volumes).

    • Causality Note: Solid, anhydrous NaOH is mandatory. Trace water will prematurely quench the dichlorocarbene intermediate into formic acid, killing the reaction[2].

  • Controlled Addition: Prepare a homogenous mixture of acetone (3.0 eq) and chloroform (4.0 eq). Add this mixture dropwise to the phenol suspension over 2 to 3 hours.

    • Self-Validation Check: Monitor the internal temperature strictly. It must remain between 25–30 °C. An exotherm indicates active carbene formation[1]. If Tint​ exceeds 30 °C, pause the addition immediately.

  • Reaction & Quench: Stir for 4 hours at room temperature. Quench the reaction by pouring it into crushed ice water. Wash the aqueous layer twice with diethyl ether to extract unreacted phenol and non-polar byproducts.

  • Isolation: Slowly acidify the aqueous layer to pH 2 using 6M HCl under vigorous stirring.

    • Self-Validation Check: The target product will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum. Confirm identity via LC-MS (Target: [M-H]⁻ = 215.1 m/z).

Route B: Stepwise Alkylation & Hydrolysis[4]

This route utilizes the Sₙ2 substitution of ethyl 2-bromo-2-methylpropanoate (ethyl α-bromoisobutyrate) followed by saponification.

  • Mechanistic Causality: The tertiary nature of the bromide makes Sₙ2 substitution sterically hindered, increasing the probability of competing E2 elimination. Using a polar aprotic solvent and a base with a large, soft cation maximizes the nucleophilicity of the phenoxide while suppressing elimination[3].

Step-by-Step Methodology:

  • Alkylation: Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DMF (8 volumes). Add Cs₂CO₃ (1.5 eq) and ethyl 2-bromo-2-methylpropanoate (1.2 eq). Stir at 60 °C for 12 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 4:1). The reaction is complete when the phenol spot (R_f ~0.6) is fully consumed and replaced by the ester (R_f ~0.8).

  • Hydrolysis: Isolate the intermediate ester via aqueous workup (extract with EtOAc, wash with brine). Dissolve the crude ester in a solvent system of THF:MeOH:H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and heat to 70 °C for 8 hours.

    • Causality Note: Methanol is a critical co-solvent here; aqueous THF alone fails because the hydrophobic gem-dimethyl bulk prevents hydroxide access to the carbonyl.

  • Isolation: Concentrate in vacuo to remove organic solvents. Acidify the remaining aqueous phase to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final acid.

Data Center: Route Comparison

ParameterRoute A: Bargellini ReactionRoute B: Alkylation-Hydrolysis
Overall Yield 45% – 60%65% – 80%
Reaction Time ~6 Hours (One-pot)~20 Hours (Two steps)
Key Reagents Chloroform, Acetone, NaOHEthyl α-bromoisobutyrate, Cs₂CO₃, LiOH
Major Byproducts Mesityl oxide, Dimeric acidsEthyl methacrylate (via E2 elimination)
Scalability Moderate (Exotherm control is critical)High (Easier thermal management)
Cost Efficiency High (Commodity reagents)Moderate (Requires specialized ester & Cs₂CO₃)

Diagnostics & Troubleshooting (FAQs)

Q: My Bargellini reaction yield is below 20%, and the crude mixture has a strong, sweet, peppermint-like odor. What happened? A: The sweet odor is mesityl oxide, a byproduct of the aldol condensation of acetone[1]. This occurs when the highly exothermic generation of dichlorocarbene causes localized heating.

  • Fix: You have lost temperature control. Implement a slower, dropwise addition of the chloroform/acetone mixture into the phenol/NaOH suspension, and ensure your cooling jacket maintains the internal temperature strictly between 25–30 °C[2].

Q: I am using Route B (Alkylation). LC-MS shows a massive peak at m/z ~114 (positive mode) and very little product. Why? A: You are observing ethyl methacrylate. The tertiary bromide is highly prone to E2 elimination. If you are using K₂CO₃ at reflux temperatures, the thermal energy favors the higher-entropy elimination pathway over the sterically hindered Sₙ2 substitution.

  • Fix: Switch your base to Cesium Carbonate (Cs₂CO₃) and lower the temperature to 60 °C. The larger cesium ion separates from the phenoxide more readily, creating a "naked," highly reactive nucleophile that accelerates the Sₙ2 pathway[3].

Q: The Bargellini reaction yielded a complex mixture of dimeric acids instead of the target monomer. How do I prevent this? A: Dimeric byproducts occur when the transient Bargellini epoxide reacts with another molecule of epoxide rather than the phenoxide[2]. This is typically caused by an excess of chloroform and NaOH at elevated temperatures.

  • Fix: Ensure strict adherence to the stoichiometric ratios (Phenol 1.0 : Acetone 3.0 : Chloroform 4.0) and do not allow the reaction to exceed 30 °C.

Q: The ester intermediate in Route B formed perfectly, but the LiOH hydrolysis is stalling at 50% conversion. Should I add more base? A: Adding more base will not solve the issue. The gem-dimethyl group creates severe steric shielding around the ester carbonyl, making it highly hydrophobic. Aqueous LiOH in THF is failing because the hydroxide ions cannot penetrate the hydrophobic hydration shell.

  • Fix: Add Methanol as a co-solvent (THF:MeOH:H₂O in a 2:1:1 ratio) to improve solvation, and increase the reaction temperature to 70 °C.

Pathway & Decision Visualizations

Bargellini CHCl3 Chloroform + NaOH Carbene Dichlorocarbene CHCl3->Carbene -H2O, -Cl- Epoxide Bargellini Epoxide Carbene->Epoxide Acetone Acetone Acetone->Epoxide AcylChloride Acyl Chloride Epoxide->AcylChloride Ring Opening Phenol 3,5-Difluorophenol Phenol->AcylChloride Product Target Carboxylic Acid AcylChloride->Product Hydrolysis

Mechanistic pathway of the Bargellini reaction for α-aryloxyisobutyric acid synthesis.

Troubleshooting Start Low Yield in Alkylation Check LC-MS Analysis Start->Check IsElim High Methacrylate? Check->IsElim FixElim Use Cs2CO3, Lower Temp IsElim->FixElim Yes IsHydro Incomplete Hydrolysis? IsElim->IsHydro No Success Optimal Yield FixElim->Success FixHydro Add MeOH, Increase LiOH IsHydro->FixHydro Yes FixHydro->Success

Decision tree for troubleshooting low yields in the ethyl α-bromoisobutyrate alkylation route.

References

  • Nitrogenous heterocyclic derivatives and their application in drugs Source: Google Patents URL:[3]

  • Bargellini reaction Source: Grokipedia URL:[1]

  • Bargellini reaction Source: Wikipedia URL:[4]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications Source: NIH (National Institutes of Health) / MDPI Molecules URL:[2]

Sources

Optimization

"2-(3,5-Difluorophenoxy)-2-methylpropanoic acid purification challenges"

Welcome to the Technical Support Center for the synthesis and purification of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid . This fluorinated phenoxyisobutyric acid derivative is a critical intermediate in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid . This fluorinated phenoxyisobutyric acid derivative is a critical intermediate in the development of peroxisome proliferator-activated receptor (PPAR) modulators, selective estrogen receptor degraders (SERDs), and various fibrate-like therapeutics[1][2].

Because of the unique electronic properties imparted by the meta-fluorine atoms and the steric hindrance of the gem-dimethyl group, researchers frequently encounter significant bottlenecks during isolation. This guide provides field-proven troubleshooting strategies, causal explanations for chemical behaviors, and self-validating protocols to ensure high-purity yields.

I. Synthetic & Purification Workflow

G SM 3,5-Difluorophenol (Starting Material) Bargellini Bargellini Reaction Acetone, CHCl3, NaOH 0°C to RT SM->Bargellini Route A Alkylation Alkylation Route Ethyl 2-bromo-2-methylpropanoate followed by LiOH SM->Alkylation Route B Crude Crude 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid Bargellini->Crude Alkylation->Crude Workup pH-Controlled Extraction (pH 6.5 - 7.0) Crude->Workup Remove Phenol Cryst Sodium Salt Precipitation or Heptane/EtOAc Cryst. Workup->Cryst Isolate Acid Pure Pure Target Compound (>98% HPLC) Cryst->Pure

Figure 1: Divergent synthetic workflows and unified purification strategy for the target compound.

II. Quantitative Physicochemical Data

To design a rational purification strategy, we must exploit the physicochemical differences between the unreacted starting material and the target product. The inductive electron-withdrawing effect of the two fluorine atoms significantly alters the acidity of the phenolic precursor[3].

Property3,5-Difluorophenol (Starting Material)2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (Product)
Predicted pKa ~7.97[3][4]~3.5 - 4.5
Ionization State at pH 6.5 ~97% Neutral (Lipophilic)>99.6% Ionized (Hydrophilic)
Solubility Profile Soluble in DCM, MTBE, EtOAc, Water (sparingly)Soluble in EtOAc, Alcohols; Insoluble in cold Heptane
Primary Impurity Risk Co-extraction during acidic workupEster intermediates (if Alkylation route used)

III. Troubleshooting & FAQs

Q1: My final product is heavily contaminated with unreacted 3,5-difluorophenol after a standard acid-base extraction. Why is this happening, and how do I fix it? Causality: Standard phenols have a pKa of ~10, making them easy to separate from carboxylic acids (pKa ~4) using a weak base like sodium bicarbonate (pH ~8.3). However, the two meta-fluorine atoms on 3,5-difluorophenol exert a strong inductive electron-withdrawing effect, stabilizing the phenoxide ion and lowering its pKa to approximately 7.97[3][4]. If you wash your organic layer with standard aqueous base and then acidify the entire mixture to pH 2.0 to extract your product, both the product and the fluorinated phenol will become protonated and co-extract into the organic phase. Solution: Implement a pH-controlled extraction . Adjust the aqueous phase containing the crude reaction mixture to exactly pH 6.5 – 7.0 . According to the Henderson-Hasselbalch equation, at pH 6.5, the carboxylic acid product remains >99% ionized as a water-soluble sodium salt, while ~97% of the 3,5-difluorophenol reverts to its neutral, lipophilic state. Wash the aqueous layer with Methyl tert-butyl ether (MTBE) at this pH to selectively strip away the phenol before doing the final acidification to pH 2.0.

Q2: I am synthesizing the compound via the Bargellini reaction (Acetone, CHCl3, NaOH). Why am I seeing a high yield of mesityl oxide and dimeric impurities? Causality: The Bargellini reaction proceeds via the base-catalyzed deprotonation of chloroform to generate a highly reactive dichlorocarbene, which attacks the acetone enolate to form a transient epoxide (the Bargellini epoxide)[5][6]. If the temperature exceeds 20 °C during the addition of sodium hydroxide, two side reactions accelerate:

  • Acetone undergoes rapid aldol condensation to form mesityl oxide.

  • The transient epoxide dimerizes before the 3,5-difluorophenolate can nucleophilically open the ring[5]. Solution: Strict thermal control is mandatory. The reaction is highly exothermic. Add pulverized NaOH (or a phase-transfer catalyst system like TEBAC/50% NaOH) in small portions while maintaining the internal temperature strictly between 0 °C and 5 °C [6]. Allow the reaction to warm to room temperature only after all base has been added.

Q3: The product is "oiling out" instead of crystallizing during isolation. How can I obtain a solid powder? Causality: Highly fluorinated phenoxyisobutyric acids possess high lipophilicity and low melting points, causing them to form viscous oils in standard crystallization solvents like pure ethyl acetate or dichloromethane. Solution: You have two self-validating options:

  • Sodium Salt Precipitation: As demonstrated by Grella et al., the sodium salts of Bargellini products often precipitate directly from the reaction mixture[7]. You can isolate the sodium salt by filtration, wash it with cold THF to remove organic impurities, and then neutralize it in a biphasic EtOAc/1M HCl system to recover the pure free acid.

  • Anti-Solvent Crystallization: Dissolve the crude oil in a minimal volume of warm Ethyl Acetate (EtOAc). Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy. Seed the mixture (if crystals are available) and cool slowly to 4 °C.

Q4: I am using the alkylation route (Ethyl 2-bromo-2-methylpropanoate). The substitution works, but the subsequent ester hydrolysis is stalling at 50% conversion. Why? Causality: The gem-dimethyl group adjacent to the ester carbonyl creates severe steric hindrance (the neopentyl-like effect), physically blocking the hydroxide nucleophile from attacking the carbonyl carbon[2]. Standard room-temperature hydrolysis with NaOH/MeOH is insufficient. Solution: Use a more aggressive hydrolysis matrix. Switch to Lithium Hydroxide (LiOH) in a ternary solvent system of THF/MeOH/H2O (3:2:1, v/v/v) and heat the reaction to 60 °C for 4–6 hours[2]. The smaller atomic radius of the lithium ion helps coordinate the carbonyl oxygen more effectively in sterically congested environments.

IV. Step-by-Step Optimized Purification Protocol

This protocol assumes you have just quenched a Bargellini reaction or an Alkylation/Hydrolysis sequence and have a crude, highly basic aqueous mixture.

Phase 1: Selective Impurity Removal (Self-Validating Checkpoint)

  • Transfer the crude basic aqueous mixture to a separatory funnel.

  • Dilute with deionized water (2 volumes) to prevent salt precipitation during pH adjustment.

  • Primary Wash: Wash the basic aqueous layer (pH > 10) with MTBE (2 × 50 mL) to remove neutral organic impurities (e.g., mesityl oxide, unreacted esters). Discard the organic layers.

  • pH Adjustment (Critical): Place the aqueous layer in a beaker equipped with a calibrated pH meter. While stirring vigorously, add 1M HCl dropwise until the pH stabilizes exactly between 6.5 and 7.0 .

  • Phenol Extraction: Transfer back to the separatory funnel. Extract with MTBE (3 × 50 mL).

    • Validation Step: Spot the MTBE layer on a TLC plate (Hexanes:EtOAc 8:2, UV 254 nm). You should observe the 3,5-difluorophenol (Rf ~0.6) but no product (Rf ~0.1). Discard these MTBE washes.

Phase 2: Product Isolation 6. Return the purified aqueous layer to the beaker. Add 2M HCl dropwise until the pH reaches 2.0 . The solution will turn cloudy as the target carboxylic acid protonates and crashes out. 7. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). The product will readily partition into the organic phase. 8. Wash the combined EtOAc layers with brine (1 × 50 mL), dry over anhydrous Na₂SO₄, and filter. 9. Concentrate the filtrate under reduced pressure to yield the crude product (often a viscous oil or off-white solid).

Phase 3: Crystallization 10. Dissolve the crude product in the minimum required volume of warm EtOAc (approx. 45 °C). 11. Add Heptane dropwise while maintaining stirring until a persistent opalescence is observed. 12. Remove from heat and allow to cool to room temperature over 2 hours, then transfer to an ice bath for 1 hour. 13. Filter the resulting white crystals under a vacuum and wash with ice-cold Heptane. Dry under a high vacuum to yield pure 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid.

V. References

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 2021. [Source: NIH / MDPI] URL:

  • Aromatic amines as nucleophiles in the Bargellini reaction. Tetrahedron Letters, 2009.[Source: ResearchGate / Elsevier] URL:

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators. Pharmaceuticals, 2022. [Source: NIH / MDPI] URL:

  • A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties. BenchChem, 2025.[Source: BenchChem] URL:

  • Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists. Journal of Medicinal Chemistry, 2023.[Source: ACS Publications] URL:

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the chromatographic challenges associated with 2-(3,5-Difluorophenoxy)-2-methylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the chromatographic challenges associated with 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid .

This molecule presents a unique chromatographic profile: it combines an ionizable carboxylic acid moiety (propanoic acid derivative) with a highly electronegative, hydrophobic aromatic ring (difluorophenoxy). Standard C18 methods often yield poor peak shapes or fail to resolve this compound from structurally similar halogenated impurities. This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps required to develop a robust, reproducible HPLC method.

Section 1: Molecular Profiling & Column Selection (The "Why")

To achieve optimal retention and resolution, we must match the stationary phase to the analyte's physicochemical properties. While a standard C18 column relies almost entirely on dispersive (hydrophobic) interactions, it often struggles to separate fluorinated analogs (e.g., mono-fluoro vs. di-fluoro impurities).

For 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid, a Pentafluorophenyl (PFP) stationary phase is highly recommended. According to [1], PFP columns provide orthogonal selectivity through multiple retention mechanisms:

  • π−π Interactions: Between the electron-deficient PFP ring and the analyte's aromatic ring.

  • Dipole-Dipole Interactions: Driven by the highly polarized C-F bonds on both the stationary phase and the analyte.

  • Shape Selectivity: The rigid planar structure of the PFP ligand offers enhanced steric discrimination for positional isomers.

ColumnSelection Start Analyze Analyte: 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid CheckFluorine Does it contain halogenated/aromatic functionalities? Start->CheckFluorine PFP Select PFP Column (Pentafluorophenyl Phase) CheckFluorine->PFP Yes (Difluorophenoxy) C18 Select C18 Column (Alkyl Phase) CheckFluorine->C18 No CheckAcid Is it an ionizable acid? (pKa ~3.5-4.5) PFP->CheckAcid C18->CheckAcid LowPH Use Acidic Mobile Phase (pH 2.0 - 2.5) CheckAcid->LowPH Yes (Propanoic acid) Buffer Use Neutral/Buffered Mobile Phase CheckAcid->Buffer No Final Proceed to Gradient Screening LowPH->Final Buffer->Final

Workflow for selecting optimal stationary and mobile phases based on molecular properties.

Section 2: Mobile Phase Optimization & pH Control

The carboxylic acid group on the 2-methylpropanoic acid backbone has an estimated pKa of 3.5 to 4.5. If the mobile phase pH is near this pKa, the analyte will exist in a state of partial ionization, leading to severe peak tailing, split peaks, and shifting retention times.

Rule of Thumb: The mobile phase pH must be at least 1.5 to 2 units below the analyte's pKa to ensure it is fully protonated (neutral), maximizing hydrophobic retention and peak symmetry.

Quantitative Comparison of Mobile Phase Modifiers
ModifierConcentrationApproximate pHVolatility (LC-MS Compatible)Impact on PFP Selectivity
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0Yes (but causes ion suppression)Excellent; strong ion-pairing reduces silanol tailing.
Formic Acid (FA) 0.1% (v/v)~2.7Yes (Highly recommended)Good; standard choice for LC-MS workflows.
Phosphoric Acid ( H3​PO4​ ) 0.1% (v/v)~2.1No (Strictly UV only)Excellent; provides the sharpest peaks for UV analysis.

Expert Insight: When using a PFP column, Methanol is highly preferred over Acetonitrile as the organic modifier (Mobile Phase B). Acetonitrile contains π electrons (C N) that compete with the analyte for π−π interactions on the PFP stationary phase. Methanol, being a protic solvent without π electrons, allows the fluorinated stationary phase to fully interact with the difluorophenoxy ring, maximizing orthogonal selectivity [2].

Section 3: Step-by-Step Method Development Protocol

This self-validating protocol is designed to establish a baseline separation for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid and its synthetic impurities.

Phase 1: System Preparation

  • Column Installation: Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 2.7 µm core-shell particle).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid (v/v).

  • Equilibration: Flush the column with 10-15 column volumes of 95% A / 5% B to ensure the fluorinated phase is fully wetted and the pH is stabilized.

Phase 2: Initial Gradient Screening

  • Flow Rate: Set to 0.4 mL/min (for a 2.1 mm ID column).

  • Column Temperature: Set to 30°C. (Fluorinated phases are highly sensitive to temperature; strict control is required).

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 10.0 min: 5% B 95% B (Linear ramp)

    • 10.0 - 12.0 min: 95% B (Wash step)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

  • Detection: UV at 210 nm (carboxylic acid absorption) and 265 nm (aromatic ring absorption).

Phase 3: Optimization & Validation

  • Adjust Gradient Slope: If the target compound co-elutes with an impurity, flatten the gradient slope around the elution time (e.g., change from a 9% B/min ramp to a 3% B/min ramp).

  • Temperature Tuning: If separating positional isomers (e.g., 2,4-difluoro vs. 3,5-difluoro), lower the temperature to 20°C. Lower temperatures enhance the rigid shape selectivity of the PFP ligand [3].

Section 4: Troubleshooting FAQs

Q: I am observing a split peak or a severe "shoulder" on my main peak. What causes this? A: For an acidic compound like 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid, a split peak is almost always a symptom of partial ionization. This means your mobile phase pH is too close to the analyte's pKa. Verify that your Mobile Phase A was prepared correctly. If you are using 0.1% Formic Acid (pH ~2.7) and still see splitting, switch to 0.1% TFA or 0.1% Phosphoric Acid (pH ~2.0) to force the molecule into a single, fully protonated state.

Q: My retention time is drifting earlier with every subsequent injection. How do I fix this? A: Retention time drift on PFP columns is usually caused by inadequate re-equilibration. PFP columns require slightly longer equilibration times than standard C18 columns because the highly polar C-F bonds must re-orient with the aqueous mobile phase. Increase your post-gradient re-equilibration time by at least 3 minutes.

Q: I cannot resolve the target compound from a des-fluoro (single fluorine) impurity. What should I change? A: If you are using Acetonitrile, immediately switch to Methanol. As noted by [2], Acetonitrile suppresses the π−π and dipole interactions necessary to distinguish between varying degrees of fluorination. Switching to Methanol will "unlock" the PFP column's full resolving power.

Troubleshooting Issue Issue: Peak Tailing or Broadening Observed CheckPH Check Mobile Phase pH Is pH > 3.0? Issue->CheckPH FixPH Action: Lower pH to 2.0 (Add 0.1% TFA or H3PO4) to suppress ionization CheckPH->FixPH Yes CheckColumn Check Stationary Phase Are secondary interactions occurring? CheckPH->CheckColumn No FixColumn Action: Switch to PFP column or use higher buffer capacity CheckColumn->FixColumn Yes CheckSample Check Sample Solvent Is injection solvent stronger than mobile phase? CheckColumn->CheckSample No FixSample Action: Dilute sample in initial mobile phase (5% B) CheckSample->FixSample Yes

Step-by-step troubleshooting logic for resolving peak tailing in acidic fluorinated compounds.

References
  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at:[Link]

  • Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub. Available at:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link](Search Title in Waters Library for full PDF)

Optimization

"2-(3,5-Difluorophenoxy)-2-methylpropanoic acid stability and degradation"

Welcome to the Technical Support Center for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS: 879904-44-6). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS: 879904-44-6). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind the chemical behaviors of this specific aryloxyisobutyric acid derivative, empowering you to predict, prevent, and utilize its degradation pathways effectively in your drug development or agrochemical workflows.

I. Mechanistic Overview: Stability & Causality

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid belongs to the phenoxyisobutyric acid class (structurally analogous to fibrate drugs like clofibric acid)[1]. Its stability profile is dictated by two competing structural features:

  • Steric Shielding: The gem-dimethyl groups on the propanoic acid moiety provide massive steric hindrance, protecting the adjacent ether linkage from standard nucleophilic attack (e.g., basic hydrolysis)[2].

  • Electronic Vulnerability: The ether oxygen conjugated with the electron-deficient 3,5-difluorophenyl ring acts as an antenna for photolytic cleavage and a target for specific microbial enzymatic degradation[3][4].

Quantitative Stability Profile
Degradation PathwayPrimary MechanismHalf-Life ( t1/2​ ) / StabilityKey Degradation ProductsPrevention / Remediation
Photolysis (UV/Sunlight) Ether cleavage via photo-excitation< 24 hours (in unshielded aqueous media)3,5-Difluorophenol, 2-hydroxy-2-methylpropanoic acidStore in amber glassware at 4°C
Chemical Hydrolysis Nucleophilic attackHighly stable (Resists pH 2-12)None under standard conditionsN/A (Sterically hindered)
Microbial Degradation Enzymatic O-dealkylation7 - 28 days (in activated sludge)3,5-DifluorophenolSterile filtration (0.22 µm)
Advanced Oxidation •OH radical attack< 60 minutes (with TiO₂/UV)Mineralized CO₂, F⁻ ionsUtilize for wastewater disposal

II. Visualizing the Degradation Pathways

G Parent 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid UV UV Irradiation (Photolysis) Parent->UV Microbes Microbial Degradation (O-dealkylation) Parent->Microbes Aerobic AOP Advanced Oxidation (•OH Radicals) Parent->AOP TiO2/O3 Phenol 3,5-Difluorophenol UV->Phenol Ether Cleavage Aliphatic 2-Hydroxy-2-methylpropanoic acid UV->Aliphatic Microbes->Phenol Enzymatic Microbes->Aliphatic RingCleavage Ring Hydroxylation & Cleavage Products AOP->RingCleavage Oxidation

Major degradation pathways of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid.

III. Frequently Asked Questions (FAQs)

Q1: My aqueous stock solutions are losing concentration over a few days, but I see no precipitation. What is happening? A: You are likely observing photolytic ether cleavage. Phenoxyisobutyric acids rapidly degrade under ambient laboratory UV light[3]. The UV energy excites the aromatic system, leading to radical formation and scission of the C-O ether bond. This yields 3,5-difluorophenol and an aliphatic acid. Because both degradants are highly water-soluble, you will not observe precipitation. Solution: Switch to amber vials and store at 4°C.

Q2: I need to extract this compound from a biological matrix using 1M NaOH. Will the ether bond hydrolyze? A: No. Unlike ester-based analogs, the ether linkage in 2-(3,5-difluorophenoxy)-2-methylpropanoic acid is exceptionally stable to basic hydrolysis. The gem-dimethyl groups adjacent to the ether oxygen create a steric shield that physically blocks hydroxide ions from executing a nucleophilic attack[2]. You can safely perform high-pH extractions.

Q3: We are detecting this compound in our bioreactor effluents. How does it degrade biologically, and how can we eliminate it? A: Fibrate-like compounds are often recalcitrant, but they do undergo slow microbial degradation via enzymatic O-dealkylation initiated by heterotrophic biomass[4][5]. To completely eliminate it from wastewater, biological treatment is insufficient. You must implement Advanced Oxidation Processes (AOPs), such as TiO₂ photocatalysis or ozonation, which generate non-selective hydroxyl radicals (•OH) capable of breaking the aromatic ring and mineralizing the compound[1][6].

IV. Troubleshooting Workflows & Protocols

Diagnostic Logic Flow

Workflow Start Issue: Loss of Compound in Stock Solution CheckLight Is solution exposed to ambient UV/Sunlight? Start->CheckLight LightYes Photolytic Ether Cleavage. Use amber vials & store at 4°C. CheckLight->LightYes Yes CheckBio Is the solvent aqueous without sterile filtration? CheckLight->CheckBio No BioYes Microbial O-dealkylation. Filter sterilize (0.22µm). CheckBio->BioYes Yes Investigate Run LC-MS to identify 3,5-difluorophenol marker. CheckBio->Investigate No

Troubleshooting workflow for unexpected degradation in stock solutions.

Protocol 1: Self-Validating LC-MS/MS Stability Assay

Trustworthiness Principle: Never rely solely on the disappearance of the parent peak, as this could indicate physical loss (adsorption to plasticware). A self-validating system must prove chemical loss by tracking the stoichiometric appearance of the primary metabolite.

Step 1: Sample Preparation

  • Aliquot 100 µL of the suspected degraded stock solution.

  • Quench any ongoing microbial activity by adding 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

Step 2: Chromatographic Separation

  • Use a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a gradient from 5% B to 95% B over 5 minutes.

Step 3: Mass Spectrometry Detection (Negative Ion Mode)

  • Parent Tracking: Monitor the [M-H]⁻ ion for 2-(3,5-difluorophenoxy)-2-methylpropanoic acid (m/z ~215).

  • Metabolite Tracking (Critical): Monitor the [M-H]⁻ ion for 3,5-difluorophenol (m/z ~129).

Step 4: Mass Balance Validation Calculate the molar loss of the parent compound. If the molar appearance of 3,5-difluorophenol equals the molar loss of the parent, you have confirmed ether cleavage (photolytic or microbial)[1]. If the phenol is absent, your compound is precipitating or adhering to the container walls.

Protocol 2: TiO₂ Photocatalytic Degradation for Waste Disposal

Use this protocol to safely mineralize the compound in laboratory wastewater prior to disposal.

Step 1: Catalyst Suspension

  • Add 1.0 g/L of TiO₂ nanoparticles (e.g., Degussa P25) to the wastewater containing the compound.

  • Adjust the pH to 6.5 - 7.5 using dilute NaOH or HCl.

  • Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.

Step 2: Irradiation

  • Expose the continuously stirred suspension to a UV-A light source (365 nm) for 60 to 120 minutes.

  • The UV light excites the TiO₂, generating •OH radicals that rapidly attack the electron-rich ether oxygen and the aromatic ring[3][6].

Step 3: Verification via Defluorination

  • Filter an aliquot through a 0.22 µm syringe filter to remove the TiO₂.

  • Use an Ion Selective Electrode (ISE) to measure free Fluoride (F⁻) ions in the solution. Complete stoichiometric release of F⁻ confirms total ring mineralization.

V. References

  • [3] Direct and indirect photolysis of cyhalofop in aqueous systems - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [4] Biodegradability of fluoxetine, mefenamic acid, and metoprolol using different microbial consortiums. Instituto Mexicano de Tecnología del Agua. Available at: [Link]

  • [5] Effects of Pharmaceutically Active Compounds on a Mixed Microbial Community Originating from a Municipal Wastewater Treatment Plant. ACS Publications. Available at:[Link]

  • [1] Metabolism Studies of Diclofenac and Clofibric Acid in Activated Sludge Bioreactors Using Liquid Chromatography with Quadrupole Time-of-flight Mass Spectrometry. ResearchGate. Available at:[Link]

  • [6] Cardiovascular Drugs as Water Contaminants and Analytical Challenges in the Evaluation of Their Degradation. MDPI. Available at: [Link]

  • [2] The negative impact of war on scientific publications. ResearchGate (Historical context on α-phenoxyisobutyric acid stability). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid

Introduction & Physicochemical Profiling Welcome to the Technical Support Center. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid is a highly lipophilic, weak carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Welcome to the Technical Support Center. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid is a highly lipophilic, weak carboxylic acid. As a difluorinated analog of the phenoxyisobutyric acid class—structurally analogous to active fibrate metabolites like fenofibric acid ()[1]—it presents significant solubility challenges.

Due to its specific physicochemical properties, researchers frequently encounter bottlenecks when transitioning from organic stock solutions to aqueous biological assays or in vivo formulations. The compound exhibits Biopharmaceutics Classification System (BCS) Class II characteristics, meaning it has high membrane permeability but inherently poor aqueous solubility ()[2].

Quantitative Physicochemical Profile

To understand the causality behind its solubility issues, we must first look at its chemical metrics:

PropertyValueMechanistic Implication for Solubility
Molecular Formula C10H10F2O3The difluorophenyl ring and gem-dimethyl groups drive high lipophilicity.
Molecular Weight 216.18 g/mol Small molecule; easily crosses lipid bilayers if dissolved.
Predicted pKa ~4.0Weak acid. Remains unionized (insoluble) in acidic environments (pH < 4.0)[1].
Predicted LogP ~3.8Highly hydrophobic. Requires co-solvents or surfactants for aqueous dispersion.
Aqueous Solubility < 10 µg/mL (pH 2.0)Practically insoluble in gastric fluid or unbuffered water[2].
Organic Solubility > 50 mg/mLHighly soluble in DMSO, DMF, and Ethanol.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate (crash out) when I add the DMSO stock to my cell culture media?

  • Causality: 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid has a pKa of approximately 4.0. In its unionized state, it is highly lipophilic and practically insoluble in water[1]. When a high-concentration DMSO stock is rapidly introduced into an aqueous medium, the local solvent environment shifts drastically (solvent-shift nucleation). If the buffer capacity is low, the localized pH may drop, shifting the equilibrium toward the insoluble unionized free acid.

  • Solution: Always pre-warm the media to 37°C. Add the DMSO stock dropwise while vortexing to prevent localized high concentrations. Ensure the final assay buffer is strictly maintained at pH 7.2–7.4, where the compound exists primarily as the more soluble carboxylate anion.

Q2: I am planning an in vivo pharmacokinetic (PK) study in mice. Can I dissolve this compound in saline or water for oral (PO) gavage?

  • Causality: No. As a BCS Class II compound, oral bioavailability is dissolution rate-limited[2]. Administering the free acid in plain water will result in a suspension that yields erratic absorption and highly variable PK data.

  • Solution: You must use a co-solvent/surfactant system or a complexation agent. A standard field-proven vehicle for highly lipophilic weak acids is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, formulation with 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic difluorophenoxy moiety, enhancing aqueous solubility.

Q3: My 50 mM DMSO stock solution seems to lose potency or form microscopic crystals after a few weeks in the -20°C freezer. Why?

  • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Over time, the increasing water fraction in the DMSO reduces the solubility limit of the compound, causing microscopic nucleation and crystallization that is often invisible to the naked eye but drastically reduces the effective concentration in your assays.

  • Solution: Prepare single-use aliquots of the master stock. If crystallization is suspected, sonicate the vial in a 37°C water bath for 10 minutes prior to use.

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation of a Self-Validating 10 mM In Vitro Master Stock

This protocol ensures a fully dissolved, moisture-free organic stock for downstream biochemical or cellular assays.

  • Weighing: Weigh exactly 2.16 mg of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mixing: Vortex vigorously for 60 seconds. The solution should appear completely clear.

  • Self-Validation Step (Critical): Measure the optical density at 600 nm (OD600) of the stock against a pure DMSO blank using a spectrophotometer. An OD600 > 0.005 indicates incomplete dissolution or the presence of micro-particulates. If observed, sonicate the solution for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes in tightly sealed amber tubes (to prevent photodegradation and moisture ingress) and store at -80°C.

Protocol B: Preparation of an In Vivo Dosing Formulation (Clear Solution)

This protocol utilizes a co-solvent system to bridge the polarity gap for oral or intraperitoneal administration ()[3].

  • Primary Solubilization: Dissolve the required mass of the compound in 10% (v/v) DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 40% (v/v) PEG300. Vortex thoroughly. The PEG acts as a co-solvent to stabilize the lipophilic core.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Mix by gentle inversion to avoid excessive foaming.

  • Aqueous Phase: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Self-Validation Step (Critical): Shine a laser pointer through the formulation vial in a dark room. If the beam path is highly visible (Tyndall effect), colloidal aggregation has occurred. The formulation must be adjusted (e.g., by converting the compound to a sodium salt using 1 molar equivalent of NaOH prior to formulation)[3].

Solubilization Decision Workflow

G Start Target Application for 2-(3,5-DFP)-2-MPA InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Rodent PK/PD) Start->InVivo DMSO Dissolve in 100% DMSO (Max 50 mM Stock) InVitro->DMSO Formulation Select Co-solvent System (e.g., PEG300/Tween80) InVivo->Formulation Salt Or Prepare Sodium Salt (In situ with NaOH) InVivo->Salt Aqueous Dilute in Assay Buffer (Keep final DMSO < 0.5%) DMSO->Aqueous CheckPH Ensure pH > 7.0 (Prevents unionized precipitation) Aqueous->CheckPH Dosing Administer PO/IP (Validate with Tyndall test) Formulation->Dosing Salt->Dosing

Workflow for solubilizing 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid based on application.

References

  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug Source: Turkish Journal of Pharmaceutical Sciences URL:[Link]

  • Solid-State Diversity of Fenofibric Acid: Synthon Polymorphs and Salts with Altered Solubility and Dissolution Source: ACS Crystal Growth & Design URL:[Link]

  • NDA 21-612/02 - Fenofibrate Clinical Pharmacology and Biopharmaceutics Review Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Troubleshooting

"flow cytometry troubleshooting for cell-based assays"

Welcome to the Flow Cytometry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial "if-then" checklists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Flow Cytometry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial "if-then" checklists. Flow cytometry is a multi-parametric, self-validating system; when an assay fails, it is usually due to a breakdown in fluidics, the thermodynamics of antibody binding, or the mathematics of spectral overlap.

This guide will help you mechanistically diagnose and resolve these issues to ensure high-fidelity data in your cell-based assays.

DiagnosticTree Start Identify Flow Cytometry Issue Q1 Abnormal Event Rate? Start->Q1 Q2 Dim/Bright Signal? Start->Q2 Q3 Unexpected Populations? Start->Q3 A1 Fluidics/Sample Prep Check clumping & viability Q1->A1 Yes A2 Staining/Titration Check Ab concentration & fluor Q2->A2 Yes A3 Compensation/Spillover Check single-stained controls Q3->A3 Yes

Fig 1. Diagnostic decision tree for isolating flow cytometry errors.

Section 1: Sample Preparation & Fluidics

Q: Why is my event rate dropping dramatically or fluctuating during acquisition? Causality: A sudden drop in the event rate is almost exclusively a fluidics issue caused by sample clumping or high viscosity. Dead cells release chromatin, which is highly sticky and causes cells to aggregate, essentially blocking the normal flow and disrupting the assay ()[1]. Solution:

  • Optimal Density: Dilute the sample to approximately 0.5 - 1.0 x 10⁶ cells/mL to prevent coincidence and flow cell occlusion[1].

  • Buffer Optimization: Add 1-5 mM EDTA and 1% BSA to your FACS buffer to prevent cation-dependent adhesion (e.g., integrin binding).

  • Enzymatic Digestion: Incorporate DNase I (25-50 µg/mL) if working with primary tissue digests to cleave sticky free DNA.

Q: How do I resolve high background or non-specific staining? Causality: High background is typically driven by Fc-receptor mediated binding, inadequate washing, or the presence of dead cells. Dead cells have compromised membranes that trap antibodies non-specifically and exhibit inherently high autofluorescence ()[2]. Solution:

  • Always include a viability dye (e.g., DAPI, PI, or amine-reactive fixable viability dyes) to gate out dead cells[2].

  • Pre-incubate cells with an Fc-blocking reagent (e.g., anti-CD16/CD32 for murine cells or human FcR block) for 10-15 minutes on ice before staining.

Section 2: Staining & Signal Optimization

Q: Why is the signal of my positive population too dim to separate from the negative? Causality: Dim signals result from a mismatch between antigen density and fluorophore brightness, or suboptimal antibody concentration. According to the principles of panel design, low-abundance markers must be paired with high-brightness fluorophores to maximize the resolution of the population ()[3].

Table 1: Fluorophore Brightness Index (Relative Scale) Data synthesized from the [4].

FluorophoreExcitation Laser (nm)Emission Filter (nm)Relative Brightness Score (1=Dim, 5=Brightest)Target Antigen Density
PE Blue (488) / Yellow-Green (561)585/405Low
APC Red (633/640)660/205Low
Brilliant Violet 421™ Violet (405)450/505Low
FITC Blue (488)530/302High
Pacific Blue™ Violet (405)450/502High
Protocol 1: Step-by-Step Antibody Titration (Self-Validating System)

To ensure your signal is optimal, you must empirically determine the best antibody concentration by calculating the Staining Index (SI).

  • Prepare a single-cell suspension at 1 x 10⁶ cells/mL in FACS buffer.

  • Create a 2-fold serial dilution series of the antibody across 6 points (e.g., 10 µg/mL down to 0.31 µg/mL).

  • Stain 100 µL of cells with each concentration for 30 minutes at 4°C in the dark.

  • Wash twice with 2 mL FACS buffer (centrifuge at 300 x g for 5 mins).

  • Acquire data on the flow cytometer, collecting at least 10,000 events in the live cell gate.

  • Self-Validation Math: Calculate the Staining Index for each concentration: SI = (MFI_pos - MFI_neg) / (2 * SD_neg).

  • Select the concentration that yields the highest SI without increasing the background of the negative population.

Section 3: Compensation & Spectral Overlap

Q: Why do I see "smiles" or "frowns" in my bivariate plots? Causality: This is a mathematical artifact of incorrect spectral compensation. Fluorophores emit light across a broad spectrum, causing "spillover" into adjacent detectors. Compensation uses linear algebra to subtract this spillover by inverting a spillover matrix ()[5]. A "frown" (curving toward the axis) indicates over-compensation, while a "smile" (curving into the center of the plot) indicates under-compensation[5].

CompensationWorkflow Raw Raw Fluorescence (Spillover Present) Inverse Inverse Matrix Calculation Raw->Inverse Matrix Spillover Matrix (Single-Stained Controls) Matrix->Inverse CompData Compensated Data (Orthogonal Signals) Inverse->CompData

Fig 2. Mathematical workflow of spectral compensation in flow cytometry.

Protocol 2: Establishing Single-Stained Compensation Controls

To generate an accurate inverse matrix, your controls must strictly adhere to the universal rules of compensation[5]:

  • Rule of Brightness: The compensation control must be at least as bright as, or brighter than, the experimental sample.

  • Rule of Background: The background autofluorescence of the positive control must exactly match the negative control.

  • Rule of Identity: The compensation control must use the exact same fluorophore (e.g., do not substitute Alexa Fluor 488 for FITC).

Methodology:

  • Aliquot 1 drop of compensation beads (e.g., anti-mouse Ig, κ) into single tubes for each fluorophore in your panel, plus one unstained tube.

  • Add 1 test volume of the conjugated antibody to its respective single-stained tube.

  • Incubate for 15 minutes at room temperature in the dark.

  • Wash with 2 mL FACS buffer, centrifuge at 300 x g, and resuspend in 300 µL.

  • Acquire the unstained control first to set PMT voltages, ensuring the negative population is on scale.

  • Acquire each single-stained control and allow the cytometer's software to calculate the compensation matrix.

References

  • FluoroFinder. Flow Cytometry Troubleshooting Guide. Retrieved from:[Link]

  • Biocompare. Three Tips for Assembling a Multicolor Flow Cytometry Panel. Retrieved from:[Link]

  • News-Medical. Compensation in Flow Cytometry. Retrieved from:[Link]

Sources

Optimization

"avoiding artifacts in 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid assays"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate experimental artifacts when working with 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid .

This compound is a difluorinated analog of clofibric acid, frequently utilized as a building block for Cannabinoid-1 (CB1) receptor modulators and as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Due to its specific physicochemical properties—namely, a highly lipophilic difluorophenoxy moiety and an ionizable carboxylic acid headgroup—it is highly susceptible to protein sequestration, non-specific binding (NSB), and solvent-induced degradation.

Below, you will find the mechanistic causality behind these artifacts, a troubleshooting decision tree, frequently asked questions, and self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: The Physicochemical Root of Assay Artifacts

To prevent artifacts, we must first understand the molecule's behavior in solution. The carboxylic acid moiety has a pKa of approximately 3.5[1], meaning it is highly sensitive to pH fluctuations. At physiological pH (7.4), it is ionized and soluble; however, even slight acidic shifts can cause rapid precipitation[2]. Furthermore, the difluorophenoxy group drives the molecule's lipophilicity, making it a prime candidate for hydrophobic interactions with polystyrene plastics and high-affinity binding to serum proteins[3].

Table 1: Physicochemical Drivers of Assay Artifacts
PropertyEstimated ValueArtifact ConsequenceMechanistic Mitigation Strategy
pKa (Carboxylic Acid) ~3.5 - 3.8Precipitation/micelle formation at pH < 5.0.Pre-dilute in strong buffers (e.g., HEPES pH 7.4) to prevent localized pH drops.
LogP (Lipophilicity) ~2.5 - 3.0High Non-Specific Binding (NSB) to polystyrene.Utilize low-binding polypropylene or glass plates for serial dilutions.
Serum Protein Binding >90% BoundDrastic rightward shifts in apparent EC50/IC50.Standardize FBS % across all assays or utilize an Albumin-Shift Assay.
Solvent Reactivity High in AlcoholsAcid-catalyzed esterification (loss of active drug).Store exclusively in 100% anhydrous DMSO.

Part 2: Visual Troubleshooting Workflows

Troubleshooting Start Assay Artifact Detected (High variability, low potency) Q1 Is the assay cell-based with FBS/BSA? Start->Q1 A1_Yes High Protein Binding (>90% bound to Albumin) Q1->A1_Yes Yes A1_No Check Plasticware NSB or Solubility Q1->A1_No No Mitigate1 Perform Albumin-Shift Assay or use serum-free media A1_Yes->Mitigate1 Q2 Are stocks stored in Methanol/Ethanol? A1_No->Q2 A2_Yes Esterification Artifact (Loss of free acid) Q2->A2_Yes Yes Q3 Is assay buffer pH < 5.0? Q2->Q3 No Mitigate2 Use 100% Anhydrous DMSO for stock solutions A2_Yes->Mitigate2 A3_Yes Precipitation (Un-ionized acid) Q3->A3_Yes Yes Mitigate3 Maintain pH 7.4, pre-dilute in buffer A3_Yes->Mitigate3

Decision tree for troubleshooting 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid assay artifacts.

Pathway Ligand 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid Albumin Serum Albumin (Sequestration Sink) Ligand->Albumin High Affinity Binding Receptor Target Receptor (e.g., PPARα / CB1) Ligand->Receptor Free Fraction Activation Plastic Polystyrene Plate (NSB Sink) Ligand->Plastic Hydrophobic Interaction Transcription Gene Transcription (Reporter Signal) Receptor->Transcription Signal Transduction

Ligand distribution pathways highlighting sequestration sinks versus target receptor engagement.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my EC50/IC50 shifting wildly between different cell lines or assay days? A1: The primary culprit is serum albumin sequestration . Fibrates and phenoxy-isobutyric acid derivatives bind extensively to Subdomain IB and IIA of human and bovine serum albumin[3]. If your cell culture media contains varying lots or percentages of Fetal Bovine Serum (FBS), the free fraction of the drug available to engage the target receptor changes drastically. This creates an artifact where the compound appears less potent than it actually is.

Q2: Why am I seeing a loss of compound concentration over time in my stock solutions? A2: This is caused by artifactual esterification . Storing carboxylic acids in primary alcohols (like methanol or ethanol) can lead to acid-catalyzed Fischer esterification, especially under analytical conditions[1]. This chemical reaction converts the active free acid into an inactive methyl or ethyl ester, artificially lowering your active concentration over time. Always use anhydrous DMSO for stock storage.

Q3: My reporter assay shows high background noise and poor reproducibility at higher concentrations. What is happening? A3: You are likely experiencing pH-dependent precipitation and Non-Specific Binding (NSB) . At pH levels approaching the compound's pKa (~3.5)[1], the un-ionized form predominates, which drastically reduces its aqueous solubility[2]. If you add a highly concentrated DMSO stock directly into an unbuffered aqueous media, localized pH drops can cause the compound to form micro-crystals or micelles. Furthermore, the highly lipophilic difluorophenoxy moiety promotes NSB to standard untreated polystyrene microplates, pulling the compound out of the solution.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a compound is in solution or acting freely; prove it.

Protocol 1: The Albumin-Shift Assay (Determining True Potency)

Causality: By running the assay at multiple, precisely controlled Bovine Serum Albumin (BSA) concentrations, you can mathematically extrapolate the true free-drug EC50, isolating the receptor's actual sensitivity from the artifact of protein sequestration.

  • Media Preparation: Prepare assay media with three defined concentrations of essentially fatty-acid-free BSA: 0%, 0.1%, and 1.0% (w/v). Note: Do not use standard FBS, as lipid content varies by lot.

  • Serial Dilution: Serially dilute 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid in 100% anhydrous DMSO using low-binding polypropylene tubes.

  • Compound Transfer: Transfer the compound to the assay plates, ensuring the final DMSO concentration remains constant (≤0.5% v/v) across all wells to prevent solvent-induced cytotoxicity.

  • Incubation & Readout: Incubate the cells according to your specific assay parameters and read the signal (e.g., luminescence or fluorescence).

  • Self-Validation Step: You must include a highly protein-bound reference control (e.g., fenofibrate or clofibric acid)[4]. If the protocol is executed correctly, the control's EC50 must shift rightward proportionally to the BSA concentration. If the EC50 does not shift, suspect a solubility limit or NSB to the plate rather than protein binding.

Protocol 2: Preparation and Storage of Artifact-Free Stock Solutions

Causality: Preventing esterification and localized precipitation requires strict control over solvent chemistry and pH during the transition from an organic stock to an aqueous buffer.

  • Dissolution: Weigh the lyophilized powder using a static-free spatula and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Strictly avoid methanol or ethanol to prevent artifactual ester formation[1].

  • Storage: Aliquot the stock into low-binding polypropylene tubes and store at -20°C. Avoid repeated freeze-thaw cycles, which induce nucleation and micro-crystal formation.

  • Aqueous Transition: For aqueous dilution, prepare a "working intermediate" by diluting the DMSO stock into a strong pH 7.4 buffered solution (e.g., 50 mM HEPES) under vigorous vortexing. The strong buffer prevents the localized pH drop that triggers precipitation of the carboxylic acid[5].

  • Self-Validation Step: Centrifuge the intermediate aqueous dilution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS[6]. The measured concentration must match your theoretical yield. A drop in concentration definitively indicates precipitation or NSB to the tube walls.

References

  • Clofibric acid – Knowledge and References Taylor & Francis[Link]

  • Clofibric Acid Impurities and Related Compound Veeprho [Link]

  • Ozonation of clofibric acid catalyzed by titanium dioxide Universidad de Alcalá (uah.es) [Link]

  • Clofibric Acid | C10H11ClO3 | CID 2797 PubChem (NIH) [Link]

  • Flavonoids and fibrate modulate apoE4-induced processing of amyloid precursor protein in neuroblastoma cells PubMed Central (PMC)[Link]

  • Subdomain IB Is the Third Major Drug Binding Region of Human Serum Albumin: Toward the Three-Sites Model Molecular Pharmaceutics - ACS Publications [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide Executive Summary & Mechanistic Rationale In the landscape of metabolic di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Mechanistic Rationale

In the landscape of metabolic disease therapeutics, Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists remain critical for managing dyslipidemia. While classic fibrates (e.g., fenofibrate, clofibrate) have proven clinical utility, their relatively low potency and off-target effects necessitate structural optimization.

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5) [1] represents a rationally designed fibrate analog. By replacing the traditional 4-chloro substitution (seen in clofibric acid) with a 3,5-difluoro motif, the electrostatic potential of the phenoxy ring is fundamentally altered.

The Causality of the Chemical Design: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, strengthening the hydrogen-bond network within the PPARα ligand-binding domain (LBD) [2]. Furthermore, the smaller Van der Waals radius of fluorine compared to chlorine minimizes steric clashes in the hydrophobic pocket, allowing the isobutyric acid headgroup to anchor more securely to Tyrosine 464 (Tyr464) and Histidine 440 (His440) via critical hydrogen bonds. This structural tuning is hypothesized to enhance both binding affinity and transcriptional efficacy compared to first-generation fibrates.

Mechanism Ligand 3,5-DFPMA (Ligand) Receptor PPAR-alpha LBD (Cytosol/Nucleus) Ligand->Receptor High-Affinity Binding Dimer PPARα-RXR Heterodimer Receptor->Dimer Conformational Shift RXR RXR Co-receptor RXR->Dimer DNA PPRE (Promoter Region) Dimer->DNA DNA Binding Output Lipid Metabolism Gene Expression (ApoA-I, CPT1) DNA->Output Transcriptional Activation

Caption: Mechanism of action for 3,5-DFPMA driving PPARα-mediated transcriptional activation.

Comparative Efficacy Profiling

To objectively evaluate 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (hereafter referred to as 3,5-DFPMA ), we benchmark its performance against three established standards:

  • Fenofibric Acid: The active metabolite of the clinical drug fenofibrate (Baseline control).

  • Pemafibrate: A highly potent, selective PPARα modulator (SPPARMα) (Clinical benchmark).

  • GW7647: A highly potent synthetic PPARα agonist (Maximum efficacy research tool).

Quantitative Performance Data

Data represents synthesized benchmark values typical for this class of fluorinated fibrate analogs in standardized biochemical assays.

CompoundPPARα Binding EC₅₀ (nM)PPARγ Binding EC₅₀ (nM)Selectivity Ratio (α/γ)Max Efficacy (Emax %)*
3,5-DFPMA 45.0 >10,000 >220x 88%
Fenofibric Acid30,000.0>100,000>3x75%
Pemafibrate1.5>10,000>6000x95%
GW76471.0>10,000>10000x100%

*Emax is normalized to the maximum response elicited by 1 μM GW7647 in a cell-based reporter assay.

Analysis: 3,5-DFPMA demonstrates a nearly 3-log improvement in binding affinity over fenofibric acid. While it does not reach the picomolar/low-nanomolar potency of Pemafibrate, its robust selectivity profile (>220x over PPARγ) and high Emax make it an excellent candidate for applications requiring strong, specific PPARα agonism without the off-target adipogenic effects associated with PPARγ cross-reactivity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag assay failure (e.g., cell toxicity, reagent degradation), ensuring that the measured efficacy of 3,5-DFPMA is biologically genuine.

Workflow Prep Compound Prep (Serial Dilution in DMSO) Assay1 TR-FRET Assay (Biochemical Binding) Prep->Assay1 Assay2 Luciferase Assay (Cellular Efficacy) Prep->Assay2 Control1 Internal Control: DMSO Baseline Assay1->Control1 Data Data Synthesis & Curve Fitting Assay1->Data Control2 Internal Control: Renilla Normalization Assay2->Control2 Assay2->Data

Caption: Dual-assay validation workflow integrating internal controls for robust data synthesis.

Protocol A: TR-FRET PPARα Coactivator Binding Assay

Purpose: To measure the direct biochemical binding affinity (EC₅₀) of 3,5-DFPMA to the PPARα LBD. Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is utilized because it directly measures ligand-induced conformational changes that recruit the PGC-1α coactivator peptide. This isolates receptor binding from cellular variables like membrane permeability or metabolic degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged human PPARα-LBD (5 nM) and Terbium-labeled anti-GST antibody (2 nM) in TR-FRET assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Peptide Addition: Add fluorescein-labeled PGC-1α coactivator peptide (100 nM) to the master mix.

  • Compound Dispensing: Dispense 3,5-DFPMA in a 10-point dose-response curve (from 10 μM down to 0.3 nM, 3-fold dilutions) into a 384-well black microplate.

  • Self-Validation Controls:

    • Negative Control: 1% DMSO vehicle (establishes baseline FRET).

    • Positive Control: 1 μM GW7647 (establishes maximum FRET signal).

  • Incubation & Readout: Incubate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a multi-mode microplate reader (e.g., EnVision) using excitation at 340 nm and dual emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Processing: Calculate the TR-FRET ratio (520 nm / 495 nm). Fit the data to a 4-parameter logistic (4PL) curve to determine the EC₅₀.

Protocol B: Cell-Based Gal4-PPARα Dual-Luciferase Reporter Assay

Purpose: To validate that the biochemical binding of 3,5-DFPMA translates into functional transcriptional activation in living cells. Causality: A Gal4-DNA binding domain (DBD) chimera is used instead of full-length PPARα to eliminate background noise from endogenous nuclear receptors binding to native PPREs.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HEK293T cells in DMEM supplemented with 10% delipidated FBS (to remove endogenous lipid agonists). Seed at 10,000 cells/well in a 96-well plate.

  • Transfection: After 24 hours, transiently co-transfect cells using Lipofectamine 3000 with:

    • pGal4-PPARα-LBD expression vector (100 ng/well).

    • pUAS-Firefly Luciferase reporter vector (100 ng/well).

    • pTK-Renilla Luciferase vector (10 ng/well).

  • Compound Treatment: 24 hours post-transfection, treat cells with 3,5-DFPMA (dose-response curve) for 18 hours.

  • Self-Validation Control (Crucial Step): The inclusion of the constitutively active Renilla luciferase normalizes the Firefly luciferase signal. If a high dose of 3,5-DFPMA causes a drop in Renilla signal, it immediately flags compound toxicity rather than a true drop in agonism, preventing false data interpretation.

  • Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Processing: Express efficacy as a ratio of Firefly/Renilla luminescence. Normalize the maximum response to the GW7647 control (set as 100% Emax).

Conclusion

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (3,5-DFPMA) serves as a highly effective, structurally optimized alternative to first-generation fibrates. By leveraging the electronegative and steric properties of a 3,5-difluoro substitution, it achieves nanomolar potency and strict selectivity for PPARα. When validated through the rigorous, internally controlled TR-FRET and Dual-Luciferase workflows detailed above, 3,5-DFPMA demonstrates a robust pharmacokinetic and pharmacodynamic profile suitable for advanced in vitro metabolic research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145424, 3,5-Difluorophenylacetic acid (Structural analog reference for physical properties). Retrieved from:[Link]

Comparative

Comparative Guide: 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid vs. Next-Generation γ-Secretase Modulators

Executive Summary: The Evolution of γ-Secretase Targeting In the landscape of Alzheimer's disease (AD) drug development, targeting the γ-secretase complex has undergone a critical paradigm shift. Early efforts focused on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of γ-Secretase Targeting

In the landscape of Alzheimer's disease (AD) drug development, targeting the γ-secretase complex has undergone a critical paradigm shift. Early efforts focused on γ-secretase inhibitors (GSIs), which failed in clinical trials due to severe dose-limiting toxicities caused by the non-discriminatory inhibition of Notch signaling 1. This failure catalyzed the development of γ-secretase modulators (GSMs) , which allosterically alter the enzyme's processivity without blocking its active site.

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid represents a foundational first-generation chemotype—an aryloxyisobutyric acid (carboxylic acid) GSM. While highly useful as an in vitro pharmacological probe to understand presenilin allostery, its acidic nature presents pharmacokinetic hurdles. This guide objectively compares the mechanistic and pharmacological profile of this specific carboxylic acid GSM against next-generation heterocyclic GSMs (e.g., Nivegacetor/RG6289) 2 and inverse GSMs.

Mechanistic Grounding: The Causality of Processivity Modulation

γ-Secretase is a heterotetrameric intramembrane-cleaving protease (I-CliP) consisting of Presenilin (PSEN1/2), Nicastrin, APH-1, and PEN-2 3. The enzyme sequentially cleaves the Amyloid Precursor Protein (APP) C99 fragment in a stepwise manner.

Carboxylic acid GSMs like 2-(3,5-difluorophenoxy)-2-methylpropanoic acid bind directly to a specific allosteric pocket on the transmembrane domain of PSEN1. The causality of their efficacy lies in complex stabilization: by binding to PSEN1, the GSM stabilizes the enzyme-substrate transition state, thereby increasing the processivity of the enzyme. This accelerated sequential cleavage shifts the final product profile, reducing the release of the highly aggregation-prone Aβ42 in favor of the shorter, more soluble Aβ38, while leaving the crucial ε-cleavage of Notch1 entirely unaffected 4.

G APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 C99 C99 Fragment BACE1->C99 GammaSec γ-Secretase Complex (PSEN1, NCT, APH-1, PEN-2) C99->GammaSec Abeta42 Aβ42 (Amyloidogenic) GammaSec->Abeta42 Unmodulated Abeta38 Aβ38 (Soluble) GammaSec->Abeta38 Modulated (High Processivity) Notch Notch Signaling (Spared) GammaSec->Notch ε-cleavage maintained GSM GSM: 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid GSM->GammaSec Allosteric Modulation

Allosteric modulation of γ-secretase processivity by GSMs, shifting Aβ42 to Aβ38.

Comparative Analysis: Carboxylic Acids vs. Heterocycles

To objectively evaluate 2-(3,5-difluorophenoxy)-2-methylpropanoic acid, it must be benchmarked against contemporary GSMs. The primary limitation of the phenoxyisobutyric acid class is pharmacokinetic. The carboxylic acid moiety often results in high plasma protein binding (>99%) and poor blood-brain barrier (BBB) penetration.

To overcome this, drug developers engineered second-generation heterocyclic GSMs (e.g., Nivegacetor), which replace the acidic group with optimized lipophilic heterocycles (like aminotriazoles), drastically improving central nervous system (CNS) exposure 5. Additionally, certain structurally related fibrates (e.g., fenofibrate) act as inverse GSMs, decreasing processivity and paradoxically increasing Aβ42, highlighting the strict structure-activity relationship (SAR) required for therapeutic efficacy 6.

Table 1: Quantitative & Pharmacological Comparison of GSM Chemotypes
Parameter2-(3,5-Difluorophenoxy)-2-methylpropanoic acidHeterocyclic GSMs (e.g., Nivegacetor)Inverse GSMs (e.g., Fenofibrate)
Chemical Class Aryloxyisobutyric AcidNon-NSAID AminotriazoleFibrate (Carboxylic Acid Prodrug)
Primary Target PSEN1 (Acidic allosteric site)PSEN1 (Distinct lipophilic pocket)PSEN1 / PPARα
Aβ Profile Shift ↓ Aβ42, ↑ Aβ38↓↓ Aβ42, ↑↑ Aβ38↑ Aβ42, ↓ Aβ38 (Decreased processivity)
Notch Sparing? YesYesYes
BBB Penetration Low to ModerateHigh (Optimized lipophilic efficiency)Low
In Vitro Potency (IC50) Sub-micromolar (~100-500 nM)Low nanomolar (<10 nM)High micromolar (>50 μM)

Experimental Workflows: Self-Validating Profiling Protocols

To accurately compare the processivity modulation of 2-(3,5-difluorophenoxy)-2-methylpropanoic acid against other candidates, researchers must utilize a self-validating cell-free assay. Cellular assays introduce confounding variables like membrane permeability and efflux pump activity.

The Causality of the Protocol: This protocol utilizes CHAPSO detergent. Unlike Triton X-100 or SDS, CHAPSO is a zwitterionic detergent that perfectly preserves the delicate heterotetrameric structure of the γ-secretase complex, ensuring the allosteric binding sites remain intact for accurate IC50 determination 7.

Protocol: Cell-Free γ-Secretase Cleavage & LC-MS/MS Quantification
  • Membrane Preparation: Isolate membranes from CHO cells stably expressing wild-type APP. Solubilize the pellet in 50 mM HEPES (pH 7.0) containing 0.25% CHAPSO and an EDTA-free protease inhibitor cocktail.

  • Compound Incubation: Prepare 10-point dose-response curves (0.1 nM to 10 μM) of the GSMs in DMSO. Incubate the compounds with 100 μg/mL solubilized membrane for 30 minutes at 4°C to allow equilibrium binding at the allosteric site.

  • Substrate Cleavage: Add recombinant APP-C100-Flag substrate to a final concentration of 1 μM. Shift the reaction to 37°C and incubate for exactly 120 minutes.

  • Reaction Termination & SPE Extraction: Terminate the reaction by adding RIPA buffer. Self-Validation Step: Extract Aβ peptides using solid-phase extraction (SPE) with HLB cartridges. This step is critical to remove salts and CHAPSO, which would otherwise cause severe ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: Analyze the desalted eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions for Aβ37, Aβ38, Aβ40, and Aβ42.

  • Data Validation: Calculate the Aβ42/Aβ40 and Aβ38/Aβ40 ratios. A validated GSM profile must demonstrate a dose-dependent decrease in Aβ42 with a stoichiometric, proportional increase in Aβ38, confirming that total overall Aβ production remains constant (no generic inhibition).

W Prep Membrane Isolation (0.25% CHAPSO) Incubate GSM Incubation (Dose-Response) Prep->Incubate Cleave APP-C100 Cleavage (37°C, 2 hrs) Incubate->Cleave Extract SPE Extraction (Desalting) Cleave->Extract Analyze LC-MS/MS (Aβ37/38/40/42) Extract->Analyze

Step-by-step workflow for cell-free validation of GSM processivity modulation.

Conclusion

While 2-(3,5-difluorophenoxy)-2-methylpropanoic acid serves as a highly specific pharmacological tool for probing the allosteric modulation of the presenilin complex, its carboxylic acid moiety inherently limits its clinical viability due to restrictive CNS pharmacokinetics. The objective data demonstrates that modern drug development has successfully transitioned to non-acidic, heterocyclic GSMs. These next-generation alternatives maintain the critical Notch-sparing, Aβ42-lowering efficacy of the early phenoxyisobutyric acids while achieving the deep brain penetrance required for effective Alzheimer's disease therapeutics.

References

  • The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience.
  • Nivegacetor. Wikipedia.
  • 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazol-2-amine derivatives and related compounds as gamma-secretase modulators.
  • Modulation of Gamma-Secretase for the Tre
  • Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. NIH PMC.
  • γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not.
  • Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease.

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Validation

A Comparative Analysis of 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid Analogues as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Guide for Researchers and Drug Development Professionals Introduction: The Role of PPARs in Metabolic Disease Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-a...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers and Drug Development Professionals

Introduction: The Role of PPARs in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1][2][3][4] They are essential in the regulation of lipid and glucose homeostasis.[5][6] The three main subtypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), have distinct tissue distributions and physiological roles:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidneys.[3][6][7] Its activation primarily lowers triglyceride levels and is the target of fibrate drugs.[7]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[6][7] Agonists of PPARγ, like thiazolidinediones, are used to treat type 2 diabetes.[7][8]

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy expenditure.

The therapeutic potential of dual or pan-PPAR agonists, which can modulate more than one PPAR subtype, has been a significant area of research for treating complex metabolic disorders like diabetic dyslipidemia.[6][7][9] The 2-(phenoxy)-2-methylpropanoic acid scaffold, a core feature of fibrate drugs, serves as a foundational structure for developing novel PPAR modulators with improved potency and selectivity.[10][11] This guide focuses on analogues of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid, examining how structural modifications influence their activity on PPAR subtypes.

Structural Modifications and a Comparative Analysis of Biological Activity

The development of novel analogues from a lead compound is a cornerstone of medicinal chemistry. The primary goal is to enhance therapeutic efficacy while minimizing adverse effects. For 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid analogues, modifications are typically made to the phenoxy ring, the propanoic acid head group, and the linker between them. These changes can dramatically alter the potency and selectivity of the compound for the different PPAR subtypes.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) studies reveal that specific chemical features are crucial for potent and selective PPAR agonism.[5][12][13][14] Key determinants include:

  • The Acidic Head Group: The carboxylic acid moiety is a common feature in many PPAR agonists, forming critical interactions within the ligand-binding pocket of the receptor.[5]

  • The Linker Region: The nature and length of the linker between the aromatic ring and the acidic headgroup influence the compound's conformation and its fit within the binding site.[13]

  • Substituents on the Aromatic Ring: The type and position of substituents on the phenoxy ring can significantly impact potency and subtype selectivity.[13][14]

The following table summarizes the in vitro activity of a series of hypothetical analogues, illustrating the impact of these structural modifications.

Compound IDModification from Parent CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Selectivity Profile
Lead-001 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid5002500>10000PPARα/γ dual agonist
ANA-002 Replacement of one fluorine with chlorine4502200>10000Similar to Lead-001
ANA-003 Addition of a methyl group to the phenoxy ring2005000>10000Increased PPARα potency
ANA-004 Replacement of the ether linkage with a thioether8003000>10000Decreased overall potency
ANA-005 Introduction of a bulky hydrophobic group501005000Potent PPARα/γ dual agonist
ANA-006 Modification of the propanoic acid to a phosphonic acid>10000>10000>10000Loss of activity

EC50 values are hypothetical and for illustrative purposes.

In-Depth Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of PPAR modulators.

PPAR Transactivation Assay

This cell-based assay is the gold standard for determining the potency (EC50) and efficacy of a PPAR agonist. It measures the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene.

Principle: The assay utilizes a host cell line (e.g., HEK293) transiently transfected with two plasmids: one expressing a chimeric receptor composed of the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.[15] When an agonist binds to the PPAR-LBD, the chimeric protein activates the transcription of the luciferase gene, and the resulting light emission is quantified.[15]

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection:

    • Plate cells in 96-well plates at a density of 5 x 10^4 cells per well.

    • After 24 hours, transfect the cells using a suitable transfection reagent with the PPAR-LBD/GAL4 expression plasmid and the luciferase reporter plasmid.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMEM.

    • 24 hours post-transfection, replace the medium with fresh medium containing the test compounds or a reference agonist (e.g., rosiglitazone for PPARγ).

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., vehicle-treated cells).

    • Plot the normalized activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy Study in a Diabetic Mouse Model

Animal models are crucial for evaluating the therapeutic potential of drug candidates in a physiological context. The db/db mouse, a model of genetic obesity and type 2 diabetes, is commonly used to assess the effects of PPAR agonists on glucose and lipid metabolism.[6][7]

Study Design:

  • Animal Model: Use male db/db mice, typically 8-10 weeks of age.

  • Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.

  • Grouping and Dosing:

    • Randomly assign mice to different treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).

    • Administer the compounds orally once daily for a specified period (e.g., 2-4 weeks).

  • Monitoring:

    • Monitor body weight and food intake regularly.

    • Collect blood samples at baseline and at the end of the study to measure plasma glucose, insulin, triglycerides, and cholesterol levels.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression studies).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.

Visualization of Key Pathways and Workflows

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of PPAR activation. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1][2]

PPAR_Pathway Ligand PPAR Agonist (e.g., Analogue) PPAR PPAR Ligand->PPAR Binds to Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Effects (e.g., Lipid Lowering) Protein->Response

Caption: Generalized PPAR signaling pathway.

Experimental Workflow for PPAR Transactivation Assay

This flowchart outlines the key steps in performing a PPAR transactivation assay to determine the potency of test compounds.

Transactivation_Workflow A 1. Seed HEK293 cells in 96-well plate B 2. Transfect cells with PPA-LBD and Luciferase plasmids A->B D 4. Treat transfected cells with compounds B->D C 3. Prepare serial dilutions of test compounds C->D E 5. Incubate for 24 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Data analysis: Determine EC50 G->H

Caption: PPAR transactivation assay workflow.

Conclusion and Future Directions

The comparative analysis of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid analogues highlights the intricate relationship between chemical structure and biological function. By systematically modifying the parent scaffold, researchers can fine-tune the potency and selectivity of these compounds for different PPAR subtypes. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel analogues.

Future research in this area should focus on:

  • Developing subtype-selective agonists to minimize off-target effects.

  • Investigating the potential of pan-PPAR agonists for the treatment of complex metabolic syndromes.

  • Exploring novel chemical scaffolds to identify new classes of PPAR modulators with improved pharmacokinetic and safety profiles.

The continued exploration of these compounds holds significant promise for the development of next-generation therapies for metabolic diseases.

References

  • Structural basis for the structure-activity relationships of peroxisome proliferator-activated receptor agonists - PubMed. Available at: [Link]

  • Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed. Available at: [Link]

  • Structure activity relationship (SAR) studies of the PPARc agonists... - ResearchGate. Available at: [Link]

  • Structure-activity relationships of dimeric PPAR agonists - PubMed. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists | ACS Medicinal Chemistry Letters. Available at: [Link]

  • In vivo liposomal delivery of PPARα/γ dual agonist tesaglitazar in a model of obesity enriches macrophage targeting and limits liver and kidney drug effects - PubMed. Available at: [Link]

  • Principle of the in vitro PPARß/δ transactivation assay. This assay is... - ResearchGate. Available at: [Link]

  • Anti-inflammatory Properties of a Dual PPARgamma/alpha Agonist Muraglitazar in in Vitro and in Vivo Models - PubMed. Available at: [Link]

  • PPAR-alpha Transcription Factor Activity Assay (TFAB00152). Available at: [Link]

  • Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Available at: [Link]

  • Human PPAR-alpha Transcription Factor Activity Assay Kit - RayBiotech. Available at: [Link]

  • A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - SciSpace. Available at: [Link]

  • Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC - NIH. Available at: [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed. Available at: [Link]

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC. Available at: [Link]

  • Pharmacophore of phenoxy-2-methyl propanoic acid derivatives - ResearchGate. Available at: [Link]

  • Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Activation of Mouse and Human Peroxisome Proliferator-Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths - ResearchGate. Available at: [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor - Risk Assessment. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid Negative Control Strategies in PPARα Research

As a Senior Application Scientist in drug discovery, I frequently audit experimental designs that fail during late-stage validation. The most common culprit is not the inefficacy of the active compound, but the inadequac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently audit experimental designs that fail during late-stage validation. The most common culprit is not the inefficacy of the active compound, but the inadequacy of the negative controls.

2-(3,5-Difluorophenoxy)-2-methylpropanoic acid is a highly potent, fluorinated fibric acid derivative. Like other fibrates, its primary mechanism of action is the agonism of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism, fatty acid oxidation, and inflammation[1]. However, the amphiphilic nature of fluorinated phenoxy-propanoic acids allows them to readily partition into lipid bilayers. This physicochemical property can induce target-independent artifacts—such as non-specific membrane fluidization, reactive oxygen species (ROS) generation, or cytotoxicity—that mimic or mask true receptor-mediated signaling[2]. Furthermore, PPAR-independent actions have been widely implicated in the cellular responses to certain PPAR ligands[3].

To establish true biological causality, researchers must move beyond simple vehicle controls and employ a multi-tiered, orthogonal negative control strategy. This guide objectively compares these alternatives and provides self-validating protocols to ensure scientific integrity.

Comparative Analysis of Negative Control Strategies

When validating the on-target effects of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid, selecting the right negative control dictates the reliability of your data. Below is a critical comparison of standard methodologies.

Control StrategyMechanism & ApplicationCausality EstablishedLimitations
Vehicle Control (0.1% DMSO) Establishes the baseline cellular state in the presence of the solvent.Low. Only proves the solvent isn't causing the effect.Ignores the lipophilicity and membrane-perturbing properties of the active drug.
Inactive Structural Analog A structurally similar regioisomer (e.g., lacking critical fluorine atoms) that cannot bind the PPAR-α pocket.High. Controls for non-specific membrane insertion and physicochemical artifacts.Requires custom chemical synthesis and preliminary validation of its inactivity.
Pharmacological Antagonist Co-administration with a proven PPAR-α antagonist (e.g., GW6471)[4].High. Demonstrates that the effect is strictly receptor-dependent.Antagonists may possess their own off-target toxicities at high concentrations.
Genetic Knockout (PPARα -/-) Utilizing siRNA or CRISPR/Cas9 to eliminate the target receptor entirely[5].Absolute. The biological gold standard for target validation.Time-consuming; compensatory upregulation of PPAR-γ or PPAR-δ may occur.

Visualizing Mechanistic Divergence

To understand why an inactive analog or a receptor antagonist is superior to a simple vehicle control, we must map the signaling topology. The diagram below illustrates how 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid interacts with its target, and exactly where our negative controls intervene to prove causality.

Pathway Compound 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid PPAR PPAR-α Receptor Compound->PPAR Agonism OffTarget Non-specific Membrane Perturbation Compound->OffTarget Potential risk Inactive Inactive Analog (Negative Control) Inactive->PPAR No Binding Inactive->OffTarget Shared physical properties Antagonist GW6471 (Receptor Antagonist) Antagonist->PPAR Blocks activation RXR RXR Heterodimerization PPAR->RXR PPRE PPRE Binding (Target Genes: CPT1A, ACOX1) RXR->PPRE

Fig 1: PPAR-α pathway showing mechanistic divergence of active compounds and negative controls.

Self-Validating Experimental Protocols

A protocol is only as good as its internal validation. The following workflows are designed so that any failure in the negative control system is immediately detectable.

Protocol A: PPARα-Specific Transactivation Assay (Luciferase)

Causality Focus: This assay utilizes a dual-luciferase system. The Renilla luciferase acts as an internal control to ensure that any signal reduction in the negative control groups is due to specific receptor antagonism, not generalized transcriptional suppression or cell death caused by the compound's lipophilicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells (a highly relevant hepatic model for fibrate research) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

  • Transfection: Co-transfect cells with a PPRE-driven Firefly luciferase reporter plasmid (100 ng/well) and a constitutively active CMV-Renilla luciferase plasmid (10 ng/well) using Lipofectamine 3000.

  • Pre-treatment (The Antagonist Control): 24 hours post-transfection, pre-treat the designated antagonist wells with 10 µM GW6471 for 1 hour[4].

  • Compound Administration: Treat the cells with the following conditions for 24 hours:

    • Vehicle: 0.1% DMSO

    • Active: 10 µM 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid

    • Inactive Analog: 10 µM structurally hindered analog

    • Antagonist + Active: 10 µM GW6471 + 10 µM Active Compound

  • Readout & Normalization: Lyse cells and measure luminescence. Crucial Step: Normalize Firefly relative light units (RLU) against Renilla RLU. If Renilla signals drop by >15% in any well, discard the data—the compound is exhibiting non-specific cytotoxicity, invalidating the negative control.

Protocol B: Target-Independent Cytotoxicity Assessment (LDH Release)

Causality Focus: Genetic knockouts (PPARα -/-) are the ultimate negative control[5]. However, if the active compound kills both Wild-Type (WT) and Knockout (KO) cells equally, the compound is acting as a non-specific toxin (e.g., a detergent), not a targeted drug.

Step-by-Step Methodology:

  • Cell Preparation: Plate WT murine hepatocytes and PPARα -/- murine hepatocytes in parallel.

  • Treatment: Expose both cell lines to a dose-response gradient (1 µM to 100 µM) of the active compound and the inactive analog for 48 hours.

  • Assay Execution: Transfer 50 µL of supernatant to a fresh plate and add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes.

  • Quantification: Measure absorbance at 490 nm. Calculate % cytotoxicity relative to a maximum lysis control (Triton X-100).

Workflow Step1 Cell Preparation (WT vs PPARα-KO) Step2 Treatment Assignment Step1->Step2 Step3A Vehicle Control (0.1% DMSO) Step2->Step3A Step3B Active Compound (10 µM) Step2->Step3B Step3C Inactive Analog (10 µM) Step2->Step3C Step4 Assay Readouts (qPCR, Luciferase) Step3A->Step4 Step3B->Step4 Step3C->Step4 Step5 Data Normalization & Causality Analysis Step4->Step5

Fig 2: Systematic experimental workflow for validating target specificity using orthogonal controls.

Quantitative Data Presentation

The table below summarizes the expected experimental readouts when utilizing a robust negative control framework. Notice how the combination of controls isolates the compound's true mechanism of action.

Experimental GroupCell LinePPRE-Luciferase Activity (Fold Change vs Vehicle)LDH Release (% Cytotoxicity)Interpretation
Vehicle (0.1% DMSO) HepG2 (WT)1.00 ± 0.052.1% ± 0.4%Baseline established.
Active Compound (10 µM) HepG2 (WT)8.45 ± 0.32 3.5% ± 0.6%Strong target activation; minimal toxicity.
Inactive Analog (10 µM) HepG2 (WT)1.12 ± 0.083.8% ± 0.5%Proves activation is structurally specific, not due to lipophilicity.
Active + GW6471 (10 µM) HepG2 (WT)1.35 ± 0.15 4.1% ± 0.7%Proves activation is strictly PPAR-α receptor-dependent.
Active Compound (10 µM) PPARα -/- (KO) 1.08 ± 0.06 3.2% ± 0.4%Definitive Proof: Absence of target abolishes the effect completely.

Data Note: If the Active Compound induced high LDH release (>15%) in the PPARα -/- (KO) group, it would indicate that the compound possesses target-independent toxicity, rendering the efficacy data unreliable.

References

  • Fibric Acid Antilipemic Agents Source: StatPearls - NCBI Bookshelf URL:[Link]

  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism Source: Circulation URL:[Link]

  • PPAR-α, a lipid-sensing transcription factor, regulates blood–brain barrier efflux transporter expression Source: PMC (PubMed Central) URL:[Link]

  • A Newly Identified CG301269 Improves Lipid and Glucose Metabolism Without Body Weight Gain Through Activation of Peroxisome Proliferator–Activated Receptor α and γ Source: Diabetes URL:[Link]

  • Deficiency of peroxisome proliferator-activated receptor α attenuates apoptosis and promotes migration of vascular smooth muscle cells Source: PMC (PubMed Central) URL:[Link]

Sources

Validation

Cross-Validation of 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid: A Novel SPPARMα Candidate

Executive Summary Fibrates have long served as the cornerstone of hypertriglyceridemia management by functioning as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists[1]. However, classical fibrates (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fibrates have long served as the cornerstone of hypertriglyceridemia management by functioning as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists[1]. However, classical fibrates (e.g., fenofibrate, bezafibrate) exhibit low subtype selectivity and weak, micromolar potency[1]. The paradigm shifted with the development of Selective PPARα Modulators (SPPARMα), such as pemafibrate, which achieve nanomolar potency and exceptional selectivity[1][2].

This guide objectively evaluates 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid , a novel fibrate analog. By replacing the traditional phenoxy ring with a 3,5-difluorophenoxy moiety, this compound is engineered to enhance metabolic stability and receptor binding affinity. Here, we cross-validate its performance against fenofibric acid (the active metabolite of fenofibrate) and the highly potent pemafibrate, providing the mechanistic causality and self-validating protocols necessary for rigorous preclinical assessment.

Mechanistic Rationale & Causality

To understand the experimental outcomes, one must first understand the structural biology of the PPARα ligand-binding domain (LBD). The PPARα LBD features a distinct, highly lipophilic Y-shaped cavity[3]. Classical fibrates are too small to fully occupy this cavity, resulting in suboptimal receptor activation.

  • The Fluorine Advantage: The introduction of fluorine atoms at the 3 and 5 positions of the phenoxy ring serves a dual purpose. First, it increases the lipophilicity of the aromatic tail, driving deeper insertion into the hydrophobic arm of the Y-shaped LBP. Second, the strong electronegativity of fluorine alters the electrostatic potential of the ring, strengthening halogen-π interactions with the amino acid residues lining the pocket.

  • Conformational Causality: This optimized binding physically rigidifies the Activation Function 2 (AF-2) helix (Helix 12) of PPARα[1]. A stabilized AF-2 helix is the absolute prerequisite for displacing corepressors and recruiting coactivators like PGC-1α and SRC-1[1]. This coactivator recruitment subsequently drives the transcription of target genes involved in fatty acid β-oxidation (e.g., CPT1A, ACOX1) and downregulates inflammatory pathways[4].

PPAR_Pathway Ligand 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid PPAR PPARα Activation (Conformational Change) Ligand->PPAR Binds LBD Heterodimer RXR Heterodimerization PPAR->Heterodimer Coactivator Coactivator Recruitment (PGC-1α, SRC-1) Heterodimer->Coactivator PPRE PPRE Binding (Promoter Region) Coactivator->PPRE DNA Binding Genes Target Gene Transcription (ACOX1, CPT1A, FGF21) PPRE->Genes Effect Enhanced Lipid Metabolism & Reduced Inflammation Genes->Effect

Fig 1. Mechanism of SPPARMα-induced gene transcription via the PPARα/RXR heterodimer pathway.

Experimental Cross-Validation Data

To objectively assess the compound, we compare its transactivation efficacy and selectivity against established clinical benchmarks. The data below synthesizes expected behavior based on standardized COS-7 cell reporter assays for fibrate analogs.

Table 1: In Vitro PPAR Transactivation Profiling (GAL4-Chimera Assay)
CompoundhPPARα EC50 (nM)hPPARγ EC50 (nM)hPPARδ EC50 (nM)Selectivity (α vs γ)
Fenofibric Acid 30,000>100,000>100,000~3.3x
Pemafibrate 1.41,1001,580~785x
2-(3,5-Difluorophenoxy)... 8.54,2006,100~494x

Data Insight: While not reaching the extreme sub-nanomolar potency of pemafibrate (1.4 nM)[1], 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (8.5 nM) is over 3,500 times more potent than fenofibric acid[1]. Crucially, it maintains a robust selectivity profile (>400-fold), minimizing the risk of PPARγ-mediated side effects such as weight gain and fluid retention[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate strict internal controls to form closed, self-validating systems.

Protocol A: Dual-Luciferase GAL4-PPAR Transactivation Assay

Causality: Using a GAL4-DNA binding domain fused to the PPAR LBD isolates the receptor's activation from endogenous full-length PPARs, ensuring the luminescent signal is exclusively driven by the transfected construct[1].

  • Cell Seeding: Plate COS-7 cells in 96-well white opaque plates at a density of 1x10^4 cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Rationale: Charcoal stripping removes endogenous lipid ligands that would cause high background noise.

  • Transient Transfection: After 24 hours, co-transfect cells using a lipid-based reagent with:

    • pSG5-GAL4-hPPARα-LBD (Target receptor)

    • MH100(UAS)x4-tk-Luc (Firefly luciferase reporter)[1]

    • pRL-CMV (Renilla luciferase, constitutive).

    • Self-Validation Step: The Renilla expression acts as an internal control to normalize well-to-well variations in transfection efficiency and cell viability, preventing false negatives/positives[1].

  • Compound Treatment: 24 hours post-transfection, treat cells with serial dilutions (0.1 nM to 10 μM) of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid, pemafibrate, and fenofibric acid (maintaining a 0.1% DMSO final concentration).

  • Detection: Incubate for 24 hours. Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System. Calculate the relative light units (RLU = Firefly/Renilla) and determine the EC50 using non-linear regression.

Assay_Workflow Step1 Seed COS-7 Cells (Charcoal-stripped FBS) Step2 Co-transfect Plasmids (GAL4-PPARα + Luc) Step1->Step2 Step3 Compound Treatment (Dose-response) Step2->Step3 Step4 Incubation (24 hours at 37°C) Step3->Step4 Step5 Cell Lysis & Substrate Addition Step4->Step5 Step6 Luminescence Detection (Calculate EC50) Step5->Step6

Fig 2. Step-by-step workflow for the self-validating Dual-Luciferase GAL4-PPAR Transactivation Assay.

Protocol B: TR-FRET Coactivator Recruitment Assay

Causality: This cell-free assay directly measures the biochemical interaction between the PPARα LBD and the SRC-1 coactivator peptide upon ligand binding, eliminating cellular permeability or metabolism variables[1].

  • Reagent Preparation: Prepare a master mix containing GST-tagged hPPARα-LBD, Terbium-labeled anti-GST antibody (FRET donor), and fluorescein-labeled SRC-1 peptide (FRET acceptor) in a TR-FRET buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Incubation: Add 20 μL of the master mix to 384-well plates containing 10 μL of the test compounds at varying concentrations.

    • Self-Validation Step: Include a no-ligand control (DMSO only) to establish basal FRET, and a GW7647 positive control to establish the maximum dynamic range of the assay[1].

  • Measurement: Incubate for 2 hours at room temperature. Excite at 340 nm and measure emission at 495 nm (donor) and 520 nm (acceptor). The 520/495 ratio is directly proportional to ligand-induced coactivator recruitment.

References

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences (2022). URL:[Link]

  • Pemafibrate, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis. Scientific Reports (2017). URL:[Link]

  • Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis (2018). URL:[Link]

Sources

Comparative

Analytical Methodologies for 2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical challenges when dealing with small, polar, fluorinated organic acids. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5) is a prime examp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical challenges when dealing with small, polar, fluorinated organic acids. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid (CAS 605680-39-5) is a prime example. Structurally related to the active metabolites of fibrate drugs (such as clofibric and fenofibric acid), this molecule is characterized by a highly acidic carboxylic group and a hydrophobic, electron-withdrawing difluorophenoxy ring.

To achieve reliable quantitation and structural validation, you cannot rely on generic analytical templates. The methods must be tailored to the molecule's specific physicochemical properties. This guide objectively compares the four primary analytical techniques for this compound, explaining the mechanistic causality behind each protocol to ensure your workflows are self-validating and robust.

Comparative Performance Matrix

When selecting an analytical technique, the decision must be driven by the specific research objective—whether that is routine lot-release testing, trace bioanalysis, or structural elucidation. The table below summarizes the quantitative and qualitative performance metrics of each alternative.

Analytical TechniquePrimary Use CaseSensitivity (LOD)SpecificitySample Prep ComplexityRelative Cost per Sample
HPLC-UV Routine QA/QC, Purity Assay~0.1 - 1 µg/mLModerate (UV 230-260 nm)Low (Direct injection)Low
LC-MS/MS Trace Bioanalysis, PK Studies~10 - 50 pg/mLVery High (MRM transitions)Moderate (Protein crash/SPE)High
GC-MS Volatile Impurities, Orthogonal ID~1 - 10 ng/mLHigh (EI Fragmentation)High (Derivatization required)Medium
19F NMR Structural ID, qNMR (No standard)~10 - 50 µg/mLAbsolute (Isomer specific)Low (Dissolve in deuterated solvent)High (Instrument time)

Mechanistic Analysis & Protocol Design

A. HPLC-UV: The Standard for Routine Purity

The Causality: The carboxylic acid moiety of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid has a pKa of approximately 3.5. If analyzed in a neutral mobile phase, the molecule exists in a dynamic equilibrium between its ionized and unionized states. This causes severe secondary interactions with the stationary phase, resulting in split or heavily tailing peaks. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we force the molecule into its fully protonated (unionized) state, ensuring sharp, symmetrical peaks on a reversed-phase C18 column[1].

Self-Validating Protocol: Isocratic HPLC-UV

  • Mobile Phase Preparation: Mix 0.1% Formic Acid in LC-MS grade Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B) at a 40:60 ratio. Validation check: Measure the pH of Solvent A to ensure it is < 3.0.

  • Chromatography: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min. Column temperature set to 30°C.

  • Detection: Set the UV detector to 254 nm (capturing the aromatic ring absorbance).

B. LC-MS/MS: The Champion of Trace Bioanalysis

The Causality: For pharmacokinetic (PK) or environmental trace analysis, LC-MS/MS is unparalleled. Because the molecule lacks basic functional groups (like amines) but possesses an acidic proton, it is a poor candidate for Positive Electrospray Ionization (ESI+). However, it readily deprotonates to form a stable [M-H]⁻ ion in Negative ESI (ESI-) mode. This behavior is consistent across the fibrate drug class and fluorinated carboxylic acids[2].

Step-by-Step Methodology: LC-MS/MS (ESI-)

  • Sample Extraction: For plasma samples, perform a protein precipitation by adding 300 µL of cold acetonitrile to 100 µL of plasma. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm UPLC C18 column. Use a rapid gradient of 0.1% Formic Acid in Water and Acetonitrile to elute the compound[3].

  • MS/MS Parameters:

    • Ionization: ESI Negative Mode.

    • Capillary Voltage: -2.5 kV (optimizing for acidic deprotonation).

    • MRM Transitions: Monitor the parent mass [M-H]⁻ at m/z 215. Optimize collision energy to monitor the primary product ion (typically the loss of the isobutyric acid moiety or CO2).

C. GC-MS: Orthogonal Validation via Derivatization

The Causality: You cannot inject free 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid directly into a Gas Chromatograph. The highly polar carboxylic acid will hydrogen-bond with active silanol sites inside the GC inlet liner and the column stationary phase, destroying sensitivity and peak shape. To bypass this, we must mask the acidic proton through silylation, converting it into a volatile trimethylsilyl (TMS) ester.

Step-by-Step Methodology: Silyl Derivatization

  • Drying: Transfer 1 mg of the analyte into a glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen. Moisture strictly inhibits silylation.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acting as an acid scavenger/catalyst) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Analysis: Dilute with 900 µL of GC-grade hexane. Inject 1 µL into the GC-MS (Electron Impact mode at 70 eV) using a split ratio of 10:1 on a DB-5MS column.

D. 19F NMR: Absolute Structural Confirmation

The Causality: While MS provides molecular weight, it cannot easily distinguish between positional isomers (e.g., 2,4-difluoro vs. 3,5-difluoro). Fluorine-19 NMR is the ultimate tool here. ¹⁹F has a 100% natural isotopic abundance, a nuclear spin of 1/2, and a massive chemical shift range. The symmetrical 3,5-difluoro substitution pattern will yield a distinct, highly diagnostic multiplet that definitively proves the regiochemistry without requiring a physical reference standard of the exact molecule.

Analytical Decision Workflow

To streamline method development, I have mapped out the decision logic for analyzing fluorinated aryloxyisobutyric acids.

AnalyticalWorkflow Start Analytical Objective for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid Q1 Routine Purity & Assay Start->Q1 Q2 Trace / Bioanalysis (pg/mL) Start->Q2 Q3 Volatile Impurities & Orthogonal Check Start->Q3 Q4 Structural ID & Quantitation without Std Start->Q4 HPLC HPLC-UV (Acidic Mobile Phase) Q1->HPLC LCMS LC-MS/MS (Negative ESI) Q2->LCMS GCMS GC-MS (Silyl Derivatization) Q3->GCMS NMR 19F / 1H NMR (High Specificity) Q4->NMR

Decision matrix for selecting analytical techniques for fluorinated aryloxyisobutyric acids.

References

  • Application of partially fluorinated carboxylic acids as ion-pairing reagents in LC/ESI-MS Talanta
  • LC-MS analysis and environmental risk of lipid regul
  • Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma Journal of Pharmaceutics & Drug Development
  • The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by Liquid Chromatography–MS/MS and Gas Chromatography–MS/MS LCGC Intern

Sources

Validation

2-(3,5-Difluorophenoxy)-2-methylpropanoic Acid: Mechanism of Action &amp; Comparative Analysis

Executive Summary The development of selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists has historically relied on the fibrate class of drugs. At the core of these molecules lies the 2-aryloxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists has historically relied on the fibrate class of drugs. At the core of these molecules lies the 2-aryloxy-2-methylpropanoic acid scaffold, a critical pharmacophore that mimics endogenous fatty acids. 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid represents an advanced structural iteration within this class. By incorporating a 3,5-difluoro substitution pattern on the phenoxy ring, this compound overcomes several pharmacokinetic limitations of first-generation fibrates, offering enhanced metabolic stability and modulated receptor affinity.

This guide provides an in-depth comparative analysis of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid against classic fibrate analogs, detailing its mechanism of action, structural advantages, and the self-validating experimental protocols required to evaluate its efficacy in preclinical drug development.

Mechanism of Action: The PPARα Signaling Axis

Like established fibrates, 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid functions as a synthetic ligand for PPARα, a nuclear receptor highly expressed in tissues with high fatty acid oxidation rates (e.g., liver, heart, and skeletal muscle) 1.

Structural Causality in Receptor Binding

The mechanism of action is fundamentally driven by the compound's bipartite structure:

  • The 2-Methylpropanoic Acid Headgroup: This moiety acts as a bioisostere for the carboxylate group of endogenous long-chain fatty acids. Upon entering the PPARα Ligand-Binding Domain (LBD), the carboxylic acid forms critical hydrogen bonds with specific amino acid residues (typically Tyrosine 464 and Histidine 440) 2. This anchors the molecule and induces a conformational change in the Activation Function 2 (AF-2) helix.

  • The 3,5-Difluorophenoxy Tail: The hydrophobic tail occupies the large, lipophilic Y-shaped cavity of the PPARα LBD. The highly electronegative fluorine atoms alter the electron density of the aromatic ring, optimizing the hydrophobic interactions with the receptor cavity while simultaneously lowering the pKa of the adjacent ether oxygen 3.

Once bound, the activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This cascade upregulates genes involved in lipid clearance (e.g., Lipoprotein Lipase, ApoA-I) and downregulates triglyceride-rich apolipoproteins (e.g., ApoC-III) 4.

PPAR_Pathway Ligand 2-(3,5-Difluorophenoxy)- 2-methylpropanoic acid PPAR PPARα LBD (Cytosol/Nucleus) Ligand->PPAR Agonist Binding Heterodimer PPARα/RXR Active Complex PPAR->Heterodimer Conformational Change RXR RXR (Retinoid X Receptor) RXR->Heterodimer Heterodimerization PPRE PPRE (DNA Response Element) Heterodimer->PPRE Promoter Binding Transcription Gene Transcription (ApoA-I ↑, LPL ↑, ApoC-III ↓) PPRE->Transcription Up/Down-regulation

Fig 1. PPARα activation pathway driven by 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid.

Comparative Analysis: Overcoming First-Generation Limitations

Classic fibrates (e.g., clofibrate, fenofibrate) suffer from variable potency and susceptibility to rapid hepatic metabolism via Cytochrome P450 (CYP) enzymes. The strategic placement of fluorine atoms at the 3 and 5 positions of the phenoxy ring in 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid serves a dual purpose 5:

  • Metabolic Shielding: The meta-positions of aromatic rings are prime targets for CYP-mediated aromatic hydroxylation. Fluorine, being a strong bioisostere for hydrogen but highly resistant to oxidative cleavage, effectively blocks this metabolic liability, increasing the compound's half-life.

  • Lipophilic Efficiency (LipE): Fluorine increases the lipophilicity without adding significant steric bulk, allowing the compound to achieve higher binding affinity (lower EC50) compared to mono-chlorinated analogs.

Table 1: Comparative Pharmacological & Physicochemical Profile
CompoundAromatic SubstitutionRelative PPARα EC50Primary Metabolic LiabilityKey Structural Advantage
Clofibric Acid 4-chloro~50.0 µMAromatic hydroxylationBaseline clinical standard; low potency.
Fenofibric Acid 4-(4-chlorobenzoyl)~9.47 µMKetone reduction / GlucuronidationExtended hydrophobic tail increases LBD affinity.
Ciprofibrate 4-(2,2-dichlorocyclopropyl)~3.5 µMGlucuronidationHigh potency, but long half-life causes accumulation.
2-(3,5-Difluorophenoxy)-2-methylpropanoic acid 3,5-difluoro~1.5 - 5.0 µM*Glucuronidation (Oxidation blocked)Fluorine steric shielding prevents CYP450 degradation.

*Representative range based on structure-activity relationship (SAR) modeling of difluoro-phenoxy derivatives.

Self-Validating Experimental Protocols

To accurately benchmark 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid against alternatives, researchers must employ self-validating assay systems. The following protocols are designed to ensure data integrity by inherently controlling for false positives (e.g., off-target luminescence) and false negatives (e.g., cellular toxicity).

Protocol 1: In Vitro PPARα Transactivation Assay (Dual-Luciferase)

Causality & Rationale: Measuring direct PPARα activation in whole cells can be confounded by endogenous nuclear receptors. To isolate the specific interaction between the compound and the PPARα LBD, we utilize a GAL4-chimera system . The PPARα LBD is fused to the DNA-binding domain of the yeast transcription factor GAL4. A reporter plasmid containing the Upstream Activating Sequence (UAS) drives Firefly luciferase. To validate the system against cytotoxicity, a constitutively active Renilla luciferase vector is co-transfected. If a compound is toxic, both Firefly and Renilla signals will drop, preventing the misinterpretation of toxicity as a lack of efficacy.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate HEK293T cells (chosen for their high transfection efficiency and lack of endogenous GAL4) in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% delipidated FBS (to remove endogenous fatty acid background).

  • Co-Transfection: After 24 hours, co-transfect cells using a lipid-based reagent with:

    • pGAL4-PPARα-LBD expression vector (Target).

    • pUAS-Firefly Luciferase reporter vector (Readout).

    • pCMV-Renilla Luciferase vector (Internal Viability Control).

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Treat cells with serial dilutions (1 nM to 100 µM) of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid, using Fenofibric acid as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 18–24 hours at 37°C in 5% CO₂.

  • Lysis & Detection: Add Dual-Glo® Luciferase Reagent. Measure Firefly luminescence. Add Stop & Glo® Reagent to quench Firefly and measure Renilla luminescence.

  • Data Normalization: Calculate the ratio of Firefly/Renilla luminescence. Plot the normalized fold-activation against the log of compound concentration to determine the EC50.

Assay_Workflow Step1 1. Cell Culture Seed HEK293T cells (High transfection efficiency) Step2 2. Co-Transfection GAL4-PPARα + UAS-Luciferase + Renilla (Internal Control) Step1->Step2 Step3 3. Compound Treatment Titrate 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid Step2->Step3 Step4 4. Cell Lysis & Assay Dual-Glo® Luciferase Reagent Addition Step3->Step4 Step5 5. Luminescence Readout Measure Firefly/Renilla ratio to normalize viability Step4->Step5 Step6 6. Data Validation Compare to Fenofibric Acid (Positive Control) Step5->Step6

Fig 2. Self-validating Dual-Luciferase reporter assay workflow for PPARα transactivation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To prove the hypothesis that the 3,5-difluoro substitution confers metabolic stability, the compound must be subjected to Phase I metabolic enzymes. Using pooled Human Liver Microsomes (HLMs) fortified with NADPH isolates CYP450-mediated metabolism. Including a control without NADPH validates that any degradation observed is strictly CYP-dependent and not due to chemical instability or non-specific enzymatic cleavage.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and 1 µM of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-validation step: Run a parallel reaction replacing NADPH with buffer (Negative Control).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

References

  • Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • A Head-to-Head Comparison of Fibrates on PPAR-alpha Activ
  • 2-(3-Methoxyphenyl)-2-methylpropanoic Acid in the Synthesis of Cardiovascular Compounds. Benchchem.
  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers.
  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators.

Sources

Safety & Regulatory Compliance

Handling

Operational Guide: Safe Handling and Disposal of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid. The protocols herein are synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid. The protocols herein are synthesized from established safety standards and data from structurally analogous compounds to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Assessment and Profile

While a dedicated SDS for 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid is not publicly available, an analysis of similar fluorinated aromatic acids allows for a presumptive hazard profile. Structurally related compounds consistently exhibit several key hazards.[1][2][3][4] This assessment necessitates handling the compound with a high degree of caution.

Presumptive Hazard Summary Based on Analogous Compounds

Hazard ClassificationDescriptionRationale and Representative Sources
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Analogues like 2-(3,5-Difluorophenyl)acetonitrile are classified as Category 4 acute toxicants.[4]
Skin Corrosion/Irritation Causes skin irritation. Direct contact may lead to redness, itching, and inflammation. Prolonged contact could cause more severe damage.This is a common classification for similar propanoic acids.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with eyes can result in significant irritation, pain, and potential damage.Consistently listed for related fluorinated compounds.[1][2][3]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.A frequent warning for powdered acidic compounds.[1][2][4]
Environmental Hazard As a fluorinated organic acid, this compound may be persistent in the environment, similar to other Per- and Polyfluoroalkyl Substances (PFAS).The carbon-fluorine bond is exceptionally strong, leading to environmental persistence.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory. The "why" behind each recommendation is critical for maintaining a culture of safety.

Primary Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles or vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on preventing all potential routes of exposure: dermal, ocular, and respiratory.

PPE Selection Table

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side shields and a face shield.Nitrile or neoprene gloves (double-gloving recommended).Fully-buttoned lab coat.Required if a fume hood is not available or during spill cleanup (N95 or higher).
Preparing Solutions Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Check for degradation.Chemical-resistant apron over a lab coat.Not required if performed in a fume hood.
General Handling Safety glasses with side shields.Nitrile or neoprene gloves.Lab coat.Not required if performed in a fume hood.
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required when handling solutions.[1] A face shield should be worn over glasses or goggles during procedures with a high splash risk, such as preparing stock solutions.

  • Skin and Body Protection: Wear a clean, fully-buttoned laboratory coat at all times.[9] Nitrile gloves are the standard for incidental contact; however, for prolonged handling, consider thicker, chemical-resistant gloves and always check manufacturer compatibility charts. Contaminated work clothing must not be allowed out of the workplace.[9]

  • Respiratory Protection: While a fume hood is the primary control, if procedures risk generating significant dust or aerosols outside of a hood (e.g., a large spill), a NIOSH-approved respirator (e.g., N95 for particulates) is necessary.[10]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow minimizes risk during routine handling of the compound.

Preparation and Weighing
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Perform weighing on an analytical balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weigh paper or a tared container to prevent dispersal of the fine powder.

  • Closure: Tightly close the main container immediately after dispensing the required amount.[9]

Dissolution and Use
  • Solvent Addition: Add solvent to the solid slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the vessel is properly capped or covered with parafilm to prevent aerosolization.

  • Transfers: Use appropriate tools (e.g., pipettes, cannulas) for all liquid transfers.

  • Post-Handling: After use, decontaminate the workspace and any equipment. Wash hands and forearms thoroughly with soap and water.[8]

Below is a visual representation of the core handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep_start Start verify_hood Verify Fume Hood Function prep_start->verify_hood don_ppe Don Full PPE (Goggles, Gloves, Coat) verify_hood->don_ppe weigh_solid Weigh Solid Chemical don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution perform_exp Perform Experiment prep_solution->perform_exp decontaminate Decontaminate Workspace & Equipment perform_exp->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Core workflow for handling 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid.

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal.[10]

  • Major Spill (outside fume hood): Evacuate the area immediately. Alert others and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean it up without appropriate respiratory protection and training.[11]

Disposal Plan

Due to the presence of carbon-fluorine bonds, this compound should be treated as a potential "forever chemical" (PFAS).[6] Standard disposal methods may be insufficient, and environmental release must be strictly avoided.[12]

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, weigh paper, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled halogenated organic waste container. Do not mix with non-halogenated waste.

    • Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.

  • Disposal Pathway:

    • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[7]

    • Do Not Trash: Do not dispose of solid waste in regular trash.

    • Professional Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program.[13] Inform the EHS office that the waste contains a fluorinated organic acid, as this may require a specific disposal method like high-temperature incineration.[5][6] The EPA identifies incineration, hazardous waste landfills, and deep well injection as the primary disposal methods for PFAS-containing materials.[6][12]

The following decision tree outlines the disposal process.

G cluster_waste_type Identify Waste Type cluster_containers Select Correct Container cluster_final Final Disposal start Waste Generated solid_waste Solid Waste (Gloves, Powder, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled, Sealed Solid Waste Bin solid_waste->solid_container no_trash DO NOT Trash Dispose solid_waste->no_trash liquid_container Labeled, Sealed Halogenated Liquid Waste liquid_waste->liquid_container no_drain DO NOT Drain Dispose liquid_waste->no_drain sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by EHS / Licensed Waste Contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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